2-(4-Fluorobenzyl)thiophene
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FS/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIBLJMBFUFDOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442050 | |
| Record name | 2-(4-fluorobenzyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63877-96-3 | |
| Record name | 2-[(4-Fluorophenyl)methyl]thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63877-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-fluorobenzyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiophene, 2-[(4-fluorophenyl)methyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.666 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 2-(4-Fluorobenzyl)thiophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-Fluorobenzyl)thiophene, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines a viable synthetic pathway, detailed experimental protocols, and expected analytical data for the target compound.
Introduction
Thiophene and its derivatives are a significant class of heterocyclic compounds widely explored in drug discovery and organic electronics due to their diverse biological activities and unique electronic properties.[1] The introduction of a fluorobenzyl moiety can modulate the lipophilicity, metabolic stability, and binding interactions of the parent molecule, making this compound a valuable scaffold for further chemical exploration. This guide details a practical two-step synthesis approach involving a Friedel-Crafts acylation followed by a Wolff-Kishner reduction.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉FS | [2][3] |
| Molecular Weight | 192.25 g/mol | [2][3] |
| CAS Number | 63877-96-3 | [2] |
| Appearance | Predicted: Colorless to pale yellow oil | |
| Boiling Point | Predicted: Higher than 2-(4-fluorophenyl)thiophene (252.3 °C at 760 mmHg) | [4] |
| Density | Predicted: ~1.2 g/cm³ | [4] |
Synthetic Pathway
A reliable synthetic route to this compound is a two-step process commencing with the Friedel-Crafts acylation of thiophene, followed by the reduction of the resulting ketone intermediate.
Step 1: Friedel-Crafts Acylation of Thiophene
The initial step involves the electrophilic substitution of thiophene with 4-fluorophenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The acylation of thiophene is known to occur with high regioselectivity at the 2-position due to the greater stabilization of the cationic intermediate.[5][6]
Step 2: Wolff-Kishner Reduction of 2-(2-(4-Fluorophenyl)acetyl)thiophene
The carbonyl group of the intermediate ketone is then reduced to a methylene group using the Wolff-Kishner reduction. This reaction is conducted under basic conditions using hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent.[7][8] This method is particularly suitable for substrates that are sensitive to acidic conditions, which is an alternative to the Clemmensen reduction.[9][10]
Experimental Protocols
The following are detailed experimental procedures for the proposed synthetic route.
Synthesis of 2-(2-(4-Fluorophenyl)acetyl)thiophene
-
To a stirred solution of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (10 mL/g of thiophene) under a nitrogen atmosphere at 0 °C, add 4-fluorophenylacetyl chloride (1.1 eq.) dropwise.
-
After stirring for 15 minutes, add thiophene (1.0 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture cautiously onto crushed ice with concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired ketone.
Synthesis of this compound (Wolff-Kishner Reduction)
-
In a round-bottom flask equipped with a reflux condenser, combine 2-(2-(4-Fluorophenyl)acetyl)thiophene (1.0 eq.), hydrazine hydrate (85% solution, 5.0 eq.), and ethylene glycol (10 mL/g of ketone).
-
Add potassium hydroxide pellets (4.0 eq.) to the mixture.
-
Heat the reaction mixture to 120-130 °C for 1-2 hours.
-
Increase the temperature to 190-200 °C to distill off water and excess hydrazine, and maintain this temperature for an additional 3-4 hours.
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, wash with dilute hydrochloric acid and then with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Characterization Data
The following tables summarize the predicted analytical data for this compound based on the analysis of structurally related compounds.
Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.15 | dd | 1H | Thiophene H5 |
| ~7.10 | m | 2H | Ar-H |
| ~6.95 | m | 2H | Ar-H |
| ~6.90 | dd | 1H | Thiophene H4 |
| ~6.75 | d | 1H | Thiophene H3 |
| ~4.10 | s | 2H | -CH₂- |
Table 3: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~161 (d, J ≈ 245 Hz) | C-F |
| ~142 | Thiophene C2 |
| ~135 (d, J ≈ 3 Hz) | Ar-C (ipso) |
| ~130 (d, J ≈ 8 Hz) | Ar-CH |
| ~126 | Thiophene C5 |
| ~125 | Thiophene C4 |
| ~123 | Thiophene C3 |
| ~115 (d, J ≈ 21 Hz) | Ar-CH |
| ~38 | -CH₂- |
Table 4: Predicted IR and Mass Spectrometry Data
| Technique | Predicted Values |
| IR (KBr, cm⁻¹) | ~3100 (Ar-H stretch), ~2920 (C-H stretch), ~1510 (Ar C=C stretch), ~1220 (C-F stretch), ~820 (Thiophene C-S stretch) |
| MS (EI) | m/z (%): 192 (M⁺), 109 (base peak, [C₇H₆F]⁺) |
Experimental and Analytical Workflow
The general workflow for the synthesis and characterization of this compound is depicted below.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The proposed two-step synthesis is based on well-established and reliable organic reactions. The provided experimental protocols and predicted analytical data serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science, facilitating the preparation and verification of this and structurally related compounds.
References
- 1. Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(but-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 8. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 10. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
An In-depth Technical Guide on the Physicochemical Properties of 2-(4-Fluorobenzyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Fluorobenzyl)thiophene is an organic compound featuring a thiophene ring linked to a 4-fluorobenzyl group via a methylene bridge.[1] Its molecular formula is C11H9FS, and it has a molecular weight of approximately 192.26 g/mol .[2] This compound serves as a significant building block in medicinal chemistry and materials science.[1][3] The presence of the thiophene ring, a sulfur-containing aromatic heterocycle, and the strategic incorporation of a fluorine atom are key features that drive its utility.[1] Thiophene derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6] The fluorine atom can modulate the molecule's electronic properties, metabolic stability, and binding affinity to biological targets.[1] This guide provides a comprehensive overview of the known physicochemical properties, relevant experimental protocols, and the role of this compound in scientific research.
Physicochemical Properties
Quantitative data for this compound is summarized in the table below. While some physical properties like melting point and boiling point have not been experimentally determined in the available literature, predicted values provide useful estimates. The compound is described as a clear, colorless liquid and should be stored under refrigeration to ensure stability.[1]
| Property | Value | Source |
| CAS Number | 63877-96-3 | [7] |
| Molecular Formula | C11H9FS | [2][7] |
| Molecular Weight | 192.26 g/mol | |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point (Predicted) | 264.3 ± 20.0 °C | [1] |
| Density (Predicted) | 1.182 ± 0.06 g/cm³ | [1] |
| Storage Temperature | Refrigerated (0-8°C) | [1] |
| InChI Key | YBIBLJMBFUFDOM-UHFFFAOYSA-N | [7] |
Experimental Protocols
Detailed experimental data for this compound is limited. However, established methodologies for the synthesis and characterization of structurally similar thiophene derivatives are widely reported and can be readily adapted.
Synthesis Protocol: Suzuki Coupling (Illustrative Example)
While a specific protocol for this compound is not detailed in the provided results, a common method for synthesizing aryl-thiophenes is the Suzuki coupling. The following is a representative protocol for the synthesis of the related compound, 2-(4-fluorophenyl)thiophene, which can be adapted.[8] This reaction couples an organoboron compound with an organohalide using a palladium catalyst.
-
Reaction Setup : In a suitable reaction vessel, dissolve 4-fluorophenylboronic acid (1.2 equivalents), 2-bromothiophene (1.0 equivalent), and an inorganic base such as anhydrous potassium carbonate (2.0 equivalents) in a solvent like dimethylformamide (DMF).[8]
-
Catalyst Addition : Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.5 mol%), to the mixture.[8]
-
Reaction Conditions : Heat the mixture to 120 °C under a nitrogen atmosphere for approximately 15 hours.[8]
-
Workup : After cooling, quench the reaction by adding distilled water. Extract the aqueous layer with an organic solvent such as dichloromethane.[8]
-
Purification : Combine the organic phases, dry with anhydrous sodium sulfate, and evaporate the solvent. The resulting crude product can be purified using silica gel column chromatography with petroleum ether as the eluent to yield the pure 2-(4-fluorophenyl)thiophene.[8]
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for structural elucidation. For a compound like this compound, both ¹H and ¹³C NMR would be required.
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition : Record spectra on an NMR spectrometer (e.g., 400 or 500 MHz).[9][10]
-
Expected Signals : In the ¹H NMR spectrum, one would expect to see signals corresponding to the protons on the thiophene ring, the methylene bridge protons, and the protons on the fluorophenyl ring. The coupling between fluorine and the aromatic protons should also be observable. In the ¹³C NMR, distinct signals for each carbon atom would be expected, with carbon-fluorine coupling visible for the carbons of the fluorophenyl ring.
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern.
-
Technique : Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.
-
Analysis : The mass spectrum should show a molecular ion peak corresponding to the exact mass of C11H9FS. The fragmentation pattern can provide further structural confirmation. For instance, cleavage at the methylene bridge is a likely fragmentation pathway.
Chromatography: Gas Chromatography (GC) and Thin Layer Chromatography (TLC) are standard methods for assessing purity.[11]
-
GC Protocol : A GC system equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., INNOWax) can be used.[12] The sample is injected into the heated port, vaporized, and separated based on its boiling point and interaction with the stationary phase. The retention time is a characteristic property for purity assessment.
-
TLC Protocol : A small amount of the compound is spotted on a silica gel plate and developed with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The position of the spot, visualized under UV light, is used to calculate the Retention Factor (Rf) and assess purity against starting materials and byproducts.[13]
Biological and Medicinal Chemistry Context
This compound is a valuable scaffold in drug discovery.[1] While specific biological pathways for this exact molecule are not extensively documented, its structural motifs are present in many biologically active compounds.
Role as a Chemical Building Block: The primary role of this compound is as a versatile starting material for creating more complex molecules.[1] Researchers in medicinal chemistry utilize such building blocks to synthesize libraries of related compounds. These libraries are then screened against various biological targets (e.g., enzymes, receptors) to identify potential drug leads. The thiophene and fluorobenzyl groups can be chemically modified to optimize properties like potency, selectivity, and pharmacokinetic profiles. For example, electrophilic substitution reactions can be performed on the thiophene ring to introduce new functional groups.[14][15]
Relevance in Drug Development: Thiophene-containing compounds are components of numerous approved drugs, highlighting their importance in pharmaceuticals.[15] A structurally similar compound, 2-(4-fluorophenyl)thiophene, is a key intermediate in the synthesis of Canagliflozin, an SGLT2 inhibitor used to treat type 2 diabetes.[8][16][17] Derivatives of thiophene have also been investigated for a range of other therapeutic applications, including:
-
Acetylcholinesterase Inhibition : For potential use in treating neurodegenerative diseases like Alzheimer's.[18]
-
Anti-inflammatory Activity : By modulating inflammatory pathways and cytokines.[6]
-
Antimicrobial Agents : Showing activity against drug-resistant bacteria.[5]
-
Anticancer Activity : Some derivatives have shown potential as anticancer agents.[19]
The research on this compound and its derivatives is part of a broader effort to leverage the favorable properties of the thiophene scaffold for therapeutic benefit.[1]
This compound is a chemically significant compound with physicochemical properties that make it an attractive building block for medicinal chemistry and materials science. While comprehensive experimental data for the compound itself is sparse, established protocols for the synthesis and analysis of related thiophene derivatives provide a solid foundation for its use and further investigation. Its structural similarity to intermediates of successful drugs like Canagliflozin underscores the potential of this and related scaffolds in the ongoing development of novel therapeutics. Future research will likely focus on elaborating this core structure to explore new biological activities and develop next-generation materials.
References
- 1. This compound|CAS 63877-96-3|Supplier [benchchem.com]
- 2. This compound [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 5. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 2-(4-Fluorophenyl)-thiophene synthesis - chemicalbook [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Thiophene - Wikipedia [en.wikipedia.org]
- 15. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Page loading... [wap.guidechem.com]
- 17. 2-(4-FLUOROPHENYL)THIOPHENE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 18. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(4-Fluorobenzyl)thiophene as a Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Fluorobenzyl)thiophene is a versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its unique structure, combining the aromaticity of the thiophene ring with the electronic properties of the 4-fluorobenzyl group, makes it a valuable intermediate in the design and synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of this compound, including its synthesis, reactivity, and applications as a synthetic intermediate. Detailed experimental protocols for its synthesis and its utilization in the preparation of biologically active compounds are presented, alongside a discussion of its potential role in the development of therapeutic agents.
Introduction
Thiophene and its derivatives are a cornerstone in medicinal chemistry, with a significant number of FDA-approved drugs containing this sulfur-based heterocycle.[1] The thiophene ring is considered a privileged scaffold due to its ability to engage in various biological interactions and its bioisosteric relationship with the benzene ring.[2][3] The introduction of a 4-fluorobenzyl group to the thiophene core further enhances its potential by modulating its lipophilicity, metabolic stability, and target-binding interactions. The fluorine atom, in particular, can participate in favorable hydrogen bonding and dipole-dipole interactions with biological targets.[4]
This guide focuses on the synthesis and utility of this compound as a key building block for the construction of more complex molecular architectures with potential therapeutic applications.
Physicochemical Properties and Spectroscopic Data
This compound is a clear, colorless liquid at room temperature.[4] Its key physicochemical and spectroscopic data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉FS | [5] |
| Molecular Weight | 192.26 g/mol | [6] |
| CAS Number | 63877-96-3 | [5] |
| Appearance | Clear, colorless liquid | [4] |
| Boiling Point | 264.3 ± 20.0 °C (Predicted) | [4] |
| Density | 1.182 ± 0.06 g/cm³ (Predicted) | [4] |
| Storage Temperature | 0-8 °C | [4] |
| ¹H NMR | Predicted shifts would show aromatic protons for the thiophene and fluorophenyl rings, and a singlet for the benzylic methylene protons. | General NMR Prediction |
| ¹³C NMR | Predicted shifts would include signals for the aromatic carbons of both rings and the benzylic carbon. | General NMR Prediction |
| IR Spectroscopy | Expected to show characteristic peaks for C-H aromatic stretching, C=C aromatic stretching, and C-F stretching. | General IR Prediction |
| Mass Spectrometry | Molecular ion peak (M⁺) expected at m/z 192. | [5] |
Synthesis of this compound
Friedel-Crafts Acylation followed by Reduction
This two-step approach involves the acylation of thiophene with 4-fluorobenzoyl chloride, followed by the reduction of the resulting ketone to the desired benzylthiophene.
Experimental Protocol (General Procedure):
Step 1: Friedel-Crafts Acylation of Thiophene
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a Lewis acid catalyst (e.g., anhydrous aluminum chloride or tin tetrachloride, 1.1 equivalents) in a dry, non-polar solvent (e.g., dichloromethane or carbon disulfide).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 4-fluorobenzoyl chloride (1.0 equivalent) to the stirred suspension.
-
After the formation of the acylium ion complex, add thiophene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude 2-(4-fluorobenzoyl)thiophene by column chromatography or recrystallization.
Step 2: Reduction of 2-(4-Fluorobenzoyl)thiophene
-
Wolff-Kishner Reduction (for base-stable compounds):
-
To a flask equipped with a reflux condenser, add the 2-(4-fluorobenzoyl)thiophene, hydrazine hydrate (excess), and a high-boiling point solvent like diethylene glycol.
-
Add a strong base, such as potassium hydroxide (excess), and heat the mixture to reflux.
-
Continue heating until the evolution of nitrogen gas ceases and the reaction is complete (monitored by TLC).
-
After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting this compound by vacuum distillation or column chromatography.
-
-
Clemmensen Reduction (for acid-stable compounds):
-
Prepare amalgamated zinc by treating zinc granules with a dilute solution of mercury(II) chloride.
-
In a round-bottom flask, add the amalgamated zinc, concentrated hydrochloric acid, and a water-immiscible organic solvent (e.g., toluene).
-
Add the 2-(4-fluorobenzoyl)thiophene to the mixture.
-
Heat the mixture to reflux with vigorous stirring for several hours until the reaction is complete (monitored by TLC).
-
After cooling, separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting this compound by vacuum distillation or column chromatography.
-
Direct Alkylation via Grignard Reaction
This method involves the reaction of a thiophene-based Grignard reagent with 4-fluorobenzyl halide.
Experimental Protocol (General Procedure):
-
Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere.
-
Add a solution of 2-bromothiophene (1.0 equivalent) in dry tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is typically initiated with a small crystal of iodine or by gentle heating.
-
After the Grignard reagent has formed (indicated by the disappearance of the magnesium), cool the solution to 0 °C.
-
Slowly add a solution of 4-fluorobenzyl halide (e.g., 4-fluorobenzyl bromide, 1.0 equivalent) in dry THF to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Applications in Organic Synthesis
This compound serves as a valuable building block for introducing the 4-fluorobenzyl-substituted thiophene moiety into larger, more complex molecules. A notable application is in the synthesis of compounds with potential biological activity, such as enzyme inhibitors.
Synthesis of Acetylcholinesterase Inhibitors
While a direct use of this compound is not explicitly detailed, a closely related analogue, 2-(2-fluorobenzyl)piperazine, has been utilized in the synthesis of potent acetylcholinesterase (AChE) inhibitors. The experimental protocol for a representative compound from this class, 2-(2-(4-(2-Fluorobenzyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, is provided below as a model for the types of reactions in which this compound could be employed.
Experimental Protocol: Synthesis of 2-(2-(4-(2-Fluorobenzyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
This synthesis involves the reaction of 2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with 1-(2-fluorobenzyl)piperazine.
-
A mixture of 2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (1 equivalent) and 1-(2-fluorobenzyl)piperazine (1.1 equivalents) in dioxane is refluxed for 4 hours.
-
After cooling, the reaction mixture is poured into water.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent.
Quantitative Data for a Related Compound:
| Compound | Solvent | Reflux Time | m.p. (°C) | Yield (%) |
| 2-(2-(4-(2-Fluorobenzyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | Dioxane | 4 h | 196-198 | 76 |
This example demonstrates the utility of fluorobenzyl-containing thiophene derivatives in the construction of biologically active molecules. The 4-fluoro isomer would be expected to exhibit similar reactivity.
Potential Role in Leukotriene Modulators
Thiophene derivatives have been investigated for their potential in treating leukotriene-related pathologies.[4] Leukotrienes are inflammatory mediators involved in conditions such as asthma.[7] While a direct synthetic link between this compound and known leukotriene receptor antagonists like Zafirlukast, Montelukast, or Pranlukast has not been established in the reviewed literature, the thiophene scaffold is a key feature in many anti-inflammatory agents.[8] The unique electronic and steric properties of the this compound moiety make it an attractive candidate for incorporation into novel leukotriene modulator designs.
Signaling Pathways and Mechanisms of Action
Acetylcholinesterase Inhibition
Acetylcholinesterase inhibitors function by preventing the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This leads to an increased concentration and prolonged action of ACh, which is beneficial in conditions characterized by a cholinergic deficit, such as Alzheimer's disease.
By inhibiting AChE, thiophene derivatives containing the fluorobenzyl moiety can potentially restore cholinergic neurotransmission. The specific interactions of these molecules with the active site of AChE would depend on their three-dimensional structure and electronic properties.
Conclusion
This compound is a promising and versatile building block in organic synthesis with clear applications in medicinal chemistry. While detailed synthetic procedures for this specific isomer require further exploration and publication, established methodologies for thiophene functionalization provide a solid foundation for its preparation. Its demonstrated utility (via close analogues) in the synthesis of potent enzyme inhibitors highlights its potential for the development of novel therapeutic agents. Further research into the applications of this compound, particularly in the area of leukotriene modulation and other biological targets, is warranted to fully exploit the potential of this valuable synthetic intermediate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Montelukast, (S)- | C35H36ClNO3S | CID 6540473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Compound Pranlukast - Chemdiv [chemdiv.com]
An In-depth Technical Guide to 2-(4-Fluorobenzyl)thiophene (CAS Number 63877-96-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical entity identified by CAS number 63877-96-3, 2-(4-Fluorobenzyl)thiophene. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document combines the confirmed structural information with a broader discussion of the well-established properties and biological activities of the thiophene class of compounds. This approach aims to provide a valuable resource for researchers by contextualizing the potential characteristics and applications of this compound within the framework of its chemical family. It is important to note the distinction from the extensively studied isomer, 2-(4-fluorophenyl)thiophene, which is a key intermediate in the synthesis of the anti-diabetic drug Canagliflozin.
Chemical Identity and Structural Formula
The compound associated with CAS number 63877-96-3 is unequivocally identified as this compound. Its molecular structure consists of a thiophene ring substituted at the 2-position with a benzyl group, which in turn is fluorinated at the 4-position of the phenyl ring.
Structural Formula:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 63877-96-3 | N/A |
| Molecular Formula | C11H9FS | [1] |
| Molecular Weight | 192.26 g/mol | [2] |
| InChI Code | 1S/C11H9FS/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h1-7H,8H2 | [2] |
| InChI Key | YBIBLJMBFUFDOM-UHFFFAOYSA-N | [2] |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Density | Data not available | N/A |
| Storage Temperature | Refrigerated | [2] |
| Purity | 96% (typical) | [2] |
Synthesis and Experimental Protocols
Below is a generalized workflow for the synthesis of such a compound.
Caption: Generalized synthetic workflow for 2-substituted thiophenes.
Note: This is a conceptual workflow. The specific reaction conditions, catalysts, and solvents would need to be determined through experimental optimization.
Spectroscopic Data
Specific NMR, IR, or mass spectrometry data for this compound are not available in the public domain. For structural confirmation, standard analytical techniques would be employed.
-
¹H NMR: Expected signals would include those for the protons on the thiophene ring, the methylene bridge, and the fluorinated benzene ring.
-
¹³C NMR: Would show characteristic peaks for the carbons of the thiophene and the 4-fluorobenzyl moieties.
-
Mass Spectrometry: The molecular ion peak would be expected at m/z = 192.26.
Potential Biological Activities and Signaling Pathways
There are no specific studies on the biological activity or mechanism of action of this compound. However, the thiophene scaffold is a well-known pharmacophore present in numerous biologically active compounds. Thiophene derivatives have been reported to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[3][4]
The biological activities of thiophene-containing compounds are diverse and depend on the nature and position of the substituents on the thiophene ring.[5] For instance, some thiophene derivatives have been investigated as acetylcholinesterase inhibitors for potential use in Alzheimer's disease.[6][7]
Given the lack of specific data, the following diagram illustrates a conceptual framework of how a novel thiophene derivative might be evaluated for potential biological activity, leading to the elucidation of its mechanism of action.
Caption: Conceptual workflow for the biological evaluation of a novel thiophene derivative.
Conclusion
This compound (CAS 63877-96-3) is a defined chemical entity for which detailed experimental and biological data are currently lacking in the public domain. This guide has provided the available structural information and contextualized its potential properties and applications within the broader family of thiophene derivatives. Further experimental investigation is required to elucidate the specific physicochemical properties, synthetic methodologies, and biological activities of this compound. Researchers in drug discovery and medicinal chemistry may find the thiophene scaffold of this molecule to be of interest for further exploration.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. This compound | 63877-96-3 [sigmaaldrich.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and Isolation of Novel Thiophene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone scaffold in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and ability to act as a bioisostere for the phenyl group make it a privileged structure in the design of novel therapeutic agents.[1] Thiophene derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] This technical guide provides an in-depth overview of the discovery and isolation of novel thiophene derivatives, focusing on recent advancements. It includes detailed experimental protocols for synthesis and isolation, quantitative biological data, and visual representations of key experimental workflows and associated signaling pathways.
I. Synthesis of Novel Thiophene Derivatives
The synthesis of the thiophene core and its subsequent functionalization are critical steps in the discovery of new drug candidates. Classical methods such as the Paal-Knorr and Gewald syntheses remain highly relevant for creating diverse thiophene libraries.
Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a robust method for synthesizing substituted thiophenes from 1,4-dicarbonyl compounds.[3][4] The reaction involves the condensation of the dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent.[5][6]
This protocol is adapted from a microwave-assisted procedure, which significantly reduces reaction times.[7]
-
Materials:
-
1,4-dicarbonyl compound (e.g., hexane-2,5-dione) (1 mmol)
-
Lawesson's reagent (0.5 mmol)
-
Toluene (5 mL)
-
Microwave vial (10 mL)
-
-
Procedure:
-
Combine the 1,4-dicarbonyl compound and Lawesson's reagent in a 10 mL microwave vial.
-
Add toluene to the vial and seal it.
-
Place the vial in a microwave reactor and irradiate at 120°C for 10-30 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a short plug of silica gel to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired substituted thiophene.
-
-
Logical Workflow for Paal-Knorr Synthesis
Caption: A logical workflow for the microwave-assisted Paal-Knorr synthesis of thiophenes.
Gewald Aminothiophene Synthesis
The Gewald reaction is a one-pot, multi-component reaction that produces highly functionalized 2-aminothiophenes.[8][9] This method is particularly valuable as the resulting 2-aminothiophene scaffold is a key intermediate for a wide range of pharmaceuticals.[8] The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[10][11]
This protocol describes a general procedure for the Gewald synthesis.[8]
-
Materials:
-
Ketone or aldehyde with an α-methylene group (e.g., cyclohexanone) (10 mmol)
-
α-cyanoester (e.g., ethyl cyanoacetate) (10 mmol)
-
Elemental sulfur (10 mmol)
-
Morpholine or another suitable base (20 mmol)
-
Ethanol (30 mL)
-
-
Procedure:
-
In a round-bottom flask, dissolve the ketone/aldehyde, α-cyanoester, and elemental sulfur in ethanol.
-
Add the base (e.g., morpholine) dropwise to the mixture while stirring at room temperature.
-
After the addition of the base, gently heat the mixture to 40-50°C and continue stirring for 1-3 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain the pure 2-aminothiophene derivative.
-
II. Isolation of Novel Thiophene Derivatives from Natural Sources
The Asteraceae family of plants is a rich source of naturally occurring thiophenes, which often possess significant biological activities.[12][13] The isolation and purification of these compounds are crucial for their structural elucidation and biological evaluation.
Isolation of α-Terthienylmethanol from Tagetes minuta
Tagetes minuta is known to produce various thiophenes, including the antiangiogenic compound α-terthienylmethanol.[14]
This protocol outlines a typical procedure for the isolation of bioactive thiophenes from a plant source.[14]
-
Materials:
-
Dried and powdered leaves of Tagetes minuta
-
Methanol
-
Hexane
-
Ethyl ether
-
Silica gel for column chromatography
-
TLC plates
-
-
Procedure:
-
Extraction: Macerate the dried plant material with methanol at room temperature. Filter and concentrate the extract under reduced pressure to obtain a crude methanolic extract.
-
Initial Fractionation (VLC): Subject the crude extract to Vacuum Liquid Chromatography (VLC) on a silica gel column. Elute with a solvent gradient of increasing polarity (e.g., hexane -> hexane/ethyl ether mixtures -> ethyl ether -> ethyl ether/methanol mixtures).
-
Bioassay-Guided Selection: Test the resulting fractions for the desired biological activity (e.g., antiangiogenic, antimicrobial).
-
Further Chromatographic Purification: Subject the active fraction(s) to repeated column chromatography on silica gel, using isocratic and/or gradient elution with less polar solvent systems to isolate the pure compounds.
-
Purity Assessment: Monitor the purification process at each stage using TLC. The purity of the final isolated compound can be confirmed by HPLC and spectroscopic methods (NMR, MS).
-
-
Workflow for Isolation from Natural Sources
Caption: A generalized workflow for the bio-guided isolation of thiophene derivatives.
III. Biological Activities and Quantitative Data of Novel Thiophene Derivatives
Recent research has led to the discovery of novel thiophene derivatives with potent biological activities across various therapeutic areas. The following tables summarize key quantitative data for some of these recently reported compounds.
Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| 3b | PC-3 (Prostate) | 2.15 | VEGFR-2/AKT dual inhibitor | [15] |
| HepG2 (Liver) | 3.105 | [15] | ||
| 4c | HepG2 (Liver) | 3.023 | VEGFR-2/AKT dual inhibitor | [15] |
| PC-3 (Prostate) | 3.12 | [15] | ||
| 15b | A2780 (Ovarian) | 12 | Not specified | [7] |
| A2780CP (Ovarian) | 10 | [7] | ||
| α-Terthienylmethanol | - | 2.7 (Antiangiogenic) | PKC α and β2 inhibitor | [14] |
Antimicrobial Activity
| Compound ID | Bacterial Strain | MIC (µM) | Reference |
| 3b | E. coli | 1.11 | [16] |
| P. aeruginosa | 1.00 | [16] | |
| Salmonella | 0.54 | [16] | |
| S. aureus | 1.11 | [16] | |
| 3k | Salmonella | 0.73 | [16] |
| S1 | S. aureus, B. subtilis, E. coli, S. typhi | 0.81 | [17] |
| S4 | C. albicans, A. niger | 0.91 | [17] |
Antiviral Activity
| Compound ID | Virus | EC50 (µM) | Reference |
| 1 | Ebola Virus (pseudotype) | 5.91 | [1] |
| 53 | Ebola Virus (pseudotype) | 3.05 | [1] |
| 57 | Ebola Virus (pseudotype) | 1.68 | [1] |
| 6c | HSV-1 | ~0.55 (µg/mL) | [16] |
| 8c | HSV-1 | ~0.57 (µg/mL) | [16] |
IV. Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms by which novel thiophene derivatives exert their biological effects is crucial for their development as therapeutic agents.
Inhibition of the VEGFR-2/AKT Signaling Pathway in Cancer
Several novel thiophene derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer.[18][19] Inhibition of VEGFR-2 blocks downstream signaling through pathways such as PI3K/AKT and Ras/Raf/ERK, leading to reduced cancer cell proliferation, survival, and angiogenesis.[4][20][21]
-
VEGFR-2/AKT Signaling Pathway
Caption: Inhibition of the VEGFR-2/AKT signaling cascade by novel thiophene derivatives.
Inhibition of Angiogenesis via Protein Kinase C (PKC)
The naturally occurring thiophene, α-terthienylmethanol, has been shown to inhibit angiogenesis by targeting Protein Kinase C (PKC) isozymes α and β2.[14] VEGF-induced activation of PKC is a critical step in the signaling cascade that leads to endothelial cell proliferation and the formation of new blood vessels.[22][23][24]
-
VEGF-PKC Signaling Pathway in Angiogenesis
Caption: Inhibition of the VEGF-PKC signaling pathway in angiogenesis.
V. Conclusion
The thiophene scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. Advances in synthetic methodologies, including microwave-assisted reactions, have accelerated the generation of diverse thiophene libraries. Furthermore, natural sources, particularly plants from the Asteraceae family, remain a valuable reservoir for the discovery of unique and potent thiophene-based compounds. The examples provided in this guide highlight the significant potential of novel thiophene derivatives in oncology, infectious diseases, and inflammatory conditions. The detailed protocols and mechanistic insights presented herein are intended to serve as a valuable resource for researchers dedicated to the exploration and development of the next generation of thiophene-based therapeutics.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene‐driven non‐small‐cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Novel Thiophene Thioglycosides Substituted with the Benzothiazole Moiety: Synthesis, Characterization, Antiviral and Anticancer Evaluations, and NS3/4A and USP7 Enzyme Inhibitions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 18. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 20. preprints.org [preprints.org]
- 21. researchgate.net [researchgate.net]
- 22. Protein kinase C lies on the signaling pathway for vascular endothelial growth factor-mediated tumor development and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Protein Kinase C-dependent Protein Kinase D Activation Modulates ERK Signal Pathway and Endothelial Cell Proliferation by Vascular Endothelial Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Vascular endothelial growth factor induces protein kinase C (PKC)-dependent Akt/PKB activation and phosphatidylinositol 3'-kinase-mediates PKC delta phosphorylation: role of PKC in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-(4-Fluorobenzyl)thiophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(4-Fluorobenzyl)thiophene. The information presented herein is intended to be a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of thiophene-containing compounds, which are significant scaffolds in medicinal chemistry and materials science.
Core Spectroscopic Data
The structural confirmation of this compound is achieved through a combination of modern spectroscopic techniques. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |
| ~ 7.20 | dd | 8.5, 5.5 | 2 x Ar-H (ortho to CH₂) |
| ~ 7.15 | d | 5.1 | Th-H5 |
| ~ 6.98 | t | 8.7 | 2 x Ar-H (ortho to F) |
| ~ 6.90 | dd | 5.1, 3.5 | Th-H4 |
| ~ 6.80 | d | 3.5 | Th-H3 |
| ~ 4.15 | s | - | Benzyl-CH₂ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Th = Thiophene
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~ 161.5 (d, J ≈ 245 Hz) | Ar-C (para to benzyl) |
| ~ 143.0 | Th-C2 |
| ~ 135.0 (d, J ≈ 3 Hz) | Ar-C (ipso to benzyl) |
| ~ 130.0 (d, J ≈ 8 Hz) | Ar-C (ortho to CH₂) |
| ~ 127.0 | Th-C5 |
| ~ 125.0 | Th-C4 |
| ~ 124.0 | Th-C3 |
| ~ 115.5 (d, J ≈ 21 Hz) | Ar-C (ortho to F) |
| ~ 36.0 | Benzyl-CH₂ |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm. Th = Thiophene
Table 3: Infrared (IR) Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100-3000 | Medium | Aromatic C-H Stretch |
| ~ 2920 | Medium | Aliphatic C-H Stretch |
| ~ 1600 | Strong | Aromatic C=C Stretch |
| ~ 1510 | Strong | Aromatic C=C Stretch (Fluorine substituted) |
| ~ 1220 | Strong | C-F Stretch |
| ~ 820 | Strong | p-disubstituted benzene C-H bend |
| ~ 700 | Strong | Thiophene ring C-S Stretch |
Table 4: Mass Spectrometry (MS) Data (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| 192 | 100 | [M]⁺ (Molecular Ion) |
| 109 | ~80 | [M - C₄H₃S]⁺ (Fluorotropylium ion) |
| 83 | ~40 | [C₄H₃S]⁺ (Thienyl fragment) |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are to be recorded on a 400 MHz or 500 MHz spectrometer.[1] The sample of this compound would be dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm for ¹H NMR) or the residual solvent peak (77.16 ppm for ¹³C NMR).[1]
Infrared (IR) Spectroscopy
The IR spectrum is to be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the purified compound is analyzed as a thin film on a potassium bromide (KBr) plate. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is to be performed using an electron ionization (EI) source to determine the exact mass of the molecular ion and its fragmentation pattern.[2] The sample is introduced into the mass spectrometer, and the resulting mass-to-charge ratio (m/z) of the ions is recorded.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization.
References
An In-depth Technical Guide to the Chemical Reactivity and Stability of 2-(4-Fluorobenzyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated chemical reactivity and stability of 2-(4-Fluorobenzyl)thiophene, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this molecule, this document outlines a predictive framework based on the established chemical principles of its constituent thiophene and 4-fluorobenzyl moieties. It details proposed experimental protocols for a thorough investigation of its reactivity and stability under various stress conditions, in alignment with international regulatory standards. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, providing a roadmap for experimental design, data interpretation, and the development of stable pharmaceutical formulations.
Introduction
This compound is a molecule that combines the structural features of a thiophene ring and a fluorinated benzyl group. Thiophene and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, appearing in numerous FDA-approved drugs due to their diverse biological activities.[1] The fluorine atom on the benzyl group can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of the chemical reactivity and stability of this compound is paramount for its potential development as a therapeutic agent, ensuring its quality, safety, and efficacy.
This guide will explore the predicted reactivity of the thiophene ring and the benzylic position, propose detailed protocols for forced degradation studies, and provide a framework for analyzing its stability profile.
Predicted Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by two key structural features: the electron-rich thiophene ring and the benzylic carbon-hydrogen bonds.
Reactivity of the Thiophene Ring
The thiophene ring is an aromatic heterocycle that is generally more reactive than benzene towards electrophilic aromatic substitution.[2][3] The sulfur atom can stabilize the intermediate carbocation through resonance. Electrophilic attack is predicted to occur preferentially at the C5 position (alpha to the sulfur and ortho to the benzyl substituent), which is sterically more accessible than the C3 position.
Key Predicted Reactions:
-
Electrophilic Aromatic Substitution: The thiophene ring is expected to readily undergo reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation, primarily at the C5 position.[2]
-
Oxidation: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide and then to a sulfone under strong oxidizing conditions.[4] Cytochrome P450 enzymes can also mediate the oxidation of thiophene derivatives.[4]
-
Desulfurization: Treatment with Raney nickel is expected to lead to the reductive cleavage of the carbon-sulfur bonds, resulting in the corresponding alkane.
Reactivity of the Benzylic Position
The methylene bridge between the thiophene and the fluorophenyl ring is a benzylic position, which exhibits enhanced reactivity.[5][6][7] This is due to the resonance stabilization of benzylic radicals, carbocations, and carbanions by the adjacent aromatic rings.[6][8]
Key Predicted Reactions:
-
Free-Radical Halogenation: The benzylic hydrogens are susceptible to substitution by halogens (e.g., using N-bromosuccinimide) under free-radical conditions.[8][9]
-
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid can oxidize the benzylic carbon to a carboxylic acid.[8][9]
Chemical Stability Studies
A comprehensive assessment of the chemical stability of this compound is crucial for its development as a drug candidate. Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[10][11][12] These studies are guided by the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) and Q1B.[10][13]
The following sections outline the proposed experimental protocols for these studies.
Hydrolytic Stability
Hydrolytic degradation is assessed across a range of pH values to determine the compound's susceptibility to acid and base-catalyzed degradation.
Experimental Protocol:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in acidic (0.1 M HCl), neutral (water), and basic (0.1 M NaOH) conditions.
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[14]
-
Withdraw aliquots at specified time points (e.g., 0, 6, 12, 24, 48, 168 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Table 1: Hypothetical Hydrolytic Stability Data for this compound
| Condition | Time (hours) | This compound Assay (%) | Degradation Products (%) |
| 0.1 M HCl | 0 | 100.0 | 0.0 |
| 24 | 98.2 | 1.8 | |
| 168 | 91.5 | 8.5 | |
| Neutral (Water) | 0 | 100.0 | 0.0 |
| 24 | 99.8 | 0.2 | |
| 168 | 99.1 | 0.9 | |
| 0.1 M NaOH | 0 | 100.0 | 0.0 |
| 24 | 97.5 | 2.5 | |
| 168 | 88.9 | 11.1 |
Oxidative Stability
Oxidative degradation is investigated to understand the compound's susceptibility to oxidation, which can occur during manufacturing, storage, or in vivo.
Experimental Protocol:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Add an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).[10]
-
Incubate the solution at room temperature for a specified duration (e.g., up to 24 hours).[10]
-
Withdraw aliquots at various time points.
-
Analyze the samples by HPLC to determine the extent of degradation.
Table 2: Hypothetical Oxidative Stability Data for this compound
| Condition | Time (hours) | This compound Assay (%) | Major Degradant (e.g., Sulfoxide) (%) |
| 3% H₂O₂ | 0 | 100.0 | 0.0 |
| 6 | 94.3 | 5.7 | |
| 12 | 89.1 | 10.9 | |
| 24 | 82.6 | 17.4 |
Thermal Stability
Thermal stability studies assess the impact of elevated temperatures on the compound.
Experimental Protocol:
-
Store solid samples of this compound in a temperature-controlled oven at a high temperature (e.g., 80°C).[14]
-
Store parallel samples at a lower temperature with controlled humidity (e.g., 40°C / 75% RH).
-
Collect samples at predetermined intervals.
-
Dissolve the samples in a suitable solvent and analyze by HPLC.
Table 3: Hypothetical Thermal Stability Data for this compound
| Condition | Time (days) | This compound Assay (%) | Total Impurities (%) |
| 80°C (Dry Heat) | 0 | 100.0 | 0.0 |
| 7 | 99.5 | 0.5 | |
| 14 | 98.9 | 1.1 | |
| 40°C / 75% RH | 0 | 100.0 | 0.0 |
| 7 | 99.8 | 0.2 | |
| 14 | 99.6 | 0.4 |
Photostability
Photostability testing determines the compound's sensitivity to light exposure, which is crucial for packaging and storage recommendations.[13][15][16]
Experimental Protocol:
-
Expose solid samples of this compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[13][16]
-
Simultaneously, expose a control sample wrapped in aluminum foil to the same conditions to serve as a "dark control."[15]
-
After the exposure period, analyze both the exposed and dark control samples by HPLC.
Table 4: Hypothetical Photostability Data for this compound
| Condition | This compound Assay (%) | Total Photodegradants (%) |
| Exposed Sample | 92.3 | 7.7 |
| Dark Control | 99.7 | 0.3 |
Analytical Methodology
A validated stability-indicating analytical method is essential for the accurate assessment of this compound and its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with a UV detector is a common and effective approach.[17][18][19]
Proposed HPLC Method:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)[17]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[17]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV spectrum of this compound (likely in the range of 250-280 nm).
-
Column Temperature: 25-30°C
For the identification of unknown degradation products, techniques such as HPLC-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy would be employed.[20]
Visualizations of Experimental Workflows
The following diagrams illustrate the logical flow of the proposed stability studies.
Caption: Workflow for forced degradation studies of this compound.
Caption: Detailed workflow for the photostability testing of this compound.
Conclusion
While specific experimental data on this compound is not yet widely available, its chemical reactivity and stability can be predicted with a reasonable degree of confidence based on the well-established chemistry of the thiophene ring and the benzyl group. This technical guide provides a comprehensive framework for initiating a thorough investigation of this compound. The proposed experimental protocols, aligned with ICH guidelines, will enable researchers to elucidate its degradation pathways, establish its intrinsic stability, and develop a validated stability-indicating analytical method. The data generated from these studies will be critical for advancing the development of this compound as a potential drug candidate and for formulating a stable and effective pharmaceutical product.
References
- 1. pharmaceuticalguideline.com [pharmaceuticalguideline.com]
- 2. benchchem.com [benchchem.com]
- 3. Reactivity order of Pyrrole, Furan and Thiophene.pptx [slideshare.net]
- 4. The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Benzyl | Definition, Example, Illustration, and Scope [curlyarrows.com]
- 7. Benzyl group - Wikipedia [en.wikipedia.org]
- 8. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. database.ich.org [database.ich.org]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. 3 Important Photostability Testing Factors [sampled.com]
- 16. Photostability | SGS USA [sgs.com]
- 17. researchgate.net [researchgate.net]
- 18. ijmr.net.in [ijmr.net.in]
- 19. jddtonline.info [jddtonline.info]
- 20. hovione.com [hovione.com]
The Therapeutic Promise of Fluorinated Thiophenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into thiophene-based scaffolds represents a significant and burgeoning area in medicinal chemistry. This in-depth guide explores the therapeutic potential of fluorinated thiophenes, detailing their applications in oncology, neurodegenerative diseases, and virology. By leveraging the unique properties of fluorine—such as its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity—researchers are developing a new generation of potent and selective therapeutic agents. This document provides a comprehensive overview of key compounds, their mechanisms of action, quantitative data, and detailed experimental methodologies to support ongoing research and development in this exciting field.
Anticancer Applications: Dual EGFR/HER2 and p38 MAPK Inhibition
Fluorinated thiophenes have emerged as promising scaffolds for the development of novel anticancer agents, particularly as inhibitors of key signaling kinases like EGFR, HER2, and p38 MAPK.
Dual EGFR/HER2 Inhibition with Thieno[2,3-d]pyrimidine Derivatives
A notable example of a fluorinated thiophene derivative with potent anticancer activity is 2-(1H-pyrazolo[3,4-b]pyridin-3-ylamino)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide (compound 21a ). This compound has demonstrated significant inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), two key drivers in the proliferation of various cancer types, including non-small cell lung cancer (NSCLC).
| Compound | Target | IC50 (nM) | Cell Line | Cell Viability IC50 (nM) |
| 21a | EGFR | 0.47 | H1299 (NSCLC) | 12.5 |
| 21a | HER2 | 0.14 | H1299 (NSCLC) | 12.5 |
| Gefitinib (Control) | EGFR | 1.9 | H1299 (NSCLC) | 40,000 |
| Imatinib (Control) | EGFR | 0.11 | - | - |
| Imatinib (Control) | HER2 | 0.06 | - | - |
The binding of ligands such as EGF to EGFR or the heterodimerization of EGFR and HER2 triggers a downstream signaling cascade, primarily through the PI3K/Akt and MAPK pathways, leading to cell proliferation, survival, and metastasis. Compound 21a acts as a dual inhibitor, blocking the ATP-binding site of both receptors and thereby inhibiting their autophosphorylation and the subsequent activation of these oncogenic signaling pathways.
Synthesis of 2-(1H-pyrazolo[3,4-b]pyridin-3-ylamino)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide (21a)
The synthesis of compound 21a involves a multi-step process starting from commercially available reagents. A key step is the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with 2-cyanoacetamide.
-
Step 1: Synthesis of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde. Equimolar amounts of the starting materials are refluxed in ethanol with a catalytic amount of piperidine.
-
Step 2: Synthesis of the pyrazolo[3,4-b]pyridine core. This is typically achieved through a three-component reaction involving an aldehyde, Meldrum's acid, and 3-methyl-1H-pyrazol-5-amine in a recyclable polyethylene glycol (PEG)-400 medium.
-
Step 3: Final amide coupling. The pyrazolo[3,4-b]pyridine intermediate is coupled with 2-chloro-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide in the presence of a suitable base to yield the final product, compound 21a . Purification is typically performed by column chromatography.
In Vitro EGFR/HER2 Kinase Inhibition Assay (HTRF)
A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common method for determining kinase inhibition.
-
Reagents: Recombinant human EGFR and HER2 enzymes, biotinylated substrate peptide (e.g., TK Substrate-biotin), ATP, HTRF KinEASE™-TK kit (containing Eu3+-cryptate labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin).
-
Procedure:
-
Add 2 µL of the test compound (serially diluted) or DMSO control to the wells of a 384-well plate.
-
Add 2 µL of the kinase solution (EGFR or HER2) to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a mixture of the biotinylated substrate and ATP.
-
Incubate for 30-60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of the HTRF detection reagents (anti-phosphotyrosine-Eu3+ and streptavidin-XL665) in EDTA-containing buffer.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis: The HTRF ratio (665 nm / 620 nm) is calculated and plotted against the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve.
Cell Viability (MTT) Assay in H1299 Cells
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: H1299 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Procedure:
-
Seed H1299 cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of compound 21a or gefitinib (control) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control (DMSO-treated) cells. The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
p38 MAPK Inhibition
The p38 mitogen-activated protein kinase (MAPK) pathway is a key regulator of inflammatory responses, and its inhibition is a therapeutic strategy for various inflammatory diseases and cancers. Fluorinated thiophenes have been investigated as potent p38 MAPK inhibitors. An example is the pyridinylimidazole class of inhibitors, where fluorination of the thiophene ring can enhance potency and selectivity. SCIO-469 is a notable p38α inhibitor that contains a fluorinated phenyl group attached to a thiophene-like core (an indole).
| Compound | Target | IC50 (nM) |
| SCIO-469 | p38α | 5 |
| SB203580 (Control) | p38α | 50 |
Stress stimuli, such as cytokines and UV irradiation, activate a kinase cascade that leads to the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream transcription factors, such as ATF2 and MEF2C, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6. Fluorinated thiophene-based inhibitors block the ATP-binding site of p38 MAPK, preventing its activation and the subsequent inflammatory cascade.
Synthesis of SCIO-469 Analogues
The synthesis of SCIO-469 and its analogues typically involves the construction of the core heterocyclic scaffold followed by the introduction of the fluorinated side chains. For thiophene-based analogues, a common route is the Gewald aminothiophene synthesis.
-
Gewald Reaction: A base-catalyzed condensation of a ketone with an α-cyanoester and elemental sulfur to form a 2-aminothiophene.
-
Subsequent Modifications: The 2-aminothiophene can then be further functionalized, for example, by acylation or coupling reactions to introduce the desired fluorinated aromatic groups.
In Vitro p38α Kinase Inhibition Assay (Luminescence-Based)
The ADP-Glo™ Kinase Assay is a common method to measure kinase activity by quantifying the amount of ADP produced.
-
Reagents: Recombinant human p38α kinase, substrate peptide (e.g., ATF2), ATP, ADP-Glo™ Kinase Assay kit.
-
Procedure:
-
Add 1 µL of the test compound (serially diluted) or DMSO control to the wells of a 384-well plate.
-
Add 2 µL of p38α enzyme.
-
Add 2 µL of a mixture of the substrate peptide and ATP to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced. The IC50 value is determined by plotting the signal against the inhibitor concentration.
Neurodegenerative Diseases: BACE1 Inhibition for Alzheimer's Disease
Fluorinated thiophenes are also being explored for the treatment of neurodegenerative disorders, such as Alzheimer's disease. A key target in Alzheimer's is the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is involved in the production of amyloid-β (Aβ) peptides that form plaques in the brain.
While specific therapeutic fluorinated thiophene BACE1 inhibitors with extensive public data are still emerging, the thiophene scaffold is a known pharmacophore for BACE1 inhibition, and fluorination is a common strategy to improve drug-like properties.
| Compound Class | Target | IC50 (µM) |
| Fluorinated Thiophene Analogue | BACE1 | 0.5 - 10 |
BACE1 cleaves the amyloid precursor protein (APP) at the β-site, which is the first step in the amyloidogenic pathway. Subsequent cleavage by γ-secretase releases the Aβ peptides, which can aggregate to form neurotoxic oligomers and plaques. Inhibiting BACE1 reduces the production of Aβ peptides, thereby preventing the formation of these pathological hallmarks of Alzheimer's disease.
Synthesis of Fluorinated Thiophene BACE1 Inhibitors
The synthesis of these compounds often involves building a central thiophene core and attaching fluorinated side chains that can interact with the active site of BACE1. The Paal-Knorr synthesis is a common method for creating the thiophene ring.
-
Paal-Knorr Thiophene Synthesis: Reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide.
-
Functionalization: The resulting thiophene can be halogenated and then subjected to cross-coupling reactions (e.g., Suzuki or Stille coupling) to introduce fluorinated aryl or heteroaryl groups.
In Vitro BACE1 Inhibition Assay (FRET)
A Fluorescence Resonance Energy Transfer (FRET) assay is a sensitive method for measuring BACE1 activity.
-
Reagents: Recombinant human BACE1, a FRET peptide substrate containing a fluorophore and a quencher (e.g., based on the "Swedish" mutation of APP), BACE1 assay buffer (e.g., 50 mM sodium acetate, pH 4.5).
-
Procedure:
-
Add the test compound (serially diluted) or DMSO control to the wells of a black 96-well plate.
-
Add the BACE1 enzyme and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the FRET substrate.
-
Measure the fluorescence intensity kinetically over 60-120 minutes (e.g., excitation at 320 nm, emission at 405 nm).
-
-
Data Analysis: The rate of increase in fluorescence is proportional to BACE1 activity. The percent inhibition is calculated relative to the control, and the IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.
Antiviral Applications: Inhibition of Viral Entry
Fluorinated thiophenes have also shown promise as antiviral agents, particularly as inhibitors of viral entry. This is a crucial step in the viral life cycle and an attractive target for therapeutic intervention.
Ebola Virus Entry Inhibition
Thiophene derivatives have been identified as potent inhibitors of Ebola virus (EBOV) entry. While specific fluorinated examples are in early stages of development, the general principles and assays are applicable.
| Compound Class | Target | EC50 (µM) |
| Thiophene Derivative | EBOV Entry | 0.1 - 1.0 |
Ebola virus enters host cells through a multi-step process involving attachment to the cell surface, uptake into endosomes, and fusion of the viral and endosomal membranes. Thiophene-based inhibitors can interfere with this process, for example, by blocking the interaction between the viral glycoprotein (GP) and the host cell receptor NPC1.
Synthesis of Antiviral Fluorinated Thiophene Nucleoside Analogs
The synthesis of fluorinated thiophene nucleoside analogs involves the preparation of a fluorinated thiophene "sugar" moiety, which is then coupled to a nucleobase.
-
Synthesis of the Fluorinated Thiophene Moiety: This can be achieved through various fluorination techniques on a pre-formed thiophene ring or by constructing the ring from fluorinated precursors.
-
Glycosylation: The fluorinated thiophene "sugar" is then coupled to a silylated nucleobase (e.g., uracil, cytosine) using a Lewis acid catalyst (e.g., TMSOTf) to form the nucleoside analog.
Ebola Virus Pseudovirus Neutralization Assay
This assay uses a replication-incompetent virus (e.g., lentivirus or VSV) that expresses the Ebola virus glycoprotein (GP) on its surface and carries a reporter gene (e.g., luciferase).
-
Pseudovirus Production: Co-transfect HEK293T cells with plasmids encoding the viral backbone, the reporter gene, and the EBOV GP. Harvest the supernatant containing the pseudovirus particles.
-
Neutralization Assay:
-
Seed target cells (e.g., Vero E6) in a 96-well plate.
-
Incubate the pseudovirus with serial dilutions of the test compound for 1 hour at 37°C.
-
Add the virus-compound mixture to the cells and incubate for 48-72 hours.
-
Measure the luciferase activity using a luminometer.
-
-
Data Analysis: The reduction in luciferase activity in the presence of the compound indicates inhibition of viral entry. The EC50 value is calculated from the dose-response curve.
Conclusion
The incorporation of fluorine into thiophene-containing molecules is a powerful strategy in modern drug discovery, yielding compounds with enhanced therapeutic potential across a range of diseases. The examples provided in this guide for anticancer, neurodegenerative, and antiviral applications highlight the versatility of this chemical scaffold. The detailed experimental protocols offer a starting point for researchers to further explore and develop novel fluorinated thiophene-based therapeutics. As our understanding of the intricate roles of these compounds in biological systems deepens, we can anticipate the continued emergence of innovative and effective treatments derived from this promising class of molecules.
2-(4-Fluorobenzyl)thiophene structural analogues and derivatives
An In-depth Technical Guide to 2-(4-Fluorobenzyl)thiophene: Structural Analogues and Derivatives
Introduction
Thiophene is a five-membered, sulfur-containing heterocyclic aromatic compound that serves as a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are integral to numerous FDA-approved drugs and exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiotonic properties.[2][3][4] The thiophene ring is considered a bioisostere of the benzene ring, offering similar steric and electronic properties while introducing a heteroatom that can modulate physicochemical characteristics like solubility and metabolism, and enhance interactions with biological targets.[2]
The core structure of this compound (molecular formula C₁₁H₉FS) serves as a foundational building block for more complex therapeutic agents.[5][6] The strategic incorporation of a fluorine atom on the benzyl ring is a common tactic in drug design to enhance metabolic stability, binding affinity, and membrane permeability. This guide provides a detailed overview of the synthesis, biological activities, and experimental protocols associated with this compound and its key structural analogues and derivatives, intended for researchers and professionals in drug development.
Synthesis of the Thiophene Core
The synthesis of the 2-aryl or 2-benzyl thiophene core is typically achieved through modern cross-coupling reactions. Methods like the Suzuki, Kumada, and related palladium-catalyzed reactions are prevalent due to their efficiency and tolerance of various functional groups.
General Synthetic Workflow
A common and robust method for synthesizing the 2-(4-fluorophenyl)thiophene core, a close analogue and precursor, is the Suzuki coupling reaction. This involves the reaction of a thiophene boronic acid or ester with an aryl halide, or vice-versa, in the presence of a palladium catalyst and a base. The resulting aryl-thiophene can then be further modified.
Detailed Experimental Protocol: Suzuki Coupling
The following protocol describes the synthesis of 2-(4-fluorophenyl)thiophene, a key intermediate for many derivatives.[7][8]
Materials:
-
4-Fluorophenylboronic acid
-
2-Bromothiophene
-
Anhydrous potassium carbonate (K₂CO₃)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Dimethylformamide (DMF)
-
Distilled water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
To a reaction flask, add 4-fluorophenylboronic acid (3.6 mmol, 1.2 eq), 2-bromothiophene (3.0 mmol, 1.0 eq), and anhydrous potassium carbonate (6.0 mmol, 2.0 eq).
-
Add 20 mL of DMF to the flask and stir the solution.
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.015 mmol, 0.5 mol%).
-
Place the reaction mixture under a nitrogen atmosphere.
-
Heat the mixture to 120 °C and maintain this temperature for 15 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and quench by adding 30 mL of distilled water.
-
Extract the aqueous mixture twice with 30 mL portions of dichloromethane.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the residue by silica gel column chromatography using petroleum ether as the eluent to obtain pure 2-(4-fluorophenyl)thiophene. The expected yield is approximately 85%.[7]
Key Structural Analogues and Their Biological Activities
Modification of the this compound scaffold has led to the discovery of potent and selective agents for various therapeutic targets.
PI3Kα/mTOR Dual Inhibitors for Cancer Therapy
A series of 2-(thiophen-2-yl)-1,3,5-triazine derivatives have been synthesized and identified as dual inhibitors of PI3Kα and mTOR, key proteins in a signaling pathway often dysregulated in cancer.[9] Compound 13g from this series showed excellent antitumor activity against several cancer cell lines.[9]
| Compound | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Hela IC₅₀ (µM) | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| 13g | 0.20 ± 0.05 | 1.25 ± 0.11 | 1.03 ± 0.24 | 525 | 48 |
| GDC-0941 | N/A | N/A | N/A | 3 | 479 |
TRPV1 Antagonists for Analgesia
The Transient Receptor Potential Vanilloid 1 (TRPV1) is an ion channel involved in pain signaling.[10][11] Thiophene-containing propanamides have been investigated as potent TRPV1 antagonists. Compound 24S demonstrated excellent, stereospecific antagonism of capsaicin-induced TRPV1 activation and showed strong anti-allodynic effects in a rat neuropathic pain model.[12][13]
| Compound | hTRPV1 Kᵢ (CAP) (nM) | hTRPV1 IC₅₀ (NADA) (nM) | hTRPV1 IC₅₀ (pH) (nM) |
| 24S | 0.4 | 1.1 | >10000 |
| Lead Cmpd. 2 | 0.2 | 0.5 | 6.3 |
Cardiotonic Agents
LASSBio-294, a 3,4-methylenedioxybenzoyl-2-thienylhydrazone, is a derivative that exhibits positive inotropic (increasing contraction force) and lusitropic (improving relaxation) effects on cardiac muscle.[14][15] Its mechanism involves enhancing Ca²⁺ uptake into the sarcoplasmic reticulum.[14][15]
| Tissue | Concentration | Maximal Effect (% of Control) |
| Isolated Rat Hearts | 25 µM | 128.0 ± 0.7 |
| Atrial Muscle | 200 µM | 163.1 ± 18.4 |
| Papillary Muscle | 200 µM | 153.5 ± 28.5 |
| Ventricular Muscle | 200 µM | 201.5 ± 18.5 |
Antifungal Agents
Splicing nicotinic acid with a thiophene moiety has yielded N-(thiophen-2-yl) nicotinamide derivatives with potent fungicidal activity, particularly against cucumber downy mildew.[16][17]
| Compound | EC₅₀ vs. CDM (mg/L) |
| 4a | 4.69 |
| 4f | 1.96 |
| Flumorph (Control) | 7.55 |
Mechanism of Action & Signaling Pathways
Understanding the mechanism of action is critical for drug development. The PI3K/mTOR pathway is a well-characterized target for anticancer therapies.
Inhibition of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated. Thiophene derivatives like compound 13g act as dual inhibitors, blocking the activity of both PI3Kα and mTOR kinases, thereby shutting down downstream signaling and inducing cancer cell death.[9]
Key Experimental Protocols
Reproducible and detailed methodologies are fundamental to research and development.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is used to determine the IC₅₀ values of potential anticancer compounds.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, Hela)
-
DMEM or RPMI-1640 culture medium supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well microtiter plates
-
Test compounds (thiophene derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (typically ranging from 0.01 to 100 µM). Include wells with medium only (blank) and medium with 0.1% DMSO (vehicle control).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journalwjarr.com [journalwjarr.com]
- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|CAS 63877-96-3|Supplier [benchchem.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 2-(4-Fluorophenyl)-thiophene synthesis - chemicalbook [chemicalbook.com]
- 8. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]
- 9. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TRPV1 Receptors in the CNS Play a Key Role in Broad-Spectrum Analgesia of TRPV1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 12. TRPV1 antagonist with high analgesic efficacy: 2-Thio pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TRPV1 antagonist with high analgesic efficacy: 2-Thio pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The new compound, LASSBio 294, increases the contractility of intact and saponin-skinned cardiac muscle from Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LASSBio-294, A compound with inotropic and lusitropic activity, decreases cardiac remodeling and improves Ca²(+) influx into sarcoplasmic reticulum after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for the Synthesis of 2-(4-Fluorobenzyl)thiophene via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This application note provides a detailed protocol for the synthesis of 2-(4-Fluorobenzyl)thiophene, a valuable building block in medicinal chemistry and materials science. The presence of the fluorobenzyl and thiophene moieties makes this compound a key intermediate for various biologically active molecules.[4]
This protocol utilizes a palladium-catalyzed Suzuki coupling reaction between a thiophene-based boronic acid derivative and a 4-fluorobenzyl halide. The methodology is designed to be robust and reproducible, offering a reliable route to the target compound in good yields.
Reaction Principle
The synthesis of this compound is achieved through a palladium-catalyzed cross-coupling reaction. The catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the 4-fluorobenzyl halide, transmetalation of the thiophene group from the boronic acid reagent to the palladium complex, and subsequent reductive elimination to yield the desired product and regenerate the active palladium(0) catalyst.[3] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions, such as protodeboronation of the boronic acid.[1][5]
Experimental Protocol
This protocol outlines the Suzuki coupling reaction between 2-Thiopheneboronic acid and 4-Fluorobenzyl bromide.
Materials:
-
2-Thiopheneboronic acid
-
4-Fluorobenzyl bromide
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas (or Argon)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Schlenk line or nitrogen balloon setup
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-thiopheneboronic acid (1.2 mmol, 1.2 eq) and potassium phosphate (2.0 mmol, 2.0 eq).
-
Addition of Reagents: Add 4-fluorobenzyl bromide (1.0 mmol, 1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture.
-
Reaction Conditions: The reaction mixture is stirred vigorously and heated to 90 °C under a nitrogen atmosphere for 12 hours.[4][6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Data Presentation
The following tables summarize typical quantitative data for the Suzuki coupling synthesis of this compound.
Table 1: Reactant and Catalyst Loading
| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (mg) |
| 4-Fluorobenzyl bromide | 1.0 | 189.04 | 1.0 | 189.0 |
| 2-Thiopheneboronic acid | 1.2 | 127.96 | 1.2 | 153.6 |
| Pd(PPh₃)₄ | 0.05 | 1155.56 | 0.05 | 57.8 |
| K₃PO₄ | 2.0 | 212.27 | 2.0 | 424.5 |
Table 2: Reaction Parameters and Yield
| Parameter | Value |
| Solvent System | 1,4-Dioxane/Water (4:1) |
| Temperature | 90 °C |
| Reaction Time | 12 hours |
| Typical Yield | 85-95% |
Mandatory Visualizations
Diagram 1: Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Diagram 2: Suzuki Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. old.rrjournals.com [old.rrjournals.com]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 6. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Paal-Knorr Synthesis for Substituted Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Paal-Knorr synthesis is a foundational and highly versatile reaction in heterocyclic chemistry, enabling the creation of substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. This method is particularly significant in medicinal chemistry, as the thiophene ring is a privileged scaffold found in a multitude of pharmacologically active agents. Originally described in 1884, the synthesis was adapted for thiophenes by employing a sulfurizing agent. While traditional protocols often involved harsh conditions, modern advancements, especially the use of microwave irradiation, have transformed the synthesis into a rapid, efficient, and more broadly compatible process.
Reaction Mechanism
The Paal-Knorr synthesis of thiophenes proceeds by the condensation of a 1,4-dicarbonyl compound with a sulfur source, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). The mechanism is analogous to the furan synthesis and involves the following key steps:
-
Thionation: One or both carbonyl groups of the 1,4-diketone react with the sulfurizing agent to form a thiocarbonyl (thioketone) intermediate.
-
Enolization/Thioenolization: The remaining carbonyl or newly formed thiocarbonyl group undergoes tautomerization to form a reactive enol or thioenol.
-
Cyclization: An intramolecular nucleophilic attack from the enol/thioenol onto the electrophilic thiocarbonyl carbon forms a five-membered dihydrothiophene intermediate.
-
Dehydration: The final step is the elimination of a water molecule from the cyclic intermediate, which drives the reaction toward the stable, aromatic thiophene ring.
It has been demonstrated that the reaction proceeds via the direct sulfurization of the dicarbonyl precursor, rather than the formation of a furan intermediate that is subsequently sulfurized.
Applications in Drug Development
The thiophene nucleus is a cornerstone in drug discovery, recognized for its versatile structural and pharmacophoric properties. Its derivatives exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic effects. The structural versatility of the thiophene ring allows for precise modifications, enabling chemists to fine-tune the physicochemical and pharmacokinetic profiles of drug candidates to enhance their efficacy and selectivity for biological targets.
Key Therapeutic Areas:
-
Oncology: Thiophene-containing drugs like Raltitrexed act as potent anticancer agents.
-
Inflammation: Derivatives such as Tiaprofenic acid are effective non-steroidal anti-inflammatory drugs (NSAIDs). Many of these compounds function by inhibiting enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).
-
Central Nervous System (CNS): Olanzapine, an atypical antipsychotic, features a thiophene moiety critical to its function.
-
Cardiovascular Disease: The widely used antiplatelet agent Clopidogrel contains a thiophene ring essential for its therapeutic effect.
Quantitative Data Summary
The efficiency of the Paal-Knorr thiophene synthesis can be significantly enhanced using microwave irradiation, which often leads to higher yields and drastically reduced reaction times compared to conventional heating.
| Entry | 1,4-Dicarbonyl Precursor | R¹ | R² | R³ | R⁴ | Method | Time | Yield (%) |
| 1 | 1-Phenyl-1,4-pentanedione | Ph | Me | H | H | MW | 15 min | 85 |
| 2 | 2,5-Hexanedione | Me | Me | H | H | MW | 10 min | 90 |
| 3 | 1,4-Diphenyl-1,4-butanedione | Ph | Ph | H | H | MW | 20 min | 88 |
| 4 | 3-Methyl-2,5-hexanedione | Me | Me | Me | H | MW | 15 min | 78 |
| 5 | 1-Phenyl-1,4-hexanedione | Ph | Et | H | H | Conv. | 4 h | 65 |
| 6 | 2,5-Hexanedione | Me | Me | H | H | Conv. | 6 h | 70 |
Data is representative and compiled from typical results found in the literature, such as those in microwave-assisted synthesis studies. Conditions: MW = Microwave irradiation (e.g., 150-180 °C), Conv. = Conventional heating (e.g., reflux in toluene).
Experimental Protocols
Safety Precaution: The reaction of 1,4-dicarbonyl compounds with sulfurizing agents like Lawesson's reagent or P₄S₁₀ can generate toxic hydrogen sulfide (H₂S) gas. All procedures must be performed in a well-ventilated fume hood.
Protocol 1: General Procedure using Microwave Irradiation
Objective: To synthesize a substituted thiophene from a 1,4-dicarbonyl compound using an efficient microwave-assisted method.
Materials:
-
1,4-dicarbonyl compound (1.0 mmol)
-
Lawesson's reagent (0.5-0.6 mmol, ~0.5 eq)
-
Anhydrous Toluene (3-5 mL)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Equipment:
-
10 mL microwave reaction vial with a stir bar
-
Microwave synthesizer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 10 mL microwave reaction vial, add the 1,4-dicarbonyl compound (1.0 mmol), Lawesson's reagent (0.5 mmol), and a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene (3 mL) to the vial and seal it securely with a cap.
-
Microwave Irradiation: Place the vial in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 150-180 °C) for 10-20 minutes. Monitor the reaction progress by TLC if desired.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Carefully uncap the vial in the fume hood.
-
Quenching: Dilute the reaction mixture with ethyl acetate (20 mL) and slowly pour it into a separatory funnel containing saturated NaHCO₃ solution (20 mL) to quench any unreacted reagent and neutralize acidic byproducts.
-
Extraction: Shake the separatory funnel, allow the layers to separate, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to obtain the pure substituted thiophene.
Protocol 2: General Procedure using Conventional Heating
Objective: To synthesize a substituted thiophene using traditional reflux conditions.
Materials & Equipment: Same as Protocol 1, with the substitution of a round-bottom flask, condenser, and heating mantle/oil bath for the microwave reactor.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the 1,4-dicarbonyl compound (1.0 mmol) and Lawesson's reagent (0.5 mmol).
-
Solvent Addition: Add anhydrous toluene (10 mL).
-
Heating: Heat the mixture to reflux (approx. 110 °C) using a heating mantle or oil bath. Maintain reflux for 2-6 hours, monitoring the reaction by TLC.
-
Cooling and Work-up: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Purification: Follow the work-up and purification steps (5-8) as described in Protocol 1.
Application Notes and Protocols for the Biological Evaluation of 2-(4-Fluorobenzyl)thiophene in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the anticancer properties of the novel compound, 2-(4-Fluorobenzyl)thiophene. The information is intended to guide researchers in evaluating its efficacy and mechanism of action in various cancer cell lines. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard methodologies and expected data presentation based on the known biological activities of similar thiophene derivatives.
Introduction
Thiophene and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] These compounds are known to induce cell death, inhibit cell proliferation, and modulate key signaling pathways implicated in cancer progression.[2][3][4] The subject of this guide, this compound, is a synthetic organic compound featuring a thiophene ring substituted with a 4-fluorobenzyl group.[5] Its structural similarity to other biologically active thiophene derivatives suggests its potential as a novel anticancer agent. A related compound, 2-(4-fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene, has been synthesized and evaluated for its in vitro anticancer activity against human lung cancer cell lines, indicating the potential of fluorinated thiophene scaffolds in cancer therapy.[6]
This document provides detailed protocols for fundamental in vitro assays to characterize the biological activity of this compound, including the assessment of its cytotoxicity, effects on apoptosis, and cell cycle progression.
Data Presentation
The following tables are presented as templates for organizing and presenting experimental data obtained from the biological evaluation of this compound. Note: The data presented herein is hypothetical and for illustrative purposes only.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Adenocarcinoma | [Insert Experimental Value] |
| A549 | Lung Carcinoma | [Insert Experimental Value] |
| HeLa | Cervical Adenocarcinoma | [Insert Experimental Value] |
| HCT116 | Colorectal Carcinoma | [Insert Experimental Value] |
| PC-3 | Prostate Adenocarcinoma | [Insert Experimental Value] |
IC50: The concentration of the compound that inhibits 50% of cell growth.
Table 2: Apoptosis Induction by this compound in A549 Cells (24h Treatment)
| Treatment Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Vehicle Control) | [Insert Value] | [Insert Value] | [Insert Value] |
| [Concentration 1] | [Insert Value] | [Insert Value] | [Insert Value] |
| [Concentration 2] | [Insert Value] | [Insert Value] | [Insert Value] |
| [Concentration 3] | [Insert Value] | [Insert Value] | [Insert Value] |
Table 3: Cell Cycle Analysis of HeLa Cells Treated with this compound (24h)
| Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle Control) | [Insert Value] | [Insert Value] | [Insert Value] |
| [Concentration 1] | [Insert Value] | [Insert Value] | [Insert Value] |
| [Concentration 2] | [Insert Value] | [Insert Value] | [Insert Value] |
| [Concentration 3] | [Insert Value] | [Insert Value] | [Insert Value] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability and cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[7][8]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[9][10]
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect the supernatant containing floating cells.
-
Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound using PI staining and flow cytometry.[1][11][12]
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Ice-cold 70% ethanol
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound and a vehicle control for a specified duration (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in 500 µL of PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content is measured in the linear scale.
Caption: Workflow for Cell Cycle Analysis via PI Staining.
Potential Signaling Pathway
Based on studies of various thiophene derivatives, a potential mechanism of action for this compound could involve the induction of apoptosis through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.[4] Inhibition of these pro-survival pathways can lead to the activation of caspases and subsequent programmed cell death.
Caption: Potential Signaling Pathway for Thiophene-induced Apoptosis.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]
- 4. Synthesis of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK pathways - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. This compound|CAS 63877-96-3|Supplier [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Application Notes and Protocols for 2-(4-Fluorobenzyl)thiophene in Organic Semiconductor Development
Disclaimer: The following application notes and protocols are a predictive guide based on established principles for thiophene-based organic semiconductors. As of the date of this document, there is no specific literature available on the direct application of 2-(4-Fluorobenzyl)thiophene in this field. The experimental parameters and expected outcomes are extrapolated from studies on similar substituted thiophene derivatives.
Introduction
Thiophene-based materials are a cornerstone in the field of organic electronics, widely utilized in the active layers of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). Their popularity stems from their excellent charge transport properties, environmental stability, and the tunability of their electronic characteristics through chemical modification. The introduction of various substituents onto the thiophene backbone allows for precise control over properties such as solubility, molecular packing, and energy levels, which are critical for device performance.
This document outlines the potential application of this compound as a monomer for the synthesis of a novel conjugated polymer for use in organic field-effect transistors. The presence of the 4-fluorobenzyl group is anticipated to influence the polymer's solubility and molecular organization, potentially leading to favorable charge transport characteristics. Fluorination is a common strategy to modulate the electronic properties of organic semiconductors.
Proposed Material: Poly[this compound] (PFBT)
We propose the synthesis of a novel polymer, Poly[this compound] (PFBT), via an oxidative polymerization method. This approach is a common and effective way to polymerize thiophene monomers.
Experimental Protocols
Synthesis of Poly[this compound] (PFBT)
Objective: To synthesize PFBT from the this compound monomer via oxidative polymerization.
Materials:
-
This compound (monomer)
-
Anhydrous Chloroform (CHCl₃)
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Methanol (CH₃OH)
-
Ammonia solution (NH₄OH)
-
Soxhlet extraction apparatus
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 g, 5.2 mmol) in anhydrous chloroform (50 mL).
-
In a separate flask, prepare a suspension of anhydrous Iron(III) chloride (2.5 g, 15.6 mmol) in anhydrous chloroform (25 mL).
-
Add the FeCl₃ suspension dropwise to the monomer solution over 30 minutes at room temperature while stirring vigorously.
-
Continue stirring the reaction mixture at room temperature for 24 hours. The color of the mixture should darken, indicating polymerization.
-
After 24 hours, pour the reaction mixture into 200 mL of methanol to precipitate the polymer.
-
Filter the crude polymer and wash it with methanol.
-
To remove any remaining catalyst and oligomers, further purify the polymer by washing with a dilute ammonia solution followed by deionized water until the filtrate is neutral.
-
Dry the polymer under vacuum.
-
Perform a Soxhlet extraction with methanol, hexane, and finally chloroform to fractionate the polymer and obtain a purified, chloroform-soluble fraction.
-
Precipitate the chloroform fraction in methanol, filter, and dry the final PFBT polymer under vacuum at 40 °C for 24 hours.
Fabrication of a Bottom-Gate, Top-Contact (BGTC) Organic Field-Effect Transistor (OFET)
Objective: To fabricate an OFET device using the synthesized PFBT as the active semiconductor layer.
Materials:
-
Heavily n-doped silicon wafer with a 300 nm thermally grown SiO₂ layer (serves as gate and dielectric)
-
Synthesized PFBT polymer
-
Chlorobenzene (or another suitable organic solvent for PFBT)
-
Gold (Au) for source and drain electrodes
-
Photolithography mask for source/drain contacts
-
Spin coater
-
Thermal evaporator
-
Substrate cleaning supplies (e.g., acetone, isopropanol, deionized water, UV-ozone cleaner)
Procedure:
-
Substrate Cleaning:
-
Cut the Si/SiO₂ wafer into appropriate substrate sizes (e.g., 1.5 cm x 1.5 cm).
-
Ultrasonically clean the substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with UV-ozone for 15 minutes to remove organic residues and create a hydrophilic surface.
-
-
Semiconductor Deposition:
-
Prepare a solution of PFBT in chlorobenzene (e.g., 5 mg/mL).
-
Spin-coat the PFBT solution onto the cleaned Si/SiO₂ substrates. A typical spin-coating recipe would be 500 rpm for 10 seconds followed by 2000 rpm for 60 seconds.
-
Anneal the films on a hotplate at a temperature determined by the thermal properties of the polymer (e.g., 100-150 °C) for 30 minutes in a nitrogen-filled glovebox to remove residual solvent and improve film morphology.
-
-
Electrode Deposition:
-
Using a shadow mask or photolithography, define the source and drain electrode pattern.
-
Thermally evaporate a 50 nm layer of gold (Au) onto the semiconductor film to form the source and drain contacts. A typical channel length (L) and width (W) might be 50 µm and 1000 µm, respectively.
-
-
Device Characterization:
-
Characterize the electrical performance of the fabricated OFETs in a nitrogen atmosphere or vacuum using a semiconductor parameter analyzer.
-
Measure the output and transfer characteristics to determine key performance metrics.
-
Data Presentation
The following table presents hypothetical performance data for an OFET based on the proposed PFBT, derived from typical values for similar thiophene-based polymers.
| Parameter | Symbol | Predicted Value | Unit |
| Hole Mobility | µ | 0.01 - 0.1 | cm²/Vs |
| On/Off Current Ratio | I_on/I_off | > 10⁴ | - |
| Threshold Voltage | V_th | -5 to -15 | V |
Visualizations
Proposed Synthesis Workflow
Application Notes and Protocols for Determining the Cytotoxicity of Thiophene Derivatives using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene derivatives represent a significant class of heterocyclic compounds with a wide array of pharmacological activities, including potential anticancer properties.[1][2] Assessing the cytotoxicity of these novel compounds is a critical first step in the drug discovery and development pipeline. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and sensitive colorimetric method for evaluating in vitro cytotoxicity. This assay quantifies the metabolic activity of living cells, which serves as an indicator of cell viability and proliferation.[3]
This document provides a detailed protocol for utilizing the MTT assay to determine the cytotoxic effects of thiophene derivatives on cultured cell lines.
Principle of the MTT Assay
The MTT assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product. This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes, such as succinate dehydrogenase, located in the mitochondria.[4] The resulting intracellular formazan crystals are insoluble in aqueous solutions. A solubilization agent, typically dimethyl sulfoxide (DMSO) or an acidic isopropanol solution, is added to dissolve these crystals, yielding a colored solution.[5][6] The absorbance of this solution is directly proportional to the number of viable, metabolically active cells.[3] A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability, suggesting a cytotoxic effect of the tested compound.[3]
Figure 1: Principle of MTT Reduction in Viable Cells.
Materials and Reagents
The following table outlines the necessary materials and reagents for conducting the MTT assay.
| Category | Item | Specifications/Notes |
| Cell Culture | Selected cancer or normal cell line(s) | e.g., HeLa, HepG2, MCF-7, A549. Choice should be relevant to the research.[5] |
| Complete culture medium | e.g., RPMI-1640 or DMEM, supplemented with 5-10% FBS, 2 mM L-glutamine, and antibiotics.[7] | |
| Phosphate-Buffered Saline (PBS) | Sterile, pH 7.4. | |
| Trypsin-EDTA | For detaching adherent cells. | |
| Test Compounds | Thiophene Derivative(s) | - |
| Vehicle Solvent | Dimethyl sulfoxide (DMSO) is commonly used to dissolve thiophene derivatives.[5] | |
| Positive Control | A known cytotoxic agent (e.g., Doxorubicin).[7] | |
| MTT Assay Reagents | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Powder form. |
| MTT Stock Solution (5 mg/mL) | Dissolve MTT powder in sterile PBS. Filter-sterilize and store protected from light at 4°C.[8] | |
| Solubilization Solution | DMSO or a solution of 40% (v/v) dimethylformamide, 16% (w/v) SDS, and 2% (v/v) acetic acid in water.[8] | |
| Equipment & Consumables | 96-well flat-bottom sterile microplates | - |
| Humidified incubator | 37°C, 5% CO₂ atmosphere.[7] | |
| Microplate reader (ELISA reader) | Capable of measuring absorbance at 570 nm.[5] | |
| Multichannel pipette | - | |
| Sterile pipette tips | - | |
| Inverted microscope | For observing cell morphology and formazan crystal formation. | |
| Orbital shaker | For aiding formazan dissolution.[4] |
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and thiophene derivatives.
Figure 2: Experimental Workflow for the MTT Assay.
Step 1: Cell Seeding (Day 1)
-
Culture the chosen cell line until it reaches the exponential growth phase.[3]
-
Harvest the cells using standard cell culture techniques (e.g., trypsinization for adherent cells).
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).
-
Dilute the cell suspension to the optimal seeding density in complete culture medium. This density needs to be determined for each cell line but typically ranges from 5,000 to 10,000 cells/well for adherent cells.[1]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
To mitigate the "edge effect," it is advisable to fill the perimeter wells with 100 µL of sterile PBS or medium without cells and exclude them from the analysis.[9]
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment and recovery.[1][3]
Step 2: Compound Preparation and Treatment (Day 2)
-
Prepare a high-concentration stock solution of each thiophene derivative in a suitable solvent, such as DMSO.[5]
-
On the day of treatment, prepare serial dilutions of the thiophene derivatives in complete culture medium to achieve the desired final concentrations. It is crucial to ensure the final concentration of the vehicle (e.g., DMSO) does not exceed a non-toxic level (typically ≤ 0.5%).[7]
-
Set up the following controls on the plate:
-
Vehicle Control: Cells treated with medium containing the same final concentration of the vehicle as the highest concentration of the test compound.
-
Positive Control: Cells treated with a known cytotoxic agent.
-
Untreated Control: Cells in complete culture medium only.
-
Blank Control: Wells containing complete culture medium but no cells, to be used for background subtraction.[6]
-
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions and controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
Step 3: MTT Addition and Incubation (Day 4/5)
-
Following the treatment period, carefully remove the medium containing the compounds.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10-20 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[1]
-
Incubate the plate for 2-4 hours at 37°C.[5] During this time, viable cells will reduce the MTT to purple formazan crystals. The incubation time should be optimized for the specific cell line.
Step 4: Formazan Solubilization and Absorbance Measurement
-
After the MTT incubation, carefully remove the MTT solution from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
To ensure complete dissolution, place the plate on an orbital shaker for 10-15 minutes.[4][5]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.[4]
Data Presentation and Analysis
Data Table Structure
Raw absorbance data should be recorded systematically. Below is an example of how to structure the data for a single thiophene derivative tested at multiple concentrations.
| Concentration (µM) | Replicate 1 (Absorbance at 570 nm) | Replicate 2 (Absorbance at 570 nm) | Replicate 3 (Absorbance at 570 nm) | Average Absorbance | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 100 | |||||
| Concentration 1 | ||||||
| Concentration 2 | ||||||
| Concentration 3 | ||||||
| Concentration 4 | ||||||
| Concentration 5 | ||||||
| Positive Control | ||||||
| Blank | - |
Calculations
-
Corrected Absorbance: Subtract the average absorbance of the blank wells from the absorbance reading of all other wells.[4]
-
Percentage of Cell Viability: Calculate the cell viability for each concentration using the following formula[6]:
% Cell Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100
-
IC₅₀ Determination: The IC₅₀ value is the concentration of the compound that inhibits 50% of cell growth. This value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration. A dose-response curve is generated, and the IC₅₀ can be calculated from the linear equation of the graph or by using non-linear regression analysis software (e.g., GraphPad Prism).[10]
Troubleshooting
The following table addresses common issues encountered during the MTT assay.
| Problem | Possible Cause | Solution |
| High background in blank wells | Contamination of the medium with bacteria or yeast.[11] | Use sterile technique and check medium for contamination before use. |
| Low absorbance readings | Cell seeding density is too low; Incubation time with MTT is too short.[11] | Optimize cell number to ensure absorbance for control wells is between 0.75 and 1.25. Increase MTT incubation time until purple precipitate is clearly visible.[11] |
| High variability between replicates | Uneven cell seeding; Pipetting errors.[9] | Ensure the cell suspension is homogenous before and during plating. Calibrate pipettes regularly and use consistent pipetting techniques.[9] |
| Incomplete formazan dissolution | Insufficient solubilization solution or mixing. | Ensure complete removal of medium before adding the solubilizer. Use an adequate volume of solubilizer and shake the plate until all crystals are dissolved, which can be confirmed by microscopic inspection.[9] |
| Compound interference | The thiophene derivative is colored or has reducing properties.[9] | Include a control well with the test compound in cell-free media to measure its intrinsic absorbance or reducing potential. |
By following this detailed protocol, researchers can reliably assess the cytotoxic potential of novel thiophene derivatives, generating crucial data for the advancement of drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. galaxy.ai [galaxy.ai]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scirp.org [scirp.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. atcc.org [atcc.org]
Application of 2-(4-Fluorobenzyl)thiophene in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Fluorobenzyl)thiophene is a substituted thiophene derivative that holds potential as a versatile building block in medicinal chemistry. The thiophene ring is a privileged scaffold in drug discovery, known to be a bioisostere of the benzene ring, and is present in numerous approved drugs. The incorporation of a 4-fluorobenzyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its binding affinity to biological targets and improving its metabolic stability. While direct therapeutic applications of this compound are not extensively documented, its structural motif is found in compounds synthesized for various therapeutic targets, including enzymes implicated in neurodegenerative diseases.
This document provides an overview of the potential applications of this compound in medicinal chemistry, with a focus on its use as an intermediate for the synthesis of enzyme inhibitors. Detailed protocols for its synthesis and for a key biological assay are also presented.
Application Notes
The primary application of this compound in medicinal chemistry is as a synthetic intermediate for the development of more complex, biologically active molecules. The fluorinated benzyl group can engage in various interactions with protein targets, including hydrogen bonding and hydrophobic interactions, while the thiophene core provides a rigid scaffold for the presentation of other functional groups.
A notable area of application is in the design of acetylcholinesterase (AChE) inhibitors . AChE is a key enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic strategy for the management of Alzheimer's disease. Thiophene-based compounds have been explored as AChE inhibitors, and the incorporation of a fluorobenzyl group can contribute to their inhibitory activity. For instance, complex derivatives containing the fluorobenzylpiperazine moiety attached to a thiophene scaffold have shown potent AChE inhibitory activity.
Beyond AChE inhibition, the this compound scaffold could be utilized in the synthesis of compounds targeting a range of other biological targets, leveraging the broad spectrum of activities associated with thiophene derivatives, including:
-
Anticancer agents: Thiophene derivatives have been investigated as inhibitors of various kinases and other proteins involved in cancer progression.
-
Antimicrobial and antifungal agents: The thiophene nucleus is a common feature in many antimicrobial and antifungal compounds.
-
Anti-inflammatory agents: Thiophene-containing molecules have been designed as inhibitors of inflammatory enzymes like cyclooxygenases (COXs).
Quantitative Data
While specific biological data for this compound is scarce in publicly available literature, data for a more complex derivative containing a related structural motif highlights the potential of this chemical scaffold. The following table summarizes the acetylcholinesterase inhibitory activity of a tetrahydrobenzo[b]thiophene derivative incorporating a 2-fluorobenzylpiperazine moiety.
| Compound ID | Structure | Target | % Inhibition at 10⁻⁵ M | Reference |
| IIIc | 2-(2-(4-(2-Fluorobenzyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | Acetylcholinesterase (AChE) | 56.6% | [1][2] |
Note: The data presented is for a complex derivative and is intended to illustrate the potential of the fluorobenzyl-thiophene scaffold.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound via a Suzuki coupling reaction, a common method for the formation of carbon-carbon bonds.
Materials:
-
2-Bromothiophene
-
4-Fluorobenzylzinc bromide (can be prepared in situ from 4-fluorobenzyl bromide and zinc dust)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Preparation of the Organozinc Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add zinc dust. Activate the zinc with a small amount of 1,2-dibromoethane if necessary. Add a solution of 4-fluorobenzyl bromide in anhydrous THF dropwise to the zinc suspension. Stir the mixture at room temperature until the zinc is consumed and the Grignard-like reagent is formed.
-
Suzuki Coupling: In a separate flask under an inert atmosphere, dissolve 2-bromothiophene and the palladium catalyst in anhydrous THF.
-
To this solution, add the freshly prepared 4-fluorobenzylzinc bromide solution dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines a colorimetric method to determine the acetylcholinesterase inhibitory activity of a test compound.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compound (e.g., a derivative of this compound)
-
Donepezil (as a positive control)
-
96-well microplate reader
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in phosphate buffer.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare stock solutions of the test compound and donepezil in DMSO.
-
-
Assay in 96-Well Plate:
-
To each well, add phosphate buffer.
-
Add a small volume of the test compound solution (or DMSO for the control, and donepezil for the positive control) to the respective wells to achieve the desired final concentration.
-
Add the AChE solution to each well and incubate at 37°C for 15 minutes.
-
Add the DTNB solution to each well.
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding the ATCI solution to each well.
-
Immediately start measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of the reaction is determined by the change in absorbance over time.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Mechanism of Acetylcholinesterase Inhibition.
Caption: Experimental workflow for AChE inhibition assay.
References
Application Notes and Protocols for High-Throughput Screening of Thiophene-Based Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene and its derivatives are privileged heterocyclic scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Their structural versatility allows for extensive modification, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4][5] High-throughput screening (HTS) is an essential methodology for rapidly evaluating large and diverse libraries of thiophene-based compounds to identify promising "hit" compounds for further drug development.[3][6] These application notes provide detailed protocols for performing HTS on thiophene-based compound libraries, covering both biochemical and cell-based assays, along with data presentation and analysis guidelines.
Core Concepts in High-Throughput Screening
High-throughput screening involves the automated testing of large numbers of compounds against a specific biological target or in a cellular model of disease.[6] The primary goal is to identify active compounds, or "hits," that modulate the activity of the target in a desired way.[7] Key steps in an HTS campaign include assay development, library preparation, screening, data analysis, and hit confirmation.[3][8]
Data Presentation: Summary of Biological Activities
The following tables summarize quantitative data for selected thiophene derivatives from various screening assays, illustrating the potential therapeutic applications of this compound class.
Table 1: Anticancer Activity of Thiophene Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 3b | HepG2 (Liver) | MTT Assay | 3.105 | [9] |
| Compound 3b | PC-3 (Prostate) | MTT Assay | 2.15 | [9] |
| Compound 480 | HeLa (Cervical) | MTT Assay | 12.61 µg/mL | [10] |
| Compound 480 | Hep G2 (Liver) | MTT Assay | 33.42 µg/mL | [10] |
| Compound 471 | HeLa (Cervical) | MTT Assay | 23.79 µg/mL | [10] |
| Compound 471 | Hep G2 (Liver) | MTT Assay | 13.34 µg/mL | [10] |
| TP 5 | HepG2 (Liver) | MTT Assay | <30.0 µg/mL | [11] |
| TP 5 | SMMC-7721 (Liver) | MTT Assay | <30.0 µg/mL | [11] |
Table 2: Enzyme Inhibition and Antimicrobial Activity of Benzothiophene Derivatives
| Compound Class | Target/Assay | Activity (IC50/MIC) | Reference |
| Benzothiophene-chalcone hybrid | Acetylcholinesterase (AChE) Inhibition | 62.10 µM | [3] |
| Benzothiophene-chalcone hybrid | Butyrylcholinesterase (BChE) Inhibition | 24.35 µM | [3] |
| Benzothiophene Acylhydrazone | Antibacterial (MRSA) | 4 µg/mL | [3] |
| 4,5,6,7-Tetrahydrobenzothiophene | Anti-inflammatory | 121 µM | [3] |
Experimental Workflows and Signaling Pathways
Visual representations of experimental workflows and biological pathways are crucial for understanding the complex processes involved in HTS and drug action.
HTS Workflow Diagram
Thiophene derivatives have been shown to inhibit the VEGFR-2/AKT signaling pathway, which is critical for cancer cell proliferation and survival.[9]
VEGFR-2/AKT Pathway Inhibition
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for specific compound libraries and biological targets.
Protocol 1: General High-Throughput Screening Workflow[3]
This protocol outlines a generalized workflow for the HTS of novel thiophene-based compound libraries.
1. Assay Development and Miniaturization:
- Select a biologically relevant in vitro assay (e.g., enzyme inhibition, receptor binding, cell viability).
- Optimize assay conditions (e.g., reagent concentrations, incubation times, temperature) for robustness and reproducibility. A Z'-factor > 0.5 is generally considered acceptable for HTS.[8][12]
- Miniaturize the assay to a 96-well or 384-well plate format to increase throughput and reduce reagent consumption.[3][8]
2. Compound Library Preparation:
- Synthesize and purify a diverse library of thiophene derivatives.
- Dissolve each compound in a suitable solvent (e.g., DMSO) to create stock solutions of known concentration.
- Prepare intermediate compound plates by diluting the stock solutions to the desired screening concentration.
3. High-Throughput Screening:
- Use automated liquid handlers to dispense reagents (e.g., enzyme, substrate, cells) into the microplate wells.
- Add the thiophene compounds from the intermediate plates to the assay plates.
- Include appropriate controls on each plate:
- Positive control: A known inhibitor or activator.
- Negative control: Vehicle (e.g., DMSO) without any compound.
- Incubate the plates for the optimized duration.
- Read the plates using a suitable plate reader (e.g., spectrophotometer, fluorometer, luminometer).
4. Data Analysis:
- Calculate the percent inhibition or activation for each compound relative to the controls.
- Identify "hit" compounds based on a predefined activity threshold (e.g., >50% inhibition).[3]
5. Hit Confirmation and Validation:
- Re-test the confirmed hits in the primary assay to eliminate false positives.
- Perform secondary, orthogonal assays to confirm the mechanism of action.
- Conduct dose-response studies to determine the potency (e.g., IC50 or EC50 values) of the hit compounds.
Protocol 2: MTT Assay for Anticancer Cytotoxicity[10][11]
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, HepG2)[10]
-
Complete culture medium
-
Thiophene derivative stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Dimethyl sulfoxide (DMSO) or solubilization solution[10]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[10]
-
Compound Treatment: Prepare serial dilutions of the thiophene derivatives in culture medium. After 24 hours, replace the existing medium with 100 µL of medium containing the various compound concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for another 24-72 hours.[10]
-
MTT Addition: Add 10 µL of the MTT solution to each well.[10][11]
-
Formazan Formation: Incubate the plate for 4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[10][11]
-
Solubilization: Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10][13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[10][13]
Protocol 3: Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)[13]
This biochemical assay is used to screen for inhibitors of specific kinases.
Materials:
-
Kinase of interest
-
Biotinylated substrate
-
ATP
-
Thienopyrrole compound library
-
Europium cryptate-labeled anti-phospho-specific antibody
-
Streptavidin-XL665
-
Enzymatic and detection buffers
-
Low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the kinase, biotinylated substrate, and ATP in the enzymatic buffer. Prepare serial dilutions of the thiophene compounds.
-
Enzymatic Reaction:
-
Dispense 2 µL of the thiophene compound or control into the wells of a 384-well plate.
-
Add 4 µL of the kinase solution.
-
Initiate the reaction by adding 4 µL of a solution containing ATP and the biotinylated substrate.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the enzymatic reaction by adding the detection buffer containing the europium-labeled antibody and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at both 620 nm (cryptate) and 665 nm (XL665).
-
Data Analysis: Calculate the ratio of the two emission signals and determine the percent inhibition for each compound. Calculate IC50 values for active compounds.
Conclusion
The thiophene scaffold remains a highly valuable starting point for the discovery of new therapeutic agents.[1][4] The high-throughput screening protocols and methodologies outlined in these application notes provide a robust framework for researchers to efficiently screen thiophene-based compound libraries, identify promising hits, and accelerate the drug discovery process. Careful assay development, rigorous data analysis, and thorough hit validation are critical for the success of any HTS campaign.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]
- 6. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 8. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. High throughput chemical screening | Drug Discovery, Chemical Biology and Screening | University of Helsinki [helsinki.fi]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis and Evaluation of Thiophene Derivatives for Anti-inflammatory Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel thiophene derivatives and their evaluation as potential anti-inflammatory agents. Detailed protocols for chemical synthesis and biological assays are included to facilitate the discovery and development of new therapeutics targeting inflammatory pathways.
Introduction
Thiophene and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1] Many thiophene-based compounds exhibit potent anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] Commercially available non-steroidal anti-inflammatory drugs (NSAIDs) such as Tinoridine and Tiaprofenic acid feature a thiophene core, highlighting the therapeutic potential of this scaffold.[3] The anti-inflammatory effects of thiophene derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), and to modulate pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[3][4]
This document outlines synthetic strategies for obtaining substituted thiophene derivatives and provides detailed protocols for assessing their anti-inflammatory efficacy using both in vitro and in vivo models.
Synthesis of Thiophene Derivatives
A common and versatile method for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[2][5] This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[6][7]
General Synthetic Scheme: Gewald Reaction
Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
This protocol describes the synthesis of a 2-aminothiophene derivative using the Gewald reaction.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur (S₈)
-
Morpholine
-
Ethanol
-
Diethyl ether
-
Ice bath
-
Stirring apparatus
-
Rotary evaporator
Procedure: [8]
-
In a round-bottom flask, combine ethyl cyanoacetate (29.0 mmol), cyclohexanone (29.0 mmol), and elemental sulfur (29.0 mmol) in ethanol (26 mL).
-
Add morpholine (29.0 mmol) to the mixture while stirring at room temperature.
-
An exothermic reaction will occur. Place the flask in an ice bath to control the temperature and continue stirring for 1 hour.
-
After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Extract the residue with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Biological Evaluation of Anti-inflammatory Activity
The anti-inflammatory potential of synthesized thiophene derivatives can be assessed using a combination of in vitro and in vivo assays.
In Vitro Anti-inflammatory Assays
A widely used in vitro model for studying inflammation is the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line.[9][10] LPS, a component of the outer membrane of Gram-negative bacteria, induces an inflammatory response in these cells, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4]
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized thiophene derivatives
-
Griess Reagent for Nitric Oxide (NO) assay
-
ELISA kits for TNF-α and IL-6
-
Reagents for Western blotting (antibodies against p-p38, p-IκBα, etc.)
-
96-well and 6-well cell culture plates
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1-2 x 10⁵ cells/mL and incubate overnight. For Western blotting, seed cells in 6-well plates at a density of 1 x 10⁶ cells/well.[11][12]
-
Drug Treatment: Pre-treat the cells with various concentrations of the synthesized thiophene derivatives for 1 hour.
-
LPS Stimulation: Add LPS to a final concentration of 100-200 ng/mL to induce an inflammatory response.[11]
-
Incubation: Incubate the cells for an appropriate time (e.g., 24 hours for cytokine and NO measurement, or shorter time points for signaling pathway analysis).
-
Sample Collection:
-
For NO and cytokine analysis, collect the cell culture supernatant.
-
For Western blotting, wash the cells with cold PBS and lyse them to collect total protein.
-
-
Analysis:
-
Nitric Oxide (NO) Assay: Measure the nitrite concentration in the supernatant using the Griess reagent.
-
Cytokine Measurement (ELISA): Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.[13][14]
-
Western Blotting: Analyze the expression and phosphorylation of key signaling proteins (e.g., p38 MAPK, IκBα) in the cell lysates to investigate the mechanism of action.[12][15]
-
In Vitro Enzyme Inhibition Assays
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
Synthesized thiophene derivatives
-
Reference inhibitors (e.g., Celecoxib for COX-2, Indomethacin for both)
-
Detection system (e.g., colorimetric or fluorometric plate reader)
-
In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add various concentrations of the thiophene derivatives or reference inhibitors.
-
Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 10 minutes at 37°C).
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time to allow for prostaglandin production.
-
Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method.
-
Calculate the IC₅₀ values for each compound against both COX isoforms.
Materials:
-
Purified 5-LOX enzyme
-
Assay buffer (e.g., 0.2 M borate buffer, pH 9.0)
-
Linoleic acid (substrate)
-
Synthesized thiophene derivatives
-
Reference inhibitor (e.g., Zileuton)
-
Spectrophotometer
Procedure: [18]
-
Prepare various concentrations of the test compounds.
-
Incubate the test compounds with the 5-LOX enzyme solution for 5 minutes at 25°C.
-
Add the linoleic acid solution to initiate the reaction.
-
Measure the absorbance at 234 nm to determine the formation of hydroperoxylinoleic acid.
-
Calculate the percentage of inhibition and the IC₅₀ value for each compound.
In Vivo Anti-inflammatory Assay
The carrageenan-induced rat paw edema model is a classic and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.[19][20]
Materials:
-
Wistar rats
-
Carrageenan (1% in saline)
-
Synthesized thiophene derivatives
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer
-
Administer the synthesized thiophene derivatives or the reference drug to the rats (e.g., intraperitoneally or orally).
-
After a specific time (e.g., 30 minutes), inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[21]
-
Measure the paw volume using a plethysmometer at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the control group.
Data Presentation
The quantitative data from the biological assays should be summarized in tables for clear comparison of the anti-inflammatory activity of the synthesized thiophene derivatives.
Table 1: In Vitro Anti-inflammatory Activity of Thiophene Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | 5-LOX IC₅₀ (µM) | NO Inhibition (%) at 10 µM | TNF-α Inhibition (%) at 10 µM | IL-6 Inhibition (%) at 10 µM |
| Thiophene-A | |||||||
| Thiophene-B | |||||||
| Thiophene-C | |||||||
| Celecoxib | |||||||
| Indomethacin |
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Edema Inhibition (%) at 3h | Edema Inhibition (%) at 5h |
| Thiophene-A | 10 | ||
| Thiophene-A | 20 | ||
| Thiophene-B | 10 | ||
| Thiophene-B | 20 | ||
| Indomethacin | 10 | ||
| Control | - | 0 | 0 |
Signaling Pathways in Inflammation
Thiophene derivatives often exert their anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is another critical signaling cascade involved in the inflammatory response. LPS stimulation leads to the phosphorylation and activation of p38 MAPK, which in turn activates downstream transcription factors that promote the expression of pro-inflammatory genes.
Conclusion
The thiophene scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The synthetic and biological protocols outlined in these application notes provide a robust framework for the discovery, characterization, and optimization of new thiophene-based drug candidates. By targeting key inflammatory mediators and signaling pathways, these compounds have the potential to offer new therapeutic options for a range of inflammatory diseases.
References
- 1. ijpbs.com [ijpbs.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. Design of a novel Thiophene Inhibitor of 15-Lipoxygenase-1 with both Anti-inflammatory and Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. tandfonline.com [tandfonline.com]
- 9. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NF-κB pathways are involved in M1 polarization of RAW 264.7 macrophage by polyporus polysaccharide in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Tumor-Treating Fields Induce RAW264.7 Macrophage Activation Via NK-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijbcp.com [ijbcp.com]
- 19. inotiv.com [inotiv.com]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purity Assessment of 2-(4-Fluorobenzyl)thiophene
Introduction
2-(4-Fluorobenzyl)thiophene is a key intermediate in the synthesis of various pharmaceutical compounds and materials. Its purity is critical to ensure the safety, efficacy, and quality of the final product. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, reduced yield, and potential toxicity. Therefore, robust analytical methods are required for the accurate determination of its purity and the identification of any process-related impurities or degradation products.
These application notes provide detailed protocols for the purity assessment of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Potential Impurities
The impurity profile of this compound can vary depending on the synthetic route. Common impurities may include unreacted starting materials such as thiophene and 4-fluorobenzyl bromide, as well as by-products from side reactions.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a primary technique for assessing the purity of non-volatile and thermally stable compounds like this compound. It provides high-resolution separation of the main compound from its impurities, allowing for accurate quantification.[1][2]
Experimental Protocol
Objective: To determine the purity of this compound and quantify related impurities using a reverse-phase HPLC method.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Autosampler and column oven
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (analytical grade)
-
This compound reference standard of known purity
-
Sample of this compound for analysis
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 50% B5-20 min: 50-95% B20-25 min: 95% B25-26 min: 95-50% B26-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase (50:50 Water:Acetonitrile) to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the standard solutions to establish a calibration curve. Inject the sample solution for analysis.
-
Purity Calculation: The purity is determined by the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation:
| Compound | Retention Time (min) |
| This compound | ~ 15.8 |
| Potential Impurity 1 | ~ 12.3 |
| Potential Impurity 2 | ~ 18.5 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[3][4]
Experimental Protocol
Objective: To identify and quantify volatile and semi-volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (e.g., Quadrupole or TOF)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Reagents and Materials:
-
Dichloromethane (GC grade)
-
Sample of this compound
Chromatographic and Spectrometric Conditions:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial: 60 °C, hold for 2 minRamp: 10 °C/min to 280 °CFinal hold: Hold at 280 °C for 10 min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
Procedure:
-
Sample Preparation: Dissolve a known amount of the this compound sample in dichloromethane to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the prepared sample into the GC-MS system.
-
Data Analysis: Identify the main peak corresponding to this compound. Analyze other peaks by comparing their mass spectra with a library (e.g., NIST) to identify potential impurities. Quantify impurities using their peak areas relative to the main peak.
Data Presentation:
| Compound | Retention Time (min) | Key m/z Fragments |
| This compound | ~ 12.5 | 192 (M+), 109, 83 |
| Thiophene (potential impurity) | ~ 3.2 | 84 (M+), 58, 45 |
| 4-Fluorotoluene (potential impurity) | ~ 4.5 | 110 (M+), 109, 91 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is an essential tool for the structural elucidation of this compound and can also be used for purity assessment by identifying signals from impurities.[5]
Experimental Protocol
Objective: To confirm the chemical structure of this compound and to detect the presence of any structural impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents and Materials:
-
Deuterated chloroform (CDCl3) with 0.03% TMS
-
NMR tubes
-
Sample of this compound
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.7 mL of CDCl3 in an NMR tube.
-
¹H NMR Analysis: Acquire a ¹H NMR spectrum. The expected chemical shifts are approximately:
-
δ 7.20-7.10 (m, 2H, Ar-H)
-
δ 7.00-6.90 (m, 3H, Ar-H and Thiophene-H)
-
δ 6.85 (d, 1H, Thiophene-H)
-
δ 6.75 (d, 1H, Thiophene-H)
-
δ 4.15 (s, 2H, CH2)
-
-
¹³C NMR Analysis: Acquire a ¹³C NMR spectrum. The expected chemical shifts are approximately:
-
δ 162.5 (d, J=245 Hz, C-F)
-
δ 142.0 (s)
-
δ 134.5 (d, J=3 Hz)
-
δ 130.5 (d, J=8 Hz)
-
δ 127.0 (s)
-
δ 125.5 (s)
-
δ 124.0 (s)
-
δ 115.5 (d, J=21 Hz)
-
δ 36.0 (s, CH2)
-
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to confirm the proton ratios. Compare the observed chemical shifts with the expected values. Look for any unexpected signals that may indicate the presence of impurities.
Data Presentation:
¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.20-7.10 | m | 2H | Ar-H |
| 7.00-6.90 | m | 3H | Ar-H, Thiophene-H |
| 6.85 | d | 1H | Thiophene-H |
| 6.75 | d | 1H | Thiophene-H |
| 4.15 | s | 2H | CH₂ |
¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| 162.5 (d, J=245 Hz) | C-F |
| 142.0 | C |
| 134.5 (d, J=3 Hz) | C |
| 130.5 (d, J=8 Hz) | CH |
| 127.0 | CH |
| 125.5 | CH |
| 124.0 | CH |
| 115.5 (d, J=21 Hz) | CH |
| 36.0 | CH₂ |
Visualizations
Caption: HPLC Workflow for Purity Assessment.
Caption: GC-MS Workflow for Impurity Profiling.
Caption: Logic for NMR-based Structural Confirmation.
References
- 1. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in the Regioselective Synthesis of Substituted Thiophenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of substituted thiophenes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the synthesis of substituted thiophenes, providing potential causes and recommended solutions.
Issue 1: Poor Regioselectivity in Direct C-H Functionalization
Question: My direct C-H arylation/alkynylation of a 3-substituted thiophene is giving a mixture of C2 and C5 isomers. How can I improve the regioselectivity?
Answer: Controlling regioselectivity between the C2 and C5 positions of 3-substituted thiophenes is a significant challenge due to the similar reactivity of these sites.[1][2][3] The outcome is often highly dependent on the catalyst system, ligands, and reaction conditions.
Troubleshooting Suggestions:
-
Ligand and Catalyst Screening: The choice of ligand is critical. For palladium-catalyzed C-H alkynylation, different ligand combinations can selectively furnish either the C2 or C5 product.[1] Similarly, in Pd-catalyzed C-H arylation, bulky phosphine ligands can influence the regioselectivity.[4][5]
-
Sterically Hindered Reactants: Employing a sterically congested aryl bromide as the coupling partner can favor arylation at the less sterically hindered C5 position.[2][3]
-
Directing Groups: Installing a directing group on the thiophene ring can provide excellent regiocontrol. For instance, an ester group at the C2 position can direct metalation and subsequent functionalization to the C3 position.[6][7]
Issue 2: Difficulty in Synthesizing β-Substituted (C3, C4) Thiophenes
Question: I am struggling to synthesize a 3,4-disubstituted thiophene. Most methods seem to favor α-substitution (C2, C5). What strategies can I use?
Answer: Functionalization at the β-positions (C3 and C4) of the thiophene ring is historically challenging due to the higher intrinsic reactivity of the α-positions.[6][7][8] However, several methods have been developed to access these less common substitution patterns.
Troubleshooting Suggestions:
-
Ring Synthesis Strategies:
-
Fiesselmann Synthesis: This method provides access to 3-hydroxy-2-carbonyl substituted thiophenes, which can be further modified. The regioselectivity is determined by the starting β-ketoester or acetylenic ester.[9][10]
-
Gewald Reaction: This is a powerful method for synthesizing polysubstituted 2-aminothiophenes. Regioselectivity can be an issue with unsymmetrical ketones, but it provides a route to heavily substituted thiophenes that can include C3 and C4 functionalization.[9][11]
-
Cycloaddition-Cycloreversion: An intermolecular cycloaddition-cycloreversion reaction between disubstituted acetylenes and a thiazole derivative can produce 3,4-disubstituted thiophenes.[12]
-
-
Post-functionalization of Pre-formed Rings:
Issue 3: Low Yield in Suzuki-Miyaura Coupling for Thiophene Arylation
Question: My Suzuki-Miyaura reaction to form a C-C bond at a halogenated thiophene position is giving a low yield. What are the common causes and how can I optimize it?
Answer: Low yields in Suzuki-Miyaura couplings involving thiophenes can stem from several factors, including catalyst deactivation, inefficient transmetalation, or side reactions like protodeboronation of the boronic acid.[13]
Troubleshooting Suggestions:
-
Catalyst and Ligand Choice: Ensure you are using an appropriate palladium catalyst and ligand system. For example, Pd(dppf)Cl₂ is often effective for coupling with bromoindazoles and thiopheneboronic acids.[13]
-
Base and Solvent System: The choice of base and solvent is crucial. A mixture of an aqueous base (like K₂CO₃) and an organic solvent (like dioxane or DME) is common.[14][15][16] The water in the solvent system can be essential for the transmetalation step.[14] For some systems, a solid-supported catalyst can improve regioselectivity and prevent the formation of byproducts.[17]
-
Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen) as oxygen can lead to catalyst degradation and side reactions.[14]
-
Temperature Control: Overheating can lead to decomposition of reactants or catalysts. Optimize the reaction temperature; typically, temperatures between 80-110 °C are used.[14][16]
Data Presentation
Table 1: Effect of Ligands on Regiodivergent C-H Alkynylation of 3-Substituted Thiophenes
| Entry | Ligand 1 | Ligand 2 | Yield (%) | Regioselectivity (C5:C2) |
| 1 | L1 | L2 | 71 | 94:6 |
| 2 | L1 | - | <10 | - |
| 3 | - | L2 | 45 | 80:20 |
| 4 | - | - | <5 | - |
| Data adapted from a study on dual ligand-enabled regiodivergent C-H alkynylation.[1] L1 and L2 represent specific ligands used in the study. |
Table 2: Overall Yields for Modular Synthesis of Multiarylated Thiophenes
| Substitution Pattern | Number of Steps | Overall Yield Range (%) | Average Yield per Step (%) |
| 2,5-Diarylated | 3 | 42-46 | 75-80 |
| 4,5-Diarylated | 5 | 57-79 | 89-95 |
| 3,5-Diarylated | 5 | 58-70 | 89-93 |
| Data summarized from a modular approach to synthesizing multiarylated thiophenes.[6][7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a 3-Halothiophene
This protocol outlines a general procedure for the arylation of a 3-halothiophene with an arylboronic acid.
-
Reaction Setup: In an oven-dried Schlenk flask, combine the 3-halothiophene (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).[15][16]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[14]
-
Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent and water, such as 1,4-dioxane/water (4:1) or toluene/water (4:1).[15][18]
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[14][18]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[14]
Protocol 2: Ester-Directed Iodination at the C3 Position
This protocol describes a method for the regioselective iodination of a 2-ester-substituted thiophene.
-
Reaction Setup: Dissolve the 2-aryl-thiophene-5-carboxylate (1.0 eq) in anhydrous THF under an argon atmosphere.
-
Deprotonation: Cool the solution to -78 °C. Add a strong base such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) dropwise and stir for 1 hour to facilitate ortho-directed metalation.[6][7]
-
Iodination: Add a solution of iodine (I₂) in THF dropwise to the reaction mixture at -78 °C.
-
Quenching: After stirring for an appropriate time, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Work-up and Purification: Allow the mixture to warm to room temperature, and extract the product with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the resulting 3-iodo-thiophene derivative by column chromatography.
Visualizations
Caption: Troubleshooting logic for low-yield Suzuki-Miyaura coupling.
Caption: Decision tree for selecting a regioselective synthesis strategy.
Caption: Catalyst control in regiodivergent C-H activation of thiophenes.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 11. scribd.com [scribd.com]
- 12. Regiospecific synthesis of 3,4-disubstituted thiophenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Suzuki-Miyaura Coupling of Thiophenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura coupling reactions involving thiophene substrates.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki-Miyaura coupling of thiophenes, offering systematic approaches to identify and resolve them.
Q1: My reaction is showing low to no yield. What are the primary factors to investigate?
Low or no yield in a Suzuki-Miyaura coupling of thiophenes can stem from several sources. A systematic evaluation of the reaction components and conditions is crucial.[1][2]
-
Catalyst Inactivity: The palladium catalyst may be deactivated or poisoned.[1] The appearance of palladium black is a common indicator of catalyst decomposition.[1] Ensure the use of a high-purity catalyst and consider if any impurities in your substrates could be the cause.
-
Inefficient Oxidative Addition: For electron-rich thiophene halides, the oxidative addition step can be sluggish.[1] Employing more electron-rich and bulky phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos), can facilitate this step.[1]
-
Protodeboronation of the Thiophene Boronic Acid: Thiophene boronic acids can be unstable under reaction conditions and undergo protodeboronation, where the boron group is replaced by a hydrogen atom.[1][3] This is a frequent side reaction that consumes the boronic acid, reducing the yield of the desired product.[1][3]
-
Poor Reagent Quality: The purity and stability of all reagents, especially the boronic acid, are critical.[1] Ensure that solvents are anhydrous and properly degassed, as oxygen can degrade the catalyst and promote unwanted side reactions like homocoupling.[1]
-
Suboptimal Base and Solvent System: The choice of base and solvent is highly dependent on the specific substrates and can significantly impact reaction rates, solubility, and the occurrence of side reactions.[1]
Q2: I am observing a significant amount of a byproduct corresponding to the deboronated thiophene. How can I minimize this?
The formation of a deboronated thiophene byproduct is a clear indication of protodeboronation.[3] This side reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[3][4] Several factors can promote this undesired pathway:
-
High Temperatures: Elevated reaction temperatures can accelerate the rate of protodeboronation.[3] Consider running the reaction at a lower temperature (e.g., 60-80 °C).[3]
-
Aqueous Media: The presence of a proton source, such as water, is necessary for protodeboronation to occur.[3] While aqueous bases are common, minimizing the water content or using anhydrous conditions can be beneficial.
-
Choice of Boron Reagent: Thiophene boronic acids are particularly susceptible to protodeboronation.[3] More stable derivatives like N-methyliminodiacetic acid (MIDA) boronates or potassium trifluoroborate salts can be used in a "slow-release" strategy to maintain a low concentration of the reactive boronic acid, thereby minimizing protodeboronation.[3][4] While often considered more stable, pinacol esters (Bpin) do not always prevent protodeboronation under basic aqueous conditions.[3]
-
Catalyst System: Certain palladium-phosphine catalysts, especially those with bulky ligands, can inadvertently promote protodeboronation.[3]
Q3: How do I choose the optimal catalyst and ligand for my thiophene coupling?
The selection of the catalyst and ligand is critical and often substrate-dependent.
-
Palladium Source: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(dppf). Pd(0) sources are often preferred.[5] If using a Pd(II) precatalyst, it needs to be reduced in situ.[6]
-
Ligands: The ligand stabilizes the palladium center and influences its reactivity.[5] For challenging couplings, especially with sterically hindered substrates or less reactive aryl chlorides, bulky, electron-rich phosphine ligands (Buchwald-type ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[1][6] These ligands promote both oxidative addition and reductive elimination.[6] For less demanding reactions, ligands like PPh₃ can be sufficient.
Q4: What are the best practices for selecting a base and solvent?
The base and solvent system must be optimized for each specific reaction.
-
Bases: The base activates the boronic acid for transmetalation. A range of bases can be used, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), hydroxides (NaOH), and alkoxides (KOtBu).[1][2] For sterically hindered substrates, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary.[6]
-
Solvents: The reaction is often performed in a mixture of an organic solvent and an aqueous solution for the base.[1] Common organic solvents include THF, dioxane, and toluene.[1] Anhydrous and micellar conditions have also been employed successfully.[1][7] The choice of solvent can influence the solubility of reagents and the reaction kinetics. For example, a study showed that for a particular reaction, a methanol/water mixture gave a higher yield than single organic solvents like THF or DMF.[8]
Frequently Asked Questions (FAQs)
Q1: What are the essential components for a successful Suzuki-Miyaura coupling of thiophenes?
A successful reaction requires the careful selection of:
-
Thiophene Substrate: A thiophene ring substituted with a halide (I, Br, Cl) or a triflate (OTf). The reactivity order is generally I > Br > OTf > Cl.[1]
-
Organoboron Reagent: A thiophene boronic acid or a more stable derivative like a pinacol ester (Bpin), MIDA boronate, or trifluoroborate salt.[1]
-
Palladium Catalyst: A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable ligand.
-
Ligand: Typically a phosphine-based ligand (e.g., PPh₃, SPhos, XPhos) that modulates the reactivity of the palladium center.[1]
-
Base: An inorganic or organic base is required to facilitate the transmetalation step.[1]
-
Solvent: An appropriate solvent system that dissolves the reactants and facilitates the reaction.[1]
Q2: Can I use thiophene-based aryl chlorides in Suzuki-Miyaura couplings?
Yes, but aryl chlorides are generally less reactive than the corresponding bromides or iodides.[1] To achieve good yields with aryl chlorides, more reactive catalysts and ligands, such as bulky, electron-rich phosphines (e.g., Buchwald ligands), are often necessary to promote the more difficult oxidative addition step.[1]
Q3: Are pinacol esters of thiophene boronic acids always more stable than the free boronic acids?
While pinacol esters are often easier to handle and more resistant to oxidation, they do not universally guarantee greater stability against protodeboronation, especially under basic aqueous conditions.[3] In some cases, the hydrolysis of the ester back to the boronic acid can be a step in the protodeboronation pathway.[3] For enhanced stability, consider using MIDA boronates.[3]
Q4: What is the role of degassing the reaction mixture?
Degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to remove oxygen.[1] Oxygen can lead to the oxidative degradation of the phosphine ligands and the palladium catalyst, as well as promote the unwanted homocoupling of the boronic acid.[1]
Data Presentation: Reaction Condition Optimization
The following tables summarize typical ranges and specific examples of reaction conditions for the Suzuki-Miyaura coupling of thiophenes.
Table 1: General Reaction Parameters
| Parameter | Typical Range/Examples | Notes |
| Palladium Catalyst Loading | 0.1 - 5 mol% | Lower loadings (0.1-1 mol%) are possible with highly active catalyst systems.[9] |
| Ligand to Palladium Ratio | 1:1 to 4:1 | The optimal ratio depends on the specific ligand and palladium source. |
| Base Equivalents | 1.5 - 4 equivalents | An excess of base is typically used. |
| Boronic Acid Equivalents | 1.1 - 2.0 equivalents | A slight excess of the boronic acid is common to drive the reaction to completion. |
| Temperature | Room Temperature to 120 °C | Higher temperatures may be required for less reactive substrates but can increase side reactions.[2] |
| Reaction Time | 15 minutes to 48 hours | Reaction progress should be monitored by TLC, GC-MS, or LC-MS.[3][5] |
Table 2: Examples of Catalyst, Ligand, Base, and Solvent Combinations
| Catalyst System | Base | Solvent System | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 | High | [3] |
| Pd(0) / L1 (phosphine ligand) | K₂CO₃ | Toluene | 65 | 89 | [5] |
| Pd(II) | NaOH | MeOH/H₂O (3:2) | Reflux | 96.3 | [8] |
| Pd(dtbpf)Cl₂ | Et₃N | Kolliphor EL/H₂O/Toluene | 60 | up to 98 | [7] |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | THF/H₂O | 80 | High | [10] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Thiophene Halide
This protocol is a general starting point and should be optimized for specific substrates.
-
Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the thiophene halide (1.0 equiv.), the thiophene boronic acid or its derivative (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium precursor and ligand (e.g., Pd₂(dba)₃ and a phosphine ligand).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, THF/H₂O) via cannula or syringe.
-
Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure to Minimize Protodeboronation using a MIDA Boronate
This protocol is adapted for cases where protodeboronation is a significant issue.[3]
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the thiophene MIDA boronate (1.2 equiv.), and a mild base such as finely ground K₃PO₄ (3.0 equiv.).[3]
-
Catalyst Addition: Under an inert atmosphere, add the Palladium catalyst (e.g., Pd(OAc)₂ / SPhos ligand, 1-2 mol%).[3]
-
Solvent Addition: Add a degassed solvent mixture, such as dioxane/H₂O (5:1).[3]
-
Reaction Execution: Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).[3] Monitor the reaction for the formation of the product and the deboronated byproduct.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Improving the yield and purity of 2-(4-Fluorobenzyl)thiophene synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing the synthesis of 2-(4-fluorobenzyl)thiophene, a key intermediate in various pharmaceutical applications. Our goal is to help you improve both the yield and purity of your product through detailed experimental insights and problem-solving strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The primary methods for synthesizing this compound involve the formation of a carbon-carbon bond between the thiophene ring and the 4-fluorobenzyl group. The most frequently employed strategies are:
-
Friedel-Crafts Alkylation: This method involves the direct alkylation of thiophene with a 4-fluorobenzyl halide (e.g., chloride or bromide) in the presence of a Lewis acid catalyst.
-
Cross-Coupling Reactions: These methods offer greater control and are often preferred for achieving higher purity. Common cross-coupling reactions include:
-
Kumada Coupling: Reaction of a thienyl Grignard reagent (e.g., 2-thienylmagnesium bromide) with a 4-fluorobenzyl halide.
-
Suzuki Coupling: Palladium-catalyzed reaction of a thienylboronic acid or ester with a 4-fluorobenzyl halide.
-
Negishi Coupling: Palladium- or nickel-catalyzed coupling of an organozinc reagent (e.g., 2-thienylzinc chloride) with a 4-fluorobenzyl halide.
-
Q2: Which synthetic method generally provides the highest yield and purity?
A2: Cross-coupling reactions, such as Suzuki, Negishi, and Kumada couplings, typically offer higher yields and purities compared to Friedel-Crafts alkylation. This is due to the milder reaction conditions and greater functional group tolerance, which minimize the formation of side products. Friedel-Crafts alkylation of highly reactive heterocycles like thiophene is prone to issues such as polyalkylation and polymerization.
Q3: What are the critical parameters to control for a successful synthesis?
A3: Regardless of the chosen method, several parameters are crucial for maximizing yield and purity:
-
Anhydrous Conditions: Many of the reagents, particularly organometallics and Lewis acids, are sensitive to moisture. Ensuring all glassware is oven-dried and using anhydrous solvents is critical.
-
Inert Atmosphere: Reactions involving organometallic reagents should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Reagent Quality: The purity of starting materials, catalysts, and solvents can significantly impact the reaction outcome.
-
Temperature Control: Many of these reactions are exothermic. Maintaining the optimal temperature is essential to prevent side reactions and decomposition.
-
Catalyst and Ligand Selection: In cross-coupling reactions, the choice of palladium or nickel catalyst and the corresponding ligand is critical for achieving high efficiency.
Q4: What are the most effective methods for purifying the final product?
A4: The purification of this compound typically involves one or a combination of the following techniques:
-
Vacuum Distillation: Effective for separating the product from non-volatile impurities and residual high-boiling solvents.
-
Column Chromatography: A highly effective method for removing isomeric impurities, byproducts, and residual starting materials to achieve high purity (>98%). A common eluent system is a mixture of hexane and ethyl acetate.
-
Recrystallization: If the product is a solid at room temperature or can be crystallized at low temperatures, this can be an excellent final purification step to achieve very high purity (>99%).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides systematic approaches to resolve them.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | Friedel-Crafts: - Inactive Lewis acid catalyst due to moisture. - Deactivated thiophene starting material. - Insufficient catalyst loading. - Polymerization of thiophene. Cross-Coupling: - Inactive Grignard, boronic acid/ester, or organozinc reagent. - Inactive palladium or nickel catalyst. - Inefficient transmetalation or reductive elimination. | Friedel-Crafts: - Ensure strictly anhydrous conditions. Use freshly opened or purified Lewis acid. - Use high-purity thiophene. - Increase the molar ratio of the Lewis acid catalyst. - Perform the reaction at a lower temperature to minimize polymerization. Cross-Coupling: - Prepare organometallic reagents fresh or titrate to determine the active concentration. - Use fresh, high-quality catalysts and ligands. Store them under an inert atmosphere. - Optimize the ligand, base, and solvent system. |
| Presence of Multiple Products (Low Purity) | Friedel-Crafts: - Polyalkylation: The initial product is more reactive than the starting thiophene, leading to the addition of multiple benzyl groups.[1] - Isomerization: Alkylation at the 3-position of the thiophene ring. Cross-Coupling: - Homocoupling: Formation of bithienyl from the thiophene reagent or bibenzyl from the benzyl halide. - Protodeboronation (Suzuki): Replacement of the boronic acid group with a hydrogen atom. | Friedel-Crafts: - Use a large excess of thiophene relative to the 4-fluorobenzyl halide. - Optimize the Lewis acid and reaction temperature to favor 2-substitution. Cross-Coupling: - Ensure an oxygen-free environment to minimize homocoupling. - Use a suitable base and ensure anhydrous conditions to minimize protodeboronation. - Optimize the catalyst system to favor cross-coupling over homocoupling. |
| Difficult Purification | - Co-elution of product with byproducts of similar polarity. - Presence of thermally unstable impurities. | - Optimize the mobile phase for column chromatography to improve separation. Consider using a different stationary phase. - Employ vacuum distillation at the lowest possible temperature to avoid decomposition. - Consider a chemical quench or wash to remove specific impurities before chromatography or distillation. |
Experimental Protocols & Data
The following tables summarize typical experimental conditions and outcomes for the synthesis of this compound via different methods.
Table 1: Friedel-Crafts Alkylation of Thiophene
| Catalyst | Alkylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| AlCl₃ | 4-Fluorobenzyl chloride | Dichloromethane | 0 to RT | 2-4 | 40-60 | < 90 | Hypothetical |
| FeCl₃ | 4-Fluorobenzyl chloride | Nitrobenzene | 25 | 6 | 55-70 | ~90 | Hypothetical |
| ZnCl₂ | 4-Fluorobenzyl chloride | Dichloromethane | 25 | 8 | 30-50 | < 85 | Hypothetical |
Table 2: Cross-Coupling Reactions for this compound Synthesis
| Coupling Method | Thiophene Reagent | Benzyl Reagent | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Kumada | 2-Thienylmagnesium bromide | 4-Fluorobenzyl chloride | NiCl₂(dppe) | dppe | - | THF | 65 | 12 | 75-85 | >95 | Hypothetical |
| Suzuki | 2-Thienylboronic acid | 4-Fluorobenzyl bromide | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 8 | 80-90 | >97 | Hypothetical |
| Negishi | 2-Thienylzinc chloride | 4-Fluorobenzyl bromide | Pd₂(dba)₃ | SPhos | - | THF | 65 | 6 | 85-95 | >98 | Hypothetical |
Detailed Methodologies
1. General Protocol for Friedel-Crafts Alkylation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4-fluorobenzyl chloride (1.0 eq.) in anhydrous dichloromethane via the dropping funnel.
-
After the addition is complete, add a solution of thiophene (2.0 eq.) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography.
2. General Protocol for Kumada Coupling:
-
Activate magnesium turnings (1.1 eq.) in a flame-dried flask under a nitrogen atmosphere.
-
Add anhydrous THF and a small crystal of iodine to initiate the Grignard reaction.
-
Slowly add a solution of 2-bromothiophene (1.0 eq.) in anhydrous THF to form 2-thienylmagnesium bromide.
-
In a separate flame-dried flask, add the catalyst (e.g., NiCl₂(dppe), 2-5 mol%) and anhydrous THF.
-
To the catalyst suspension, add a solution of 4-fluorobenzyl chloride (1.05 eq.) in anhydrous THF.
-
Slowly add the prepared 2-thienylmagnesium bromide solution to the catalyst mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor by GC-MS or TLC.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Visualizations
Caption: General synthetic workflows for this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
Technical Support Center: Troubleshooting Side Reactions in Paal-Knorr Thiophene Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of the Paal-Knorr thiophene synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and other challenges encountered during this valuable synthetic transformation.
Troubleshooting Guides
Problem 1: Low Yield of Thiophene Product and Significant Furan Byproduct Formation
Question: My reaction is producing a low yield of the desired thiophene, and I'm observing a significant amount of the corresponding furan byproduct. How can I improve the selectivity for thiophene synthesis?
Answer: The formation of a furan byproduct is the most common side reaction in the Paal-Knorr thiophene synthesis.[1] This occurs because the sulfurizing agents, such as phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent, also possess dehydrating properties, which can promote the cyclization of the 1,4-dicarbonyl starting material to form the furan.[1][2] The following strategies can be employed to minimize furan formation and improve the yield of the thiophene product:
-
Choice of Sulfurizing Agent: Lawesson's reagent is often reported to be a milder and more efficient thionating agent compared to phosphorus pentasulfide.[3] Switching to Lawesson's reagent can lead to better selectivity for the thiophene product.
-
Reaction Temperature: Higher temperatures can favor the dehydration pathway leading to furan formation. It is crucial to maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate.[1]
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the formation of the furan byproduct.[1] Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) and work up the reaction as soon as the starting material is consumed.
-
Reagent Stoichiometry: Using a sufficient excess of the sulfurizing agent can help to favor the thionation pathway over the competing dehydration reaction.[1]
Problem 2: Slow or Incomplete Reaction
Question: My reaction is proceeding very slowly, or a significant amount of the 1,4-dicarbonyl starting material remains unreacted even after an extended period. What can I do to improve the reaction rate and conversion?
Answer: A sluggish or incomplete reaction can be frustrating. Several factors can contribute to this issue:
-
Reaction Temperature: While high temperatures can promote side reactions, some less reactive substrates may require a higher temperature to achieve a reasonable reaction rate.[1] A careful, gradual increase in temperature while monitoring for byproduct formation is recommended.
-
Solvent Choice: The use of a higher-boiling, anhydrous, non-polar solvent such as toluene or xylene is common for this reaction, as it allows for heating to the necessary temperatures to drive the reaction to completion.[1]
-
Activity of the Sulfurizing Agent: Both phosphorus pentasulfide and Lawesson's reagent are sensitive to moisture and can degrade over time, leading to reduced reactivity.[1] Ensure that the sulfurizing agent is fresh and has been stored under anhydrous conditions.
-
Purity of Starting Material: Impurities in the 1,4-dicarbonyl starting material can interfere with the reaction. Ensure the starting material is of high purity.[1]
-
Substrate Reactivity: The electronic and steric properties of the substituents on the 1,4-dicarbonyl compound can significantly impact reactivity. Electron-withdrawing groups can decrease the nucleophilicity of the carbonyl oxygen, slowing down the initial thionation step. Sterically hindered substrates may also react more slowly. For such challenging substrates, a higher reaction temperature, a more reactive sulfurizing agent, or a longer reaction time may be necessary.
Problem 3: Formation of Polymeric or Tarry Byproducts
Question: My reaction mixture has turned dark and viscous, and upon workup, I obtain a tarry, intractable material. What is causing this, and how can I prevent it?
Answer: The formation of dark, polymeric, or tarry materials is often a sign of product or starting material degradation.[4] This is typically caused by overly harsh reaction conditions.
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Excessive Heat: High reaction temperatures can lead to the decomposition of the starting material and the desired thiophene product.
-
Strongly Acidic Conditions: While the sulfurizing agents themselves are acidic, the use of additional strong acid catalysts is generally not required for the thiophene synthesis and can promote polymerization, especially with sensitive substrates.[5]
To mitigate the formation of these byproducts, consider the following adjustments:
-
Lower the Reaction Temperature: Employ the minimum temperature necessary for the reaction to proceed.
-
Avoid Strong Acids: Do not add any external acid catalysts.
-
Shorter Reaction Times: As with furan formation, minimizing the reaction time can reduce the extent of degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products I should be aware of in the Paal-Knorr thiophene synthesis?
A1: The most prevalent side product is the corresponding furan, formed through a competing acid-catalyzed dehydration of the 1,4-dicarbonyl starting material.[1] Another significant byproduct is hydrogen sulfide (H₂S) gas, which is toxic and is formed regardless of the sulfur source used.[1] Under harsh conditions, such as excessively high temperatures or prolonged reaction times, polymerization and degradation of the starting materials or product can lead to the formation of intractable tars.[4]
Q2: How should I handle the hydrogen sulfide (H₂S) gas produced during the reaction?
A2: Hydrogen sulfide is a highly toxic and flammable gas. All manipulations involving the Paal-Knorr thiophene synthesis must be conducted in a well-ventilated fume hood.[6] It is also highly recommended to use a gas trap to scrub the effluent gas stream. A common and effective method is to bubble the gas through a solution of sodium hypochlorite (bleach) or a basic solution of hydrogen peroxide to oxidize the H₂S to non-toxic sulfate salts.
Q3: Can the furan byproduct be converted to the thiophene under the reaction conditions?
A3: Studies have shown that treating the isolated furan with phosphorus pentasulfide under typical Paal-Knorr conditions results in significantly lower yields of the thiophene compared to the direct reaction of the 1,4-dicarbonyl compound.[1] This suggests that the primary reaction pathway involves the direct sulfurization of the dicarbonyl compound and that the furan, once formed, is not efficiently converted to the thiophene.[1]
Q4: Are there any alternative sulfurizing agents besides phosphorus pentasulfide and Lawesson's reagent?
A4: While P₄S₁₀ and Lawesson's reagent are the most common, other sulfur sources have been reported. For instance, hydrogen sulfide gas in the presence of an acid catalyst can be used.[4] However, the handling of large quantities of H₂S gas presents significant safety challenges. More recently, combinations of reagents like P₄S₁₀ and hexamethyldisiloxane have been explored as efficient thionating agents.[6]
Data Presentation
The choice of sulfurizing agent and reaction conditions can significantly impact the yield of the desired thiophene. The following tables provide a summary of reported yields for the Paal-Knorr thiophene synthesis under different conditions.
Table 1: Comparison of Sulfurizing Agents in Paal-Knorr Thiophene Synthesis (Conventional Heating)
| 1,4-Dicarbonyl Substrate | Sulfurizing Agent | Solvent | Temperature (°C) | Time (h) | Thiophene Yield (%) | Furan Byproduct (%) |
| Hexane-2,5-dione | P₄S₁₀ | Toluene | Reflux | 4 | ~70 | ~15 |
| Hexane-2,5-dione | Lawesson's Reagent | Toluene | Reflux | 2 | >85 | <5 |
| 1,4-Diphenylbutane-1,4-dione | P₄S₁₀ | Xylene | Reflux | 6 | ~65 | ~20 |
| 1,4-Diphenylbutane-1,4-dione | Lawesson's Reagent | Xylene | Reflux | 3 | >90 | <5 |
Note: The data in this table is compiled from various sources in the literature and is intended for comparative purposes. Actual yields may vary depending on the specific experimental setup and conditions.
Table 2: Yields of Substituted Thiophenes via Microwave-Assisted Paal-Knorr Synthesis with Lawesson's Reagent [2]
| R¹ | R² | R³ | Product | Yield (%) |
| Me | H | CO₂Me | 3-Methyl-4-methoxycarbonylthiophene | 85 |
| Et | H | CO₂Me | 3-Ethyl-4-methoxycarbonylthiophene | 82 |
| Ph | H | CO₂Me | 3-Phenyl-4-methoxycarbonylthiophene | 90 |
| Me | Me | CO₂Me | 3,4-Dimethyl-5-methoxycarbonylthiophene | 88 |
This data is adapted from the work of Minetto, G.; Raveglia, L. F.; Sega, A.; Taddei, M. Eur. J. Org. Chem. 2005, 5277-5288.[2]
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Substituted Thiophenes [7]
This protocol is adapted from an efficient procedure for the synthesis of a variety of substituted thiophenes.
-
Materials:
-
Substituted 1,4-diketone (0.5 mmol)
-
Lawesson's Reagent (0.6 mmol, 1.2 equiv.)
-
Toluene (5 mL)
-
10 mL microwave reactor vial with a magnetic stir bar
-
-
Procedure:
-
Combine the 1,4-diketone and Lawesson's Reagent in the microwave reactor vial.
-
Add toluene and the magnetic stir bar.
-
Securely cap the reaction vessel.
-
Place the vial in a microwave synthesizer and irradiate at 150 °C for 10-20 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the vial to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the toluene.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure substituted thiophene.
-
Protocol 2: Conventional Heating Method for Thiophene Synthesis
This protocol represents a more traditional approach to the Paal-Knorr thiophene synthesis.
-
Materials:
-
Substituted 1,4-diketone (5 mmol)
-
Phosphorus Pentasulfide (P₄S₁₀) (2.5 mmol, 0.5 equiv.)
-
Anhydrous Toluene or Xylene (50 mL)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve the 1,4-diketone in the anhydrous solvent.
-
Carefully add the phosphorus pentasulfide in portions with stirring. Caution: The reaction can be exothermic, and toxic hydrogen sulfide gas is evolved. This step must be performed in a well-ventilated fume hood.
-
Heat the mixture to reflux (typically 110-140 °C) and maintain for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture over ice water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
-
Visualizations
Caption: Troubleshooting workflow for the Paal-Knorr thiophene synthesis.
Caption: Competing reaction pathways in the Paal-Knorr synthesis.
References
- 1. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 2. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 5. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 6. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of Thiophene-Based Compounds
This guide provides researchers, scientists, and drug development professionals with practical strategies and troubleshooting advice for enhancing the solubility of challenging thiophene-based compounds.
Frequently Asked Questions (FAQs)
Q1: My thiophene-based compound shows very low aqueous solubility (<10 µg/mL). What are the primary strategies I should consider?
A1: Low aqueous solubility is a common issue with thiophene-based compounds due to their often aromatic and lipophilic nature.[1] The primary strategies to consider can be broadly categorized into two main approaches: structural modification and formulation enhancement.
-
Structural Modification: This involves chemically altering the molecule to introduce more polar or ionizable groups. Tactics include adding appendages with hydrogen bond donors/acceptors or replacing a lipophilic part of the scaffold with a more hydrophilic group.[2]
-
Formulation Enhancement: This approach focuses on improving the solubility of the existing compound without altering its chemical structure. Key techniques include particle size reduction, creating amorphous solid dispersions, co-crystallization, and using lipid-based formulations.[3][4]
Your choice of strategy will depend on the stage of your research (e.g., early discovery vs. preclinical development) and the specific properties of your compound.
Q2: How can I rationally modify the structure of my thiophene compound to improve its solubility?
A2: Structural modification aims to decrease the compound's lipophilicity (logP) or disrupt its crystal lattice energy, both of which are key factors governing solubility.[2] Consider the following tactics:
-
Introduce Polar Functional Groups: Adding groups like hydroxyls (-OH), amines (-NH2), or amides (-CONH2) can increase polarity and the potential for hydrogen bonding with water. Adding a morpholine group to a thieno[2,3-b]pyridine scaffold, for instance, increased solubility by three orders of magnitude.[5]
-
Add Ionizable Groups: Incorporating acidic (e.g., carboxylic acid) or basic (e.g., amine) centers allows for salt formation, which can dramatically improve solubility in aqueous media at the appropriate pH.[6]
-
Utilize Solubilizing Side-Chains: Attaching hydrophilic chains, such as polyethylene glycol (PEG) or ethylene glycol, can significantly enhance solubility in polar solvents without negatively affecting the core's activity.[7][8]
-
Isosteric Replacement: In some cases, replacing a part of the thiophene ring or an adjacent substituent with a more polar bioisostere can improve physicochemical properties while maintaining biological activity.[1]
It is crucial to perform these modifications strategically to avoid negatively impacting the compound's target binding or pharmacological activity.
Q3: What are amorphous solid dispersions, and when should I consider them for my thiophene compound?
A3: A solid dispersion is a system where a poorly soluble drug (your thiophene compound) is dispersed within a hydrophilic polymer matrix.[9] An amorphous solid dispersion (ASD) is one where the drug exists in a non-crystalline, amorphous state. This is advantageous because amorphous forms have higher free energy and do not require energy to break a crystal lattice, leading to improved solubility and faster dissolution rates.[10]
You should consider using an ASD when:
-
Your compound is highly crystalline with a high melting point, which often correlates with poor solubility.
-
Structural modifications are not feasible or have failed to produce the desired solubility.
-
A significant and rapid increase in dissolution rate is required for bioavailability.
Hot-melt extrusion is a common, solvent-free method for preparing stable ASDs.[11][12]
Q4: What is the difference between co-crystals and salts? How can co-crystals enhance solubility?
A4: The key difference lies in the proton transfer between the active pharmaceutical ingredient (API) and the coformer.
-
Salts: A significant proton transfer occurs between an acidic and a basic functional group, forming an ionic bond. This is typically observed when the difference in pKa (ΔpKa) between the base and the acid is greater than 2 or 3.[13]
-
Co-crystals: The API and a coformer (another solid component) interact via non-ionic bonds, most commonly hydrogen bonds, without a substantial proton transfer.[14][15] Co-crystals are formed between components that are solids at room temperature.[15]
Co-crystals can enhance the solubility of a thiophene compound by:
-
Disrupting Crystal Packing: The coformer interrupts the efficient packing of the API molecules, leading to a lower lattice energy.
-
Introducing Hydrophilic Moieties: The coformer itself can have hydrophilic functional groups that improve the overall wettability and dissolution of the solid form.[16][17]
Co-crystal engineering is a powerful tool for non-ionizable thiophene compounds where salt formation is not an option.[15]
Troubleshooting Guide
Issue 1: I've synthesized a new thiophene derivative, but it precipitates immediately when I try to make a stock solution in DMSO and dilute it into my aqueous assay buffer.
-
Problem: This is a classic sign of extremely low kinetic solubility. The compound is soluble in the organic solvent (DMSO) but crashes out when introduced to the aqueous environment.[18]
-
Troubleshooting Steps:
-
Lower the Final Compound Concentration: Your target concentration may be well above the compound's solubility limit. Perform a serial dilution to find the concentration at which it remains in solution.
-
Decrease the Percentage of DMSO: While counterintuitive, high concentrations of DMSO can sometimes cause compounds to precipitate upon aqueous dilution. Try preparing a more dilute DMSO stock and adding a correspondingly larger volume to your buffer, ensuring the final DMSO concentration in the assay remains low and consistent (typically ≤1%).[19][20]
-
Use a Co-solvent System: Instead of pure aqueous buffer, try using a buffer containing a certain percentage of a water-miscible organic solvent (co-solvent) like ethanol, propylene glycol, or PEG 400.[21][22] This can increase the solubilizing capacity of the medium.
-
Perform a Kinetic Solubility Assay: Systematically determine the kinetic solubility of your compound to understand its limits before conducting further biological assays. See the protocol below.
-
Issue 2: I successfully created an amorphous solid dispersion of my thiophene compound, but during stability testing, it started to recrystallize.
-
Problem: The amorphous state is thermodynamically unstable. Over time, especially under stress conditions like high temperature and humidity, the molecules can rearrange back into their more stable crystalline form, negating the solubility advantage.[9]
-
Troubleshooting Steps:
-
Polymer Selection: The choice of polymer is critical. A polymer with a high glass transition temperature (Tg) can help immobilize the drug molecules and prevent crystallization.[9] Furthermore, specific interactions, like hydrogen bonding between the drug and the polymer, can significantly enhance stability.[23] Re-screen for polymers that show better miscibility and interaction with your compound.
-
Drug Loading: High drug loading increases the risk of recrystallization. Try preparing dispersions with a lower drug-to-polymer ratio.
-
Processing Parameters (for HME): The temperature and screw speed during hot-melt extrusion can impact the quality and stability of the dispersion. Ensure the processing temperature is high enough to fully dissolve the drug in the polymer but not so high as to cause degradation.[11][24]
-
Packaging and Storage: Store the ASD in tightly sealed containers with a desiccant to protect it from moisture, which can act as a plasticizer and accelerate recrystallization.[11]
-
Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay
This protocol outlines a common method to quickly assess the solubility of a compound when a DMSO stock solution is diluted into an aqueous buffer.[18][25]
Materials:
-
Test compound dissolved in 100% DMSO (e.g., at 10 mM).
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
96-well microtiter plates (clear, UV-transparent for direct UV method).
-
Plate shaker/incubator.
-
Nephelometer or UV/Vis plate reader.
Procedure:
-
Prepare Stock Solution: Dissolve the thiophene compound in DMSO to create a high-concentration stock solution (e.g., 10 or 20 mM).[19]
-
Plate Setup: Add the aqueous buffer to the wells of a 96-well plate.
-
Compound Addition: Directly add a small volume (e.g., 2-5 µL) of the DMSO stock solution to the buffer-containing wells to reach the desired final concentration.[25] The final DMSO concentration should be kept low (e.g., 1-2%).
-
Incubation: Seal the plate and place it on a plate shaker at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1.5 to 2 hours).[18][19]
-
Measurement (Choose one):
-
Nephelometry (Light Scattering): Measure the light scattering in each well using a nephelometer. An increase in light scattering compared to a buffer-only control indicates the formation of a precipitate.[18][25]
-
Direct UV (Filtration Method): After incubation, filter the contents of each well using a 96-well filter plate to remove any undissolved precipitate.[20][25] Measure the UV absorbance of the filtrate in a UV-transparent plate.
-
-
Data Analysis: Quantify the amount of dissolved compound by comparing the measurement (nephelometry signal or UV absorbance) against a calibration curve prepared by diluting the DMSO stock in a solvent system where the compound is fully soluble (e.g., 50:50 acetonitrile:water).[19][20]
Protocol 2: Preparation of Amorphous Solid Dispersion via Hot-Melt Extrusion (HME)
This protocol provides a general workflow for preparing an ASD using a lab-scale twin-screw extruder.
Materials:
-
Thiophene-based API.
-
Hydrophilic polymer (e.g., PVP VA64, Soluplus®, HPMC).[23][24]
-
Physical blender.
-
Twin-screw hot-melt extruder.[23]
-
Chilling conveyor or rolls.
-
Mill or grinder.
Procedure:
-
Pre-formulation: Use techniques like Differential Scanning Calorimetry (DSC) to determine the melting point (Tm) of the API and the glass transition temperature (Tg) of the polymer. This helps in selecting the appropriate extrusion temperature.[11]
-
Blending: Prepare a physical mixture of the API and polymer at the desired ratio (e.g., 1:4 w/w).[23] Blend thoroughly for at least 15 minutes to ensure homogeneity.
-
Extruder Setup: Set the temperature profile for the different zones of the extruder barrel. The temperature should be high enough to melt the polymer and dissolve the API but below the degradation temperature of both components.[24] A typical screw speed might be set to 100-250 rpm.[11][23]
-
Extrusion: Manually or using a feeder, introduce the physical blend into the extruder. The co-rotating screws will convey, mix, and melt the material, forcing the molten dispersion through a die.[12][24]
-
Cooling and Collection: Collect the resulting extrudate strand on a cooling conveyor belt or rolls to rapidly quench it and lock in the amorphous state.[11]
-
Milling: Once cooled, mill the brittle extrudate into a fine powder using an analytical mill.[23]
-
Characterization: Confirm the amorphous nature of the dispersion using techniques like Powder X-ray Diffraction (PXRD) (absence of sharp peaks) and DSC (presence of a single Tg).
Protocol 3: Preparation of Co-crystals by Solvent Evaporation
This is a common and straightforward method for screening and producing co-crystals.[16][17]
Materials:
-
Thiophene-based API.
-
Coformer (selected based on hydrogen bonding potential, e.g., carboxylic acids, amides).[13]
-
Common solvent in which both API and coformer are soluble (e.g., ethanol, methanol, acetone).
-
Glass vials.
-
Crystallization dish or beaker.
Procedure:
-
Stoichiometric Weighing: Accurately weigh the API and the selected coformer in a specific stoichiometric ratio (e.g., 1:1 or 1:2 molar ratio).[16]
-
Dissolution: Place the weighed solids into a glass vial and add the chosen solvent dropwise until both components are fully dissolved, creating a clear solution.
-
Slow Evaporation: Place the vial, loosely capped or covered with perforated film, in a controlled environment (e.g., a fume hood or a beaker covered with parafilm) to allow the solvent to evaporate slowly over several hours to days.
-
Crystal Collection: Once the solvent has evaporated, collect the resulting solid material.
-
Characterization: Analyze the solid to confirm co-crystal formation. Use techniques like DSC (a single melting point different from the API and coformer), PXRD (a unique diffraction pattern), and FTIR (shifts in vibrational frequencies indicating new hydrogen bonds).[14]
Quantitative Data Summary
Table 1: Effect of Structural Modification on Aqueous Solubility of Thieno[2,3-b]pyridines.
| Compound ID | Modifying Group | Measured Solubility (mg/mL) | Fold Increase vs. Compound 1 |
| 1 | -Cl | ~0.001 | - |
| 3 | -Morpholine | ~1.3 | ~1300 |
| 4 | -Phenyl | <0.001 | ~0 |
Data adapted from a study on thieno[2,3-b]pyridine derivatives, demonstrating the significant impact of adding a polar morpholine moiety.[5]
Table 2: Solubility Enhancement of a Poorly Soluble Drug (Rosuvastatin) via Co-crystallization.
| Compound | Coformer | Molar Ratio | Aqueous Solubility (µg/mL) | Fold Increase |
| Pure Drug | None | - | 285.4 ± 12.1 | - |
| Co-crystal 1 | Ascorbic Acid | 1:1 | 1415.7 ± 25.3 | ~5.0 |
| Co-crystal 2 | Nicotinamide | 1:1 | 989.2 ± 18.9 | ~3.5 |
| Co-crystal 3 | Citric Acid | 1:2 | 1150.5 ± 21.7 | ~4.0 |
This table provides representative data on how co-crystallization can enhance the solubility of a poorly soluble API. A similar approach can be applied to thiophene-based compounds.[16]
Visualizations
Caption: Decision workflow for selecting a solubility enhancement strategy.
Caption: How Amorphous Solid Dispersions (ASDs) enhance solubility.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 4. researchgate.net [researchgate.net]
- 5. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Synthesis and characterization of alternating fluorene–thiophene copolymers bearing ethylene glycol side-chains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased binding of thiophene-based ligands to mercury(ii) with water solubilizing functional groups - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. pharmtech.com [pharmtech.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. mdpi.com [mdpi.com]
- 12. gsconlinepress.com [gsconlinepress.com]
- 13. Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. academic.oup.com [academic.oup.com]
- 18. enamine.net [enamine.net]
- 19. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 20. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 21. wjbphs.com [wjbphs.com]
- 22. ijmsdr.org [ijmsdr.org]
- 23. mdpi.com [mdpi.com]
- 24. Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Technical Support Center: Method Development for the Purification of Fluorinated Organic Compounds
Welcome to the Technical Support Center for the purification of fluorinated organic compounds. This resource is tailored for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated compounds often difficult to purify?
A1: The unique properties of the fluorine atom introduce several challenges in purification. The high electronegativity of fluorine can alter the polarity and intermolecular interactions of a molecule, leading to unexpected chromatographic behavior.[1] Fluorinated compounds may exhibit reduced retention on traditional reversed-phase columns (like C18) and can sometimes co-elute with impurities that have similar polarities.[2] Additionally, strong secondary interactions with the stationary phase can lead to poor peak shapes.[2]
Q2: What is the best initial approach for purifying a novel fluorinated compound?
A2: A good starting point is to assess the compound's solubility.[2]
-
For compounds soluble in common organic solvents , reversed-phase High-Performance Liquid Chromatography (HPLC) with a C18 column is a versatile first choice.[2]
-
For highly polar, water-soluble compounds , Hydrophilic Interaction Chromatography (HILIC) is often more suitable.[2]
-
For larger scale purifications of less complex mixtures , flash chromatography can be effective.[2]
-
For thermally labile or chiral compounds , Supercritical Fluid Chromatography (SFC) is a powerful alternative.[2]
Q3: When should I consider using a fluorinated stationary phase for HPLC?
A3: Fluorinated stationary phases can offer unique selectivity for fluorinated analytes and are particularly useful when you encounter co-elution or poor retention on traditional C18 columns.[2][3] They can help in separating mixtures of both fluorinated and non-fluorinated compounds due to different interaction mechanisms.[3]
Q4: Are there any specific safety precautions I should take when working with fluorinated compounds and solvents?
A4: Yes, safety is paramount. Always work in a well-ventilated area, preferably a fume hood, especially when handling volatile fluorinated compounds or solvents.[2] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[4] Be aware of the specific hazards of the reagents and solvents you are using by consulting their Safety Data Sheets (SDS). For instance, hydrofluoric acid (HF) is highly corrosive and toxic, requiring special handling procedures and access to calcium gluconate gel as a first aid measure.[5]
Troubleshooting Guides
Chromatography (HPLC & Flash)
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Solution |
| Secondary Interactions with Silica | Use a deactivated (end-capped) column to minimize interactions with residual silanols. For basic compounds, adding a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase can improve peak shape.[2][6] |
| Mobile Phase pH close to Analyte's pKa | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For basic compounds, a lower pH is often beneficial.[2][6] |
| Column Overload | Reduce the sample concentration or the injection volume.[2][7] |
| Inappropriate Sample Solvent | Dissolve the sample in the initial mobile phase composition whenever possible. |
Issue 2: Co-elution with Impurities
| Possible Cause | Solution |
| Insufficient Resolution | Optimize selectivity by changing the stationary phase (e.g., C18 to a phenyl-hexyl or fluorinated phase).[2] Alternatively, change the organic modifier in the mobile phase (e.g., acetonitrile to methanol).[2] |
| Similar Polarity of Impurities | Employ an orthogonal purification technique with a different separation mechanism. For example, if reversed-phase HPLC fails, try HILIC or SFC.[2] |
| Broad Peaks Masking Impurities | Use a longer column or a column with a smaller particle size to increase theoretical plates and improve resolution.[8] |
Issue 3: Low or No Recovery of Compound
| Possible Cause | Solution |
| Irreversible Adsorption to Stationary Phase | For highly polar compounds, consider switching to a different stationary phase like HILIC, or for flash chromatography, alumina or Florisil.[2] Test the compound's stability on the chosen stationary phase before preparative runs.[2] |
| Compound Elutes in the Void Volume (Reversed-Phase) | The compound is too polar for the column. Use a more polar-retentive column (e.g., polar-embedded or polar-endcapped) or switch to HILIC.[2] Using 100% aqueous mobile phase (if the column is compatible) can also increase retention.[2] |
| Compound Precipitation on the Column | Ensure the sample is fully dissolved in the injection solvent and that the solvent is miscible with the mobile phase.[9] |
Non-Chromatographic Methods
Issue 4: Difficulty in Crystallizing a Fluorinated Compound
| Possible Cause | Solution |
| High Solubility in Common Solvents | Use a two-solvent system. Dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent (in which the compound is insoluble) until turbidity is observed.[10] |
| Oiling Out Instead of Crystallizing | This occurs when the solid melts before dissolving. Ensure the boiling point of the solvent is lower than the melting point of the solid.[10] Slow cooling and scratching the inside of the flask with a glass rod can help induce crystallization.[11] |
| Formation of Amorphous Solid | The unique intermolecular interactions of fluorinated compounds can sometimes favor amorphous solids.[1] Experiment with a wide range of solvents of varying polarities. Co-crystallization with a suitable co-former can sometimes promote the formation of a crystalline solid.[1] |
Experimental Protocols
Protocol 1: General Method Development for Reversed-Phase HPLC
-
Column Selection: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.[2]
-
-
Gradient Elution:
-
Start with a shallow gradient (e.g., 5% to 95% B over 20 minutes) to scout for the elution of your compound.[2]
-
-
Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase (e.g., a 50:50 mixture of A and B) at a concentration of approximately 1 mg/mL.[2]
-
Injection and Detection: Inject a small volume (e.g., 10 µL) and monitor the elution profile using a UV detector at an appropriate wavelength.[2]
Protocol 2: Preparative Supercritical Fluid Chromatography (SFC)
-
Column Selection: Choose an appropriate chiral or achiral stationary phase based on the analyte (e.g., Diol, 2-EP).[12]
-
Mobile Phase:
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Co-solvent): Methanol, often with a basic additive like ammonium hydroxide (0.2%) for basic compounds.
-
-
Gradient Elution: A typical gradient might run from 5% to 40% co-solvent over several minutes.[2]
-
System Parameters:
-
Flow Rate: Typically high (e.g., 70 g/min for preparative scale).
-
Back Pressure: Maintain around 100-120 bar.
-
Column Temperature: Usually around 35-40 °C.[2]
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent at a high concentration.[2]
Quantitative Data Summary
Table 1: Typical HPLC Method Parameters for Fluorinated Compounds
| Parameter | Setting | Rationale/Comments |
| Column | C18, Phenyl-Hexyl, or Fluorinated Phase | C18 is a good starting point. Phenyl-Hexyl and fluorinated phases offer alternative selectivity.[2][3] |
| Mobile Phase A | 0.1% TFA or Formic Acid in Water | Acidic modifier helps to protonate silanols and improve peak shape for basic compounds.[2] |
| Mobile Phase B | 0.1% TFA or Formic Acid in Acetonitrile/Methanol | Acetonitrile and methanol offer different selectivities.[2] |
| Flow Rate (Analytical) | 1.0 mL/min | Standard analytical flow rate. |
| Column Temperature | 30-40 °C | Higher temperatures can improve peak shape and reduce viscosity.[13] |
| pH | > 5 for silica-based columns to improve fluoride recovery | At lower pH, fluoride can show significant retention on silica-based columns.[14][15] |
Table 2: Comparison of Purification Techniques
| Technique | Advantages | Disadvantages | Best Suited For |
| Flash Chromatography | High capacity, relatively low cost. | Lower resolution than HPLC. | Large-scale purification of less complex mixtures. |
| Reversed-Phase HPLC | High resolution, wide applicability. | Can have poor retention for very polar compounds. | General purpose purification of moderately polar compounds.[2] |
| HILIC | Good retention for very polar compounds. | Can have longer equilibration times. | Highly polar, water-soluble compounds.[2] |
| SFC | Fast separations, reduced organic solvent consumption, good for chiral separations.[2] | Requires specialized equipment. | Chiral separations, thermally labile compounds, high-throughput purification.[2] |
| Crystallization | Can provide very high purity, scalable. | Not all compounds crystallize easily, can have lower recovery. | Final purification step for solid compounds. |
| Distillation | Good for volatile compounds, scalable. | Requires compounds to be thermally stable, not suitable for non-volatile compounds. | Purification of thermally stable, volatile liquids with different boiling points. |
Visualizations
Caption: Decision tree for selecting a suitable purification method.
Caption: Troubleshooting workflow for common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. waters.com [waters.com]
- 5. silicycle.com [silicycle.com]
- 6. researchgate.net [researchgate.net]
- 7. labcompare.com [labcompare.com]
- 8. benchchem.com [benchchem.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Retention of [(18)F]fluoride on reversed phase HPLC columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Reproducibility in Biological Assays with Thiophene Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address the challenges of poor reproducibility in biological assays involving thiophene derivatives. By understanding the inherent physicochemical properties of these compounds and implementing robust experimental practices, researchers can significantly improve the reliability and consistency of their results.
Frequently Asked Questions (FAQs)
Q1: Why do I observe high variability between replicate wells when testing my thiophene derivative?
A1: High variability is a common issue and can stem from several properties of thiophene derivatives:
-
Poor Aqueous Solubility: Many thiophene derivatives have low solubility in aqueous buffers, leading to precipitation, especially when diluting from a DMSO stock. This results in an inconsistent concentration of the compound across your assay plate.[1]
-
Compound Aggregation: Thiophene-containing compounds can form aggregates in solution, a phenomenon known to cause nonspecific assay interference and variable results.[2][3] These aggregates can sequester and inhibit enzymes, leading to false positives.
-
Instability: The thiophene ring can be susceptible to metabolic degradation, particularly in cell-based assays, or chemical degradation (e.g., oxidation) under certain assay conditions.[4][5][6][7] This leads to a decrease in the concentration of the active compound over time.
Q2: My thiophene compound shows activity in an initial screen, but it's not reproducible in follow-up assays. What could be the cause?
A2: This is often indicative of assay interference. Thiophene derivatives can be "promiscuous inhibitors" due to several factors:
-
Formation of Reactive Metabolites: The thiophene ring can be oxidized by cytochrome P450 enzymes to form reactive thiophene S-oxides and epoxides.[4][5][8] These electrophilic species can covalently modify proteins in the assay, leading to non-specific inhibition.
-
Fluorescence Interference: The thiophene moiety can quench fluorescence or the compound itself may be fluorescent, interfering with fluorescence-based readouts.[9]
-
Thiol Reactivity: The sulfur atom in the thiophene ring or reactive metabolites can potentially interact with cysteine residues in proteins, a common mechanism of assay interference.[2]
Q3: I'm observing unexpected cytotoxicity with my thiophene derivative in cell-based assays. How can I troubleshoot this?
A3: Unexpected cytotoxicity can be a genuine effect of the compound or an artifact. Consider the following:
-
DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells and is below the tolerance level of your cell line (typically <0.5%).[10][11] Run a DMSO-only dose-response curve to determine the no-effect concentration for your specific cells.
-
Reactive Oxygen Species (ROS) Generation: Some thiophene derivatives can induce the production of ROS, which can lead to cytotoxicity.[10] This can be assessed using specific fluorescent probes.
-
Metabolic Activation: In cell-based assays, metabolic enzymes can convert the thiophene derivative into a more toxic metabolite.[4][5]
Troubleshooting Guides
Issue 1: Compound Precipitation or Low Apparent Solubility
Question: My thiophene derivative is precipitating out of solution during my experiment, leading to inconsistent results. What steps can I take to improve its solubility and ensure a consistent concentration?
Answer:
-
Visually Inspect for Precipitation: Before and after adding your compound to the assay plate, carefully inspect the wells for any visible precipitate.
-
Optimize Solvent Concentration:
-
Modify Assay Buffer:
-
pH Adjustment: If your thiophene derivative has ionizable groups, adjusting the pH of the buffer may improve solubility.
-
Use of Solubilizing Agents: Consider the inclusion of non-ionic detergents (e.g., Triton X-100 at 0.01-0.1%) or carrier proteins like bovine serum albumin (BSA) to help prevent aggregation and improve solubility.[12]
-
-
Sonication: Briefly sonicate your compound dilutions to help break up aggregates and improve dissolution.
Caption: Troubleshooting workflow for addressing solubility issues with thiophene derivatives.
Issue 2: Suspected Assay Interference from a "Promiscuous" Thiophene Derivative
Question: My thiophene compound is active against multiple unrelated targets. How can I determine if this is due to non-specific assay interference?
Answer:
-
Assess for Compound Aggregation:
-
Detergent Test: Re-run the assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant rightward shift (increase) in the IC50 value suggests that the compound's activity is at least partially due to aggregation.[12]
-
Dynamic Light Scattering (DLS): This technique can directly measure the formation of aggregates in solution.[13]
-
-
Evaluate for Thiol Reactivity/Reactive Metabolites:
-
DTT Challenge: Include a reducing agent like dithiothreitol (DTT) in your assay buffer. If your compound is an electrophile or forms reactive metabolites that are, its apparent potency will likely decrease in the presence of DTT.[2]
-
Reactive Metabolite Trapping: Incubate your compound with liver microsomes (which contain cytochrome P450 enzymes) and a trapping agent like glutathione (GSH). The formation of GSH adducts, detectable by LC-MS, indicates the generation of reactive metabolites.[11]
-
-
Check for Fluorescence Interference:
-
Run a "compound-only" control where you measure the fluorescence of your thiophene derivative at various concentrations under the same assay conditions (buffer, excitation/emission wavelengths) but without the other assay components. A significant signal indicates autofluorescence.[9]
-
Caption: Decision tree for diagnosing the cause of promiscuous activity in thiophene derivatives.
Data Presentation: Physicochemical Properties of Representative Thiophene-Based Drugs
The following table summarizes key physicochemical properties of several well-known thiophene-containing drugs. These properties are critical determinants of their behavior in biological assays.
| Property | Clopidogrel[14][15][16][17][18][19] | Prasugrel[4][9][14][15][20] | Ticlopidine[14][15][21][22] | Olaparib[23][24][25][26][27] |
| Molecular Weight ( g/mol ) | 321.82 | 373.48 | 263.79 | 434.46 |
| LogP | 4.46 | 3.54 | 4.81 | 2.5 |
| Aqueous Solubility | Poorly soluble | Practically insoluble at pH 6-7.5 | Freely soluble | Very low (0.1-0.13 mg/mL) |
| pKa | 4.5 (base) | 5.1 (base) | 7.6 (base) | 12.07 (acid), -1.25 (base) |
| Metabolism | Prodrug, activated by CYP2C19, CYP3A4/5 | Prodrug, activated by esterases and CYPs | Prodrug, complex metabolism | Extensive metabolism |
| Metabolic Liability | Forms reactive thiol metabolite | Forms reactive thiol metabolite | Forms reactive metabolites | Metabolized, but not primarily via reactive thiophene intermediates |
Experimental Protocols
Protocol 1: Assessing Compound Aggregation using a Detergent-Based Counterscreen
Objective: To determine if the observed activity of a thiophene derivative is due to compound aggregation.
Methodology:
-
Prepare Compound Dilutions: Prepare a serial dilution of your thiophene derivative in 100% DMSO.
-
Prepare Assay Buffers: Prepare two sets of your standard assay buffer: one with and one without 0.02% Triton X-100.
-
Assay Procedure:
-
Perform your standard biological assay in parallel using both sets of assay buffers.
-
Ensure the final concentration of Triton X-100 in the assay is 0.01%.
-
Include appropriate positive and negative controls for both conditions.
-
-
Data Analysis:
-
Generate dose-response curves and calculate the IC50 values for your compound in the presence and absence of Triton X-100.
-
A significant increase (e.g., >3-fold) in the IC50 value in the presence of the detergent is indicative of aggregation-based activity.
-
Protocol 2: In Vitro Reactive Metabolite Trapping Assay
Objective: To detect the formation of electrophilic reactive metabolites from a thiophene derivative.
Methodology:
-
Prepare Incubation Mixtures: In separate microcentrifuge tubes, prepare the following incubation mixtures:
-
Test: Human liver microsomes (1 mg/mL), your thiophene derivative (e.g., 10 µM), glutathione (GSH, 1 mM), and NADPH regenerating system in phosphate buffer (pH 7.4).
-
Control 1 (No NADPH): Same as the test, but without the NADPH regenerating system.
-
Control 2 (No Compound): Same as the test, but without your thiophene derivative.
-
-
Incubation: Incubate all tubes at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: Centrifuge the samples to pellet the protein. Transfer the supernatant to a new tube for analysis.
-
LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Look for the mass of the expected GSH-adduct (mass of parent compound + mass of GSH). The presence of this adduct in the "Test" sample but not in the controls confirms the formation of a reactive metabolite.[11]
Caption: Workflow for detecting reactive metabolites of thiophene derivatives using a GSH trapping assay.
Mandatory Visualization: Signaling Pathway
VEGFR-2/AKT Signaling Pathway
Many thiophene derivatives have been investigated as inhibitors of receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of this pathway can block angiogenesis, a critical process in tumor growth. The diagram below illustrates a simplified view of the VEGFR-2 signaling cascade leading to the activation of AKT, a key pro-survival kinase.
Caption: Simplified diagram of the VEGF/VEGFR-2 signaling pathway leading to AKT activation.
References
- 1. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 4. Prasugrel | C20H20FNO3S | CID 6918456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dot | Graphviz [graphviz.org]
- 8. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. auctoresonline.org [auctoresonline.org]
- 10. Novel risk assessment of reactive metabolites from discovery to clinical stage [jstage.jst.go.jp]
- 11. Profiling the Reactive Metabolites of Xenobiotics Using Metabolomic Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evidence for thiophene-S-oxide as a primary reactive metabolite of thiophene in vivo: formation of a dihydrothiophene sulfoxide mercapturic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Clopidogrel | C16H16ClNO2S | CID 60606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Design, development and evaluation of clopidogrel bisulfate floating tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Ticlopidine | C14H14ClNS | CID 5472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. A stability study of ticlopidine products from 18 countries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. Investigation of Stabilized Amorphous Solid Dispersions to Improve Oral Olaparib Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 26. KR20210080225A - Solubility and bioavailability enhanced formulation of Olaparib - Google Patents [patents.google.com]
- 27. astrazeneca.com [astrazeneca.com]
Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions Involving Thiophenes
Welcome to the technical support center for optimizing catalyst selection in cross-coupling reactions involving thiophenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success with Suzuki-Miyaura, Stille, and Heck reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during cross-coupling reactions with thiophene substrates.
Low or No Product Yield
Issue: The reaction shows low or no conversion to the desired product.
Possible Causes & Solutions:
-
Catalyst Inactivity or Decomposition:
-
Problem: The palladium catalyst may be inactive or have decomposed. This can be due to impurities in the starting materials or exposure to oxygen.[1]
-
Solution: Ensure all reagents are pure and solvents are thoroughly degassed.[1] Using a fresh batch of catalyst stored under an inert atmosphere is recommended. For Pd(II) precursors like Pd(OAc)₂, ensure proper in-situ reduction to the active Pd(0) species, often facilitated by phosphine ligands.[1]
-
-
Inefficient Oxidative Addition:
-
Sub-optimal Reaction Conditions:
-
Problem: Incorrect temperature, solvent, or base can significantly hinder the reaction rate.
-
Solution: Systematically screen reaction parameters. For instance, Heck reactions often require temperatures above 100°C to proceed efficiently.[1] The choice of base and solvent is also critical and often substrate-dependent.[2]
-
-
Poor Substrate Reactivity:
-
Problem: Thiophene substrates with certain substituents may exhibit low reactivity. Aryl chlorides, for example, are generally less reactive than bromides or iodides.[2]
-
Solution: For less reactive substrates, consider using a more active catalyst system, such as those with palladacycle precursors or N-heterocyclic carbene (NHC) ligands. Increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) may also be necessary for challenging substrates.[1]
-
Formation of Side Products
Issue: Significant formation of undesired side products is observed.
Possible Causes & Solutions:
-
Homocoupling:
-
Problem: Homocoupling of the organometallic reagent (e.g., boronic acid in Suzuki coupling or organostannane in Stille coupling) can be a prominent side reaction.[3]
-
Solution: This is often attributed to the presence of oxygen. Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are crucial. In Stille coupling, this can also occur through radical processes or reaction with the Pd(II) precatalyst.[3]
-
-
Protodeboronation (Suzuki Coupling):
-
Problem: The thiophene boronic acid can be unstable and undergo replacement of the boron group with a hydrogen atom.[2]
-
Solution: Use of more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can mitigate this issue.[2] Optimizing the base and temperature can also help minimize this side reaction.
-
-
Olefin Isomerization (Heck Reaction):
-
Problem: The double bond in the product can migrate, leading to a mixture of isomers. This occurs due to the reversibility of the β-hydride elimination step.[1]
-
Solution: The choice of base is critical. A stronger base can facilitate the irreversible reductive elimination of the product and regeneration of the Pd(0) catalyst, thus suppressing isomerization.[1]
-
-
Reductive Dehalogenation:
-
Problem: The halide on the thiophene substrate is replaced by a hydrogen atom.
-
Solution: This can be promoted by certain bases or impurities. Ensuring the purity of all reagents and solvents is important.[1]
-
Catalyst Deactivation
Issue: The reaction starts but does not go to completion, suggesting catalyst deactivation.
Possible Causes & Solutions:
-
Coordination of Sulfur to Palladium:
-
Problem: The sulfur atom in the thiophene ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1]
-
Solution: The use of bulky ligands can often prevent or minimize this inhibitory coordination.
-
-
Formation of Palladium Black:
-
Problem: The formation of palladium black indicates catalyst aggregation and precipitation from the reaction mixture.
-
Solution: This can be caused by high temperatures or an inappropriate ligand-to-metal ratio. Using more robust ligands or catalyst systems, such as palladacycles, can improve catalyst stability.
-
Frequently Asked Questions (FAQs)
Q1: What are the key components for a successful Suzuki coupling of thiophenes?
A successful Suzuki-Miyaura coupling requires careful selection of:
-
Thiophene Substrate: A thiophene ring substituted with a halide (I, Br, Cl) or a triflate (OTf).[2]
-
Organoboron Reagent: A thiophene boronic acid or a more stable derivative like a boronic ester or trifluoroborate salt.[2]
-
Palladium Catalyst: A Pd(0) source, which can be added directly (e.g., Pd(PPh₃)₄) or generated in-situ from a Pd(II) precursor (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂).[2]
-
Ligand: Typically a phosphine-based ligand that stabilizes the palladium and facilitates the catalytic cycle. The choice of ligand is crucial and substrate-dependent.[2]
-
Base: Required to activate the organoboron reagent. Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides.[2]
-
Solvent: Often a mixture of an organic solvent (e.g., dioxane, toluene) and an aqueous solution for the base.[2]
Q2: How do I choose the right catalyst for my thiophene cross-coupling reaction?
The optimal catalyst depends on the specific reaction (Suzuki, Stille, Heck) and the nature of your substrates.
-
For Suzuki Coupling: For simple couplings, Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often good starting points.[4] For more challenging substrates, such as those that are electron-rich or sterically hindered, catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are often more effective.[1]
-
For Stille Coupling: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used.[5] The addition of a copper(I) co-catalyst can sometimes accelerate the reaction.[5]
-
For Heck Reaction: Pd(OAc)₂ is a common precursor, often used in combination with a phosphine ligand.[1] The choice of ligand can influence both reactivity and selectivity.
Q3: What are the main differences in experimental setup between Suzuki, Stille, and Heck reactions with thiophenes?
-
Suzuki: Requires a base to activate the boronic acid derivative. The reaction is often run in a biphasic solvent system (organic/aqueous).[2]
-
Stille: Does not typically require a base, but a lithium chloride additive is sometimes used to facilitate transmetalation. The main challenge is the toxicity and removal of organotin byproducts.[3]
-
Heck: Requires a base to neutralize the HX generated during the reaction. It involves the coupling of a halide with an alkene.[1]
Q4: My thiophene substrate is electron-rich. What challenges should I anticipate?
Electron-rich thiophenes can present a challenge for the oxidative addition step, which is often the rate-limiting step in the catalytic cycle. To overcome this, you may need to use a more electron-rich and bulky phosphine ligand to promote the oxidative addition.[1] Additionally, higher reaction temperatures or longer reaction times may be necessary.
Q5: My thiophene substrate has an electron-withdrawing group. How does this affect the reaction?
Electron-withdrawing groups on the thiophene ring generally make the oxidative addition step easier. However, they can also make the thiophene ring more susceptible to nucleophilic attack or other side reactions. Careful optimization of the reaction conditions is still necessary.
Data Presentation
Table 1: Comparison of Palladium Catalysts for Suzuki Coupling of Dibromothiophenes
| Catalyst System | Dibromothiophene Substrate | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2,5-dibromo-3-hexylthiophene | 6 | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good | [4][6] |
| Pd(PPh₃)₄ | 2,5-dibromo-3-methylthiophene | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Low to Moderate | [4] |
| Pd(dppf)Cl₂ | General Dihaloarene | 3 | Na₂CO₃ | Toluene/H₂O | 110-115 | 12-18 | Good to Excellent | [4] |
Note: Yields are highly dependent on the specific arylboronic acid used. "Moderate to Good" and "Low to Moderate" are qualitative descriptions from the source papers where specific percentage ranges were not provided for all derivatives.[4]
Table 2: Catalyst Performance in Suzuki Coupling of Functionalized Chlorothiophenes
| Catalyst System | Substrate | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| Palladacycle | Aryl Iodides | up to 10,000,000 | up to 1,000,000 | [7] |
| Chitosan-based Pd(II) | Aryl Halides | - | - | [7] |
Note: This data is for structurally similar compounds and serves as a baseline for comparison.[7]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Bromothiophene
This protocol is a widely used method for the coupling of aryl bromides.[8]
Materials:
-
Bromothiophene derivative (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Pd(PPh₃)₄ (1-5 mol%)
-
K₂CO₃ or K₃PO₄ (2-3 equiv)
-
1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried reaction vessel, add the bromothiophene, arylboronic acid, and base.
-
Add the palladium catalyst.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 2: General Procedure for Stille Coupling of a Thiophene Derivative
This protocol outlines a general procedure for Stille coupling.[3]
Materials:
-
Halogenated thiophene (1.0 equiv)
-
Organostannane reagent (1.15 equiv)
-
Pd(dppf)Cl₂·DCM (0.1 equiv)
-
CuI (0.1 equiv)
-
LiCl (5.3 equiv)
-
Anhydrous DMF
-
Argon gas
Procedure:
-
To a flame-dried round-bottom flask, add the halogenated thiophene and anhydrous DMF.
-
Sequentially add CuI, Pd(dppf)Cl₂·DCM, and LiCl.
-
Purge the flask with Argon for 10 minutes.
-
Add the organostannane reagent.
-
Heat the solution to the desired temperature (e.g., 40°C).
-
Monitor the reaction progress.
-
After completion, cool the reaction and transfer to a separatory funnel containing an aqueous ammonia solution.
-
Extract with an organic solvent (e.g., hexane).
-
Combine the organic layers, wash with aqueous ammonia and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product. Note: Organotin byproducts can often be removed by washing with a saturated aqueous solution of KF or by flash chromatography using an eluent containing a small percentage of triethylamine.[3]
Protocol 3: General Procedure for Heck Reaction of 3-Bromothiophene
This protocol provides a general method for the Heck reaction.[1]
Materials:
-
3-Bromothiophene (1.0 equiv)
-
Alkene (1.2 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
Phosphine ligand (e.g., P(o-tolyl)₃) (4-10 mol%)
-
Base (e.g., Triethylamine) (1.5 equiv)
-
Anhydrous solvent (e.g., DMF or Acetonitrile)
-
Nitrogen or Argon gas
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve 3-bromothiophene, the alkene, and the base in the anhydrous solvent.
-
In a separate vial, pre-mix the Pd(OAc)₂ and the phosphine ligand in a small amount of the solvent.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 100-120°C) and stir.
-
Monitor the reaction by TLC or GC-MS, typically for 12-24 hours.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-making diagram for catalyst selection based on substrate properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Reducing Impurites in the Synthesis of 2-Substituted Thiophenes
Welcome to the technical support center for the synthesis of 2-substituted thiophenes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize impurities in their synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 2-substituted thiophenes?
A1: Common impurities depend on the synthetic route. For direct bromination of thiophene, the primary impurity is 3-bromothiophene. In cross-coupling reactions like Suzuki, Negishi, and Sonogashira, common side products include homocoupled products from the starting materials. Grignard reactions can be plagued by Wurtz coupling byproducts. In ring-formation reactions like the Paal-Knorr synthesis, the corresponding furan is a frequent impurity.
Q2: How can I minimize the formation of 3-bromothiophene during the bromination of thiophene?
A2: The formation of the undesired 3-bromo isomer is a common issue. To favor the formation of 2-bromothiophene, specific reaction conditions are crucial. One effective method involves the debromination of 2,3,5-tribromothiophene.[1]
Q3: What are the best general practices for purifying 2-substituted thiophenes?
A3: The most effective purification methods are vacuum distillation for volatile compounds, column chromatography for complex mixtures and separation of isomers, and recrystallization for obtaining high-purity solid products.[2] The choice of method depends on the physical properties of the target compound and the nature of the impurities.
Troubleshooting Guides
This section provides detailed troubleshooting for specific synthetic methods.
Suzuki-Miyaura Coupling
Issue: Low yield and significant homocoupling of the aryl halide or thiophene-boronic acid.
This is a prevalent issue in Suzuki-Miyaura couplings. Homocoupling arises from the reaction of two molecules of the same coupling partner.
Troubleshooting Steps:
-
Optimize Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. Bulky, electron-rich phosphine ligands can promote the desired cross-coupling over homocoupling.
-
Control Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the thiophene-boronic acid can favor the cross-coupling pathway.
-
Thorough Degassing: Oxygen can promote homocoupling. Ensure the reaction mixture is thoroughly degassed with an inert gas like argon or nitrogen.
-
Slow Addition: Slow addition of the boronic acid to the reaction mixture can keep its concentration low, thus minimizing homocoupling.
Quantitative Data:
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) of 2-Arylthiophene | Reference |
| Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 85 | [3] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 92 | [3] |
| XPhos Pd G4 | K₂CO₃ | Dioxane | 40 | >95 (conversion) | [3] |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Thienylboronic Acid with an Aryl Bromide
-
Reaction Setup: To a dry Schlenk flask, add the aryl bromide (1.0 mmol), 2-thienylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and water (2 mL).
-
Reaction: Stir the mixture at 100°C and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
References
Technical Support Center: Scale-up Synthesis of 2-(4-Fluorobenzyl)thiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-(4-Fluorobenzyl)thiophene.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial-scale synthesis routes for this compound?
A1: The two primary routes for the large-scale synthesis of this compound are:
-
Two-Step Synthesis via Friedel-Crafts Acylation and Wolff-Kishner Reduction: This involves the acylation of thiophene with 4-fluorobenzoyl chloride to form 2-(4-fluorobenzoyl)thiophene, followed by the reduction of the ketone to a methylene group using the Wolff-Kishner reduction.
-
One-Step Synthesis via Grignard (Kumada) Coupling: This method involves the cross-coupling of a 2-thienyl Grignard reagent (2-thienylmagnesium halide) with a 4-fluorobenzyl halide.
Q2: What are the major safety concerns when scaling up the Wolff-Kishner reduction?
A2: The Wolff-Kishner reduction requires high temperatures (typically 180-200°C) and the use of hydrazine, which is hazardous.[1] Key safety considerations for scale-up include:
-
Thermal Runaway: The decomposition of the hydrazone intermediate is exothermic. Careful temperature control is crucial to prevent a runaway reaction.
-
Pressure Build-up: The reaction evolves nitrogen gas, which can lead to a significant pressure increase in a sealed reactor.[2] Proper venting and pressure monitoring are essential.
-
Hydrazine Handling: Hydrazine is toxic and corrosive. Appropriate personal protective equipment (PPE) and handling procedures are mandatory.
-
Caustic Conditions: The use of strong bases like potassium hydroxide requires reactors made of compatible materials to prevent corrosion.[3]
Q3: How can I minimize the formation of impurities during the Grignard coupling route?
A3: Impurity formation in Grignard cross-coupling reactions can be minimized by:
-
Strict Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensure all glassware, solvents, and starting materials are rigorously dried to prevent quenching of the Grignard reagent.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Grignard reagent.
-
Controlled Temperature: The formation of the Grignard reagent is exothermic. Maintain a low temperature during its formation and subsequent coupling reaction to reduce side reactions like Wurtz coupling (homo-coupling).
-
Slow Addition: Add the 4-fluorobenzyl halide slowly to the Grignard reagent to maintain control over the reaction exotherm and minimize side product formation.
Q4: What are the typical challenges in purifying this compound at an industrial scale?
A4: At an industrial scale, purification of this compound can be challenging due to:
-
Close-Boiling Impurities: Side products from the synthesis, such as isomers or homo-coupled products, may have boiling points close to the desired product, making distillation difficult.
-
Thermal Sensitivity: The product may be sensitive to high temperatures, leading to degradation during prolonged distillation. Vacuum distillation is often preferred.
-
Solid Handling: While this compound is a liquid at room temperature, some related compounds and potential impurities are solids, which can complicate purification processes like crystallization.[4]
Troubleshooting Guides
Route 1: Wolff-Kishner Reduction of 2-(4-Fluorobenzoyl)thiophene
| Problem | Possible Causes | Solutions & Recommendations |
| Low Yield or Incomplete Reaction | 1. Insufficient reaction temperature.[3] 2. Incomplete formation of the hydrazone intermediate. 3. Steric hindrance around the carbonyl group. | 1. Ensure the reaction temperature reaches at least 180-200°C. Use a high-boiling solvent like diethylene glycol.[2] 2. Use a slight excess of hydrazine hydrate to drive the hydrazone formation to completion. 3. For sterically hindered ketones, consider the Barton modification, which employs a stronger base like sodium metal in an anhydrous solvent. |
| Formation of Azine Side Product | Reaction of the hydrazone intermediate with unreacted ketone.[5] | 1. Ensure complete conversion of the ketone to the hydrazone before increasing the temperature for the reduction step. 2. Use a slight excess of hydrazine. |
| Product Degradation (Darkening of Reaction Mixture) | Reaction temperature is too high or the reaction time is too long. | 1. Optimize the reaction temperature and time. Monitor the reaction progress by TLC or GC. 2. Once the reaction is complete, cool the mixture promptly and proceed with the work-up. |
| Difficult Work-up and Product Isolation | Emulsion formation during aqueous work-up. | 1. Add a saturated brine solution to help break the emulsion. 2. If the product forms an azeotrope with the solvent, consider azeotropic distillation for separation.[6] |
Route 2: Grignard (Kumada) Coupling
| Problem | Possible Causes | Solutions & Recommendations |
| Low Yield of Grignard Reagent | 1. Presence of moisture in the reaction system. 2. Inactive magnesium surface. 3. Use of an inappropriate solvent. | 1. Flame-dry all glassware and use anhydrous solvents. 2. Activate the magnesium turnings with a small amount of iodine or 1,2-dibromoethane. 3. Tetrahydrofuran (THF) is a common solvent for Grignard reagent formation. |
| Low Yield of Coupled Product | 1. Low concentration of the active Grignard reagent. 2. Inefficient catalyst system. 3. Side reactions such as homo-coupling of the benzyl halide. | 1. Titrate the Grignard reagent before use to determine its exact concentration. 2. Screen different nickel or palladium catalysts and ligands to find the optimal system for the coupling. 3. Maintain a low reaction temperature and add the benzyl halide slowly to the Grignard reagent. |
| Formation of Homo-coupled Thiophene (2,2'-bithiophene) | Wurtz-type coupling of the Grignard reagent. | 1. Use a less reactive Grignard reagent if possible. 2. Optimize the catalyst and reaction conditions to favor the cross-coupling reaction. |
| Benzyl to o-tolyl Rearrangement | Rearrangement of the benzylmagnesium halide intermediate.[7] | 1. This is a known side reaction for benzyl Grignard reagents. Lowering the reaction temperature may help to minimize this. 2. Consider alternative coupling strategies if this is a major issue. |
Data Presentation
Table 1: Comparison of Scale-up Parameters for Synthesis Routes
| Parameter | Wolff-Kishner Reduction Route | Grignard (Kumada) Coupling Route |
| Number of Steps | 2 | 1 |
| Typical Overall Yield (Lab Scale) | 70-85% | 60-80% |
| Typical Overall Yield (Pilot Scale) | 60-75% | 50-70% |
| Key Safety Hazards | High temperatures, hydrazine toxicity, pressure build-up.[1][3] | Exothermic reaction, handling of pyrophoric Grignard reagents. |
| Common Impurities | Unreacted ketone, azine, over-reduced products.[5] | Homo-coupled products, rearranged isomers, unreacted starting materials.[7] |
| Purification Method | Vacuum distillation, crystallization. | Vacuum distillation, column chromatography (less ideal for scale-up). |
Experimental Protocols
Protocol 1: Synthesis of this compound via Wolff-Kishner Reduction
Step 1: Friedel-Crafts Acylation to form 2-(4-fluorobenzoyl)thiophene
-
To a stirred solution of thiophene (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0-5°C, add aluminum chloride (1.1 eq) portion-wise.
-
Slowly add 4-fluorobenzoyl chloride (1.05 eq) to the mixture, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC until the starting material is consumed.
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(4-fluorobenzoyl)thiophene.
Step 2: Wolff-Kishner Reduction to form this compound
-
In a reactor equipped with a distillation apparatus, combine the crude 2-(4-fluorobenzoyl)thiophene (1.0 eq), diethylene glycol, and hydrazine hydrate (3-5 eq).[2]
-
Add potassium hydroxide pellets (4-6 eq) and heat the mixture to 120-140°C for 2-3 hours to form the hydrazone. Water will begin to distill off.
-
Slowly increase the temperature to 190-200°C, allowing water and excess hydrazine to be removed by distillation.
-
Maintain the reaction at this temperature for 4-6 hours, monitoring for the evolution of nitrogen gas to cease.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Wash the combined organic layers with dilute acid and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in Wolff-Kishner reduction.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement [beilstein-journals.org]
Validation & Comparative
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzylthiophenes in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The Impact of Fluorination on Physicochemical Properties
The introduction of fluorine to the benzyl or thiophene ring of a benzylthiophene molecule is anticipated to significantly modulate its physicochemical properties, which are critical for its pharmacokinetic and pharmacodynamic profile.
Acidity (pKa) and Lipophilicity (logP):
Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect. This effect is expected to increase the acidity (lower the pKa) of any acidic protons in the molecule. Furthermore, fluorination generally increases the lipophilicity (logP) of a compound, which can enhance its ability to cross cell membranes. The magnitude of these effects is dependent on the position and number of fluorine substituents.
Table 1: Predicted Comparative Physicochemical Properties
| Property | Non-Fluorinated Benzylthiophene | Fluorinated Benzylthiophene | Rationale for Predicted Change |
| pKa | Higher | Lower | The electron-withdrawing nature of fluorine stabilizes the conjugate base, increasing acidity. |
| logP | Lower | Higher | Fluorine substitution generally increases the lipophilicity of organic molecules. |
| Melting Point | Varies | Generally Higher | Fluorine can participate in intermolecular interactions, potentially leading to a more stable crystal lattice. |
| Metabolic Stability | Lower | Higher | The strong carbon-fluorine bond can block sites of metabolic oxidation by cytochrome P450 enzymes.[1] |
Biological Activity: A Focus on Anticancer Potential
Thiophene derivatives are known to exhibit a wide range of biological activities, including anticancer properties.[2] Fluorination has been shown to enhance the cytotoxic activity of various heterocyclic compounds. It is hypothesized that fluorinated benzylthiophenes may exhibit superior anticancer potency compared to their non-fluorinated counterparts. The proposed mechanisms of action for anticancer thiophenes often involve the inhibition of tubulin polymerization or the modulation of key signaling pathways.
Table 2: Illustrative Anticancer Activity (IC50) of Thiophene Derivatives
The following data is illustrative and compiled from various sources on thiophene derivatives to demonstrate the potential impact of fluorination and other substitutions. A direct comparison for a homologous benzylthiophene series was not available in the searched literature.
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Thiophene Derivative A | HeLa | 12.61 | [2] |
| Thiophene Derivative B | HepG2 | 13.34 | [2] |
| Fluorinated Thiazole Derivative | U-937 | 5.7 - 12.2 | [3] |
| Trifluoromethyl Thiazolo[4,5-d]pyrimidine | Melanoma (C32) | 24.4 | [4] |
Experimental Protocols
General Synthesis of Substituted Thiophenes
The synthesis of thiophene derivatives can be achieved through various established methods. The Paal-Knorr synthesis is a common method for constructing the thiophene ring from a 1,4-dicarbonyl compound.
Protocol: Paal-Knorr Thiophene Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the 1,4-dicarbonyl precursor (1.0 eq) and a sulfur source, such as Lawesson's reagent (0.5 eq) or phosphorus pentasulfide, in an anhydrous solvent like toluene.
-
Heating: Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Cytotoxicity Assay: MTT Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[2]
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (both fluorinated and non-fluorinated benzylthiophenes) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing Molecular Interactions and Pathways
Experimental Workflow
Caption: A general workflow for the comparative analysis of fluorinated and non-fluorinated benzylthiophenes.
Hypothetical Signaling Pathway: Tubulin Polymerization Inhibition
Many anticancer agents derived from thiophene scaffolds have been found to target tubulin, a key protein involved in cell division. The following diagram illustrates a simplified, hypothetical signaling pathway for a benzylthiophene derivative that inhibits tubulin polymerization, leading to apoptosis.
Caption: A simplified diagram of tubulin polymerization inhibition leading to apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Anticancer Activity of 2-(4-Fluorobenzyl)thiophene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the in vivo anticancer efficacy of the novel thiophene derivative, 2-(4-Fluorobenzyl)thiophene. Thiophene and its analogs have emerged as a promising class of heterocyclic compounds, known to bind a wide range of cancer-specific protein targets and inhibit various signaling pathways.[1][2] This document outlines key experimental protocols, presents a structure for comparative data analysis against a standard-of-care agent, and visualizes critical workflows and potential mechanisms of action to support preclinical validation. While specific in vivo data for this compound is emerging, this guide is based on established methodologies for evaluating similar thiophene-based compounds.[3][4][5]
Comparative Efficacy and Toxicity Analysis
A critical step in preclinical validation is the direct comparison of the investigational compound's performance against both a negative control (vehicle) and a clinically relevant standard-of-care chemotherapeutic agent.[6][7] The following tables provide a template for summarizing key efficacy and toxicity data from a murine xenograft model. Paclitaxel, a taxane that acts as an antimicrotubule agent, is chosen here as a representative standard for many solid tumors.[6][8]
Table 1: Comparative In Vivo Efficacy in Xenograft Model
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI %) | Survival Benefit (% Increase in Lifespan) |
| Vehicle Control | 10 mL/kg, p.o., daily | 1500 ± 250 | - | - |
| This compound | 50 mg/kg, p.o., daily | 600 ± 150 | 60% | 45% |
| Paclitaxel | 10 mg/kg, i.p., 2x/week | 450 ± 120 | 70% | 55% |
Data is hypothetical for illustrative purposes.
Table 2: Comparative Toxicity Profile
| Treatment Group | Maximum Mean Body Weight Loss (%) | Hematological Effects (Day 21) | Clinical Observations |
| Vehicle Control | < 2% | Within normal limits | No adverse effects |
| This compound | 5% | Mild, transient neutropenia | No significant adverse effects |
| Paclitaxel | 15% | Significant neutropenia and anemia | Lethargy, ruffled fur |
Data is hypothetical for illustrative purposes.
Experimental Workflow and Methodologies
The robust evaluation of an anticancer compound in vivo relies on a standardized and well-documented experimental workflow. Human tumor xenograft models in immunodeficient mice are a cornerstone of preclinical oncology research for assessing therapeutic potential.[9][10]
Detailed Experimental Protocol: Murine Xenograft Model
This protocol outlines the key steps for conducting an in vivo study to evaluate the anticancer activity of this compound.
-
Cell Culture and Preparation :
-
Select a relevant human cancer cell line (e.g., HCT-116 for colorectal cancer, A549 for lung cancer).[3]
-
Culture cells in appropriate media (e.g., RPMI-1640 with 10% FBS) in a humidified incubator at 37°C and 5% CO2.[10]
-
Harvest cells at 80-90% confluency and perform a trypan blue exclusion assay to ensure viability is greater than 95%.[10]
-
Resuspend the final cell pellet in a sterile medium like PBS or Matrigel to the desired concentration (e.g., 5 x 10^6 cells per 100 µL).[11]
-
-
Animal Handling and Tumor Implantation :
-
Tumor Monitoring and Group Randomization :
-
Once tumors become palpable, measure their dimensions (length and width) with digital calipers two to three times per week.[10]
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[10]
-
When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, this compound, Positive Control).[10]
-
-
Drug Administration and In-Life Monitoring :
-
Prepare the investigational compound and vehicle control on the day of dosing.
-
Administer the treatments according to the pre-defined schedule (e.g., daily oral gavage for 21 days).[10][12]
-
Record the body weight of each animal at the same frequency as tumor measurements to monitor for systemic toxicity.[10]
-
Conduct daily clinical observations for any signs of distress or adverse reactions.
-
-
Endpoint and Data Analysis :
-
The study may be concluded when tumors in the control group reach a predetermined size or after a fixed duration.
-
At the endpoint, euthanize the animals, and carefully excise and weigh the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.
-
Process tumors and other tissues for further analysis, such as histopathology or biomarker assessment.
-
Potential Mechanism of Action: Signaling Pathway
Many thiophene derivatives exert their anticancer effects by interfering with critical cellular signaling pathways involved in proliferation and survival.[1][13] One common mechanism involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][4][13] This mechanism is shared by standard chemotherapeutics like taxanes.[8]
Logical Framework for In Vivo Validation
The decision to advance a compound through preclinical development depends on a clear, logical assessment of its efficacy and safety profile compared to existing alternatives.
References
- 1. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. librarysearch.colby.edu [librarysearch.colby.edu]
- 3. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Types of Chemotherapy - Chemocare [chemocare.com]
- 9. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-(4-Fluorobenzyl)thiophene Analogues: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(4-Fluorobenzyl)thiophene analogues, focusing on their potential as therapeutic agents. By summarizing quantitative biological data, detailing experimental protocols, and visualizing key concepts, this document aims to facilitate the rational design of more potent and selective drug candidates based on the thiophene scaffold.
Anticancer Activity of Fused Thiophene Analogues
A series of fused thiophene derivatives have been investigated for their potential as anticancer agents, with some analogues incorporating a 2-(4-fluorophenyl) moiety. The cytotoxic and kinase inhibitory activities of these compounds have been evaluated, providing valuable insights into their mechanism of action.
Quantitative Biological Data
The following table summarizes the in vitro activity of selected fused thiophene analogues against various cancer cell lines and kinases. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the biological activity.
| Compound ID | Structure | Target Cell Line/Kinase | IC50 (µM) | Reference |
| 3b | 2-(4-Chlorophenyl)-5-methyl-3,5,6,7-tetrahydro-4H-pyrrolo[2′,3′:4,5]thieno[2,3-d]pyrimidin-4-one | HepG2 (Liver Cancer) | 3.105 | [1] |
| PC-3 (Prostate Cancer) | 2.15 | [1] | ||
| VEGFR-2 | 0.126 | [1] | ||
| AKT-1 | 6.96 | [1] | ||
| 3d | 2-(4-Fluorophenyl)-5-methyl-3,5,6,7-tetrahydro-4H-pyrrolo[2′,3′:4,5]thieno[2,3-d]pyrimidin-4-one | HepG2 (Liver Cancer) | Moderate Activity | [1] |
| PC-3 (Prostate Cancer) | Moderate Activity | [1] | ||
| 4c | 2-((2-Chloro-5-methylphenyl)amino)-4-methyl-N-(4-chlorophenyl)thieno[3,2-b]pyrrole-5-carboxamide | HepG2 (Liver Cancer) | 3.023 | [1] |
| PC-3 (Prostate Cancer) | 3.12 | [1] | ||
| VEGFR-2 | 0.075 | [1] | ||
| AKT-1 | 4.60 | [1] |
Structure-Activity Relationship Insights:
From the data presented, several preliminary SAR observations can be made for this series of fused thiophene analogues[1]:
-
Substitution on the 2-phenyl ring: A chloro substitution at the 4-position of the 2-phenyl ring (compound 3b ) resulted in potent anticancer activity against both HepG2 and PC-3 cell lines, as well as significant inhibition of VEGFR-2 and AKT-1 kinases. The fluoro-substituted analogue (3d ) showed moderate activity, suggesting that the nature of the halogen at this position influences potency.
-
Comparison of fused ring systems: The pyrrolothienopyrimidine scaffold (compounds 3b , 3d ) and the thienopyrrole scaffold (compound 4c ) both demonstrated significant anticancer activity. Notably, compound 4c , with an open thienopyrrole core and a substituted phenylamino group, exhibited the most potent VEGFR-2 inhibition in this series.
Acetylcholinesterase Inhibitory Activity
A series of tetrahydrobenzo[b]thiophene derivatives, including an analogue with a 2-(4-(2-fluorobenzyl)piperazin-1-yl)acetamido substituent, have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease.
Quantitative Biological Data
The following table presents the percentage of AChE inhibition for a selected analogue at a concentration of 10 µM.
| Compound ID | Structure | % AChE Inhibition (at 10 µM) | Reference |
| IIIc | 2-(2-(4-(2-Fluorobenzyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | 35% | [2] |
| Donepezil | (Reference Drug) | 40% | [2] |
Structure-Activity Relationship Insights:
While a comprehensive SAR study with varying substituents on the fluorobenzyl moiety is not available, the data for compound IIIc indicates that the this compound scaffold can be a starting point for the design of AChE inhibitors[2]. The inhibitory activity of compound IIIc is comparable to that of the well-known AChE inhibitor, donepezil, at the tested concentration. Further optimization of the linker and the substituents on both the thiophene and the benzyl rings could lead to more potent inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
In Vitro Anticancer Activity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Cancer cell lines (e.g., HepG2, PC-3) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100, 1000 µM) and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
VEGFR-2 Kinase Assay
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase. The amount of phosphorylated substrate is quantified, typically using a luminescence-based method that measures the amount of ATP remaining in the reaction.
Procedure:
-
Reaction Mixture Preparation: A master mix is prepared containing kinase buffer, ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).
-
Compound Addition: The test compounds are serially diluted and added to the wells of a 96-well plate.
-
Enzyme Addition: The VEGFR-2 enzyme is added to the wells to initiate the kinase reaction.
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for the phosphorylation reaction to occur.
-
Detection: A kinase detection reagent (e.g., Kinase-Glo®) is added to the wells, which stops the kinase reaction and measures the remaining ATP levels via a luciferase-based reaction, producing a luminescent signal.
-
Luminescence Reading: The luminescence is measured using a microplate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Principle: This colorimetric method measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate. AChE hydrolyzes the substrate acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate, which absorbs light at 412 nm.
Procedure:
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of DTNB in the buffer, and a solution of the substrate acetylthiocholine iodide (ATCI) in deionized water.
-
Reaction Mixture: In a 96-well plate, add the phosphate buffer, the test compound solution (at various concentrations), and the AChE enzyme solution.
-
Pre-incubation: The plate is pre-incubated for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The reaction is initiated by adding the ATCI substrate solution to all wells.
-
Absorbance Measurement: The absorbance at 412 nm is measured immediately and then at regular intervals for a set period using a microplate reader in kinetic mode.
-
Data Analysis: The rate of the reaction (change in absorbance per unit time) is calculated for each concentration of the test compound. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control reaction (without inhibitor). The IC50 value can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
Comparing the efficacy of 2-(4-Fluorobenzyl)thiophene with existing anticancer drugs
An in-depth evaluation of thiophene derivatives as a promising class of anticancer agents reveals their potential to rival and, in some cases, exceed the efficacy of established chemotherapeutic drugs. While direct comparative data for 2-(4-Fluorobenzyl)thiophene remains nascent, the broader family of thiophene-containing compounds has demonstrated significant antitumor activity across a range of cancer cell lines, targeting key pathways in cancer progression.
Thiophene, a sulfur-containing heterocyclic compound, has become a privileged scaffold in medicinal chemistry due to its diverse biological activities.[1][2] Researchers have extensively explored thiophene derivatives for their therapeutic potential, leading to the development of numerous compounds with promising anticancer profiles.[1][3] These derivatives have been shown to engage a wide array of cancer-specific protein targets, thereby inhibiting various signaling pathways crucial for tumor growth and survival.[1]
This guide provides a comparative overview of the efficacy of thiophene derivatives against existing anticancer drugs, supported by available experimental data. It also details the methodologies employed in these studies and visualizes the complex biological processes involved.
Comparative Efficacy Against Standard Anticancer Drugs
Thiophene derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, with some compounds exhibiting lower IC50 values than conventional drugs like paclitaxel and doxorubicin under similar experimental conditions.[4][5] The versatility of the thiophene scaffold allows for substitutions that can significantly influence their biological action, leading to the identification of compounds with high efficacy and, in some instances, improved safety profiles compared to standard treatments.[5][6]
Below is a summary of the in vitro cytotoxicity of selected thiophene derivatives compared to established anticancer agents.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| Thiophene Derivative 480 | HeLa | 12.61 µg/mL | Paclitaxel | Higher than 12.61 µg/mL (not specified) |
| Thiophene Derivative 480 | HepG2 | 33.42 µg/mL | Paclitaxel | Higher than 33.42 µg/mL (not specified) |
| Thiophene Carboxamide 2b | Hep3B | 5.46 | Doxorubicin | >500 |
| Thiophene Carboxamide 2e | Hep3B | 12.58 | Doxorubicin | >500 |
| Thiophene Derivative TP 5 | HepG2 | More active than Paclitaxel at 30 µg/mL | Paclitaxel | Less active than TP 5 at 30 µg/mL |
| Thiophene Derivative TP 5 | SMMC-7721 | More active than Paclitaxel at 30 µg/mL | Paclitaxel | Less active than TP 5 at 30 µg/mL |
Note: Direct conversion of µg/mL to µM requires the molecular weight of each specific compound, which is not always provided in the source material. The table reflects the data as presented in the cited literature.
Mechanisms of Action: Targeting Key Cancer Pathways
The anticancer activity of thiophene derivatives is attributed to their ability to interfere with multiple signaling pathways essential for cancer cell proliferation, survival, and metastasis. Some of the key mechanisms identified include:
-
Kinase Inhibition: Several thiophene derivatives have been identified as potent inhibitors of crucial kinases like VEGFR-2 and AKT, which are central to tumor angiogenesis and cell survival pathways.[7]
-
Tubulin Polymerization Inhibition: Certain thiophene-based compounds act as antimitotic agents by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][9]
-
Induction of Apoptosis: Many thiophene derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells, often through the activation of caspases and modulation of mitochondrial membrane potential.[4][7]
-
Enzyme Inhibition: Some derivatives exhibit inhibitory activity against enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation and carcinogenesis.[10]
The following diagram illustrates a simplified signaling pathway targeted by certain thiophene derivatives.
Experimental Protocols
The evaluation of the anticancer efficacy of thiophene derivatives involves a series of standardized in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the thiophene derivatives and control drugs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
The following diagram outlines the general workflow for in vitro screening of anticancer compounds.
Kinase Inhibition Assay
To determine the effect of thiophene derivatives on specific kinases like VEGFR-2 and AKT, enzyme-linked immunosorbent assays (ELISAs) or other kinase activity assays are employed. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitory compound.
Apoptosis Assay
Flow cytometry is a common method to quantify apoptosis. Cells are treated with the compound and then stained with fluorescent dyes like Annexin V (which binds to apoptotic cells) and propidium iodide (which stains necrotic cells). The percentage of apoptotic cells can then be determined.
Conclusion
The body of research on thiophene derivatives strongly suggests their potential as a versatile and potent class of anticancer agents.[1] While direct clinical comparisons of this compound are not yet available, the promising preclinical data for a multitude of other thiophene-based compounds warrants further investigation. Their ability to target multiple, critical cancer pathways, combined with demonstrated high efficacy in vitro, positions them as strong candidates for future drug development. Further studies, including in vivo models and clinical trials, are necessary to fully elucidate their therapeutic potential and establish their place in the oncology treatment landscape.
References
- 1. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. impactfactor.org [impactfactor.org]
- 7. mdpi.com [mdpi.com]
- 8. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Cancer Activity of 2,4-Disubstituted Thiophene Derivatives: Dual Inhibitors of Lipoxygenase and Cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Analytical Methods for Thiophene Derivative Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization and quantification of thiophene derivatives, critical compounds in pharmaceutical development and materials science. We will delve into the cross-validation of common analytical techniques, presenting supporting experimental data and detailed methodologies to ensure the reliability and accuracy of results. This document is structured to assist in the selection of appropriate analytical strategies and adherence to regulatory expectations.
Principles of Analytical Method Validation
The validation of an analytical procedure is crucial to demonstrate its fitness for a specific purpose.[1] Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a framework for this process.[2][3] Key validation parameters, as outlined in the ICH Q2(R2) guideline, include accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.[1][3][4] The modern approach to validation emphasizes a lifecycle management perspective, where the analytical procedure is continuously monitored and maintained.[2]
Comparative Analysis of Key Analytical Methods
The characterization of thiophene derivatives often involves a combination of chromatographic and spectroscopic techniques to determine purity, concentration, and structural integrity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are principal methods for quantification and separation, while UV-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy are vital for structural elucidation and quantification.
Chromatographic Methods: HPLC and GC-MS
HPLC and GC-MS are powerful techniques for separating and quantifying thiophene derivatives in various matrices.
High-Performance Liquid Chromatography (HPLC) is a versatile method for the analysis of a wide range of thiophene derivatives. A typical HPLC method involves a C18 column and a mobile phase of acetonitrile and water or a buffer.[5][6][7][8]
Gas Chromatography-Mass Spectrometry (GC-MS) is particularly suited for volatile and semi-volatile thiophene compounds.[9] This technique offers high sensitivity and specificity, making it ideal for identifying and quantifying trace impurities.[10][11][12]
Table 1: Comparison of HPLC and GC-MS Performance for Thiophene Derivative Analysis
| Parameter | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection. |
| Applicability | Wide range of non-volatile and thermally labile thiophene derivatives. | Volatile and thermally stable thiophene derivatives. |
| Linearity (R²) | > 0.999[5] | Not explicitly stated in the provided results. |
| Limit of Detection (LOD) | 0.323 µg/ml[6] | Not explicitly stated in the provided results. |
| Limit of Quantitation (LOQ) | 0.978 µg/ml[6] | Not explicitly stated in the provided results. |
| Precision (%RSD) | Inter-day: 0.59%, Intra-day: 0.90%[6] | Good repeatability demonstrated.[10][13] |
| Accuracy (% Recovery) | 93.2% - 105.2%[5] | Satisfactory recovery demonstrated.[10][13] |
Spectroscopic Methods: UV-Vis and NMR
Spectroscopic methods provide valuable information on the structural and electronic properties of thiophene derivatives.
UV-Visible (UV-Vis) Spectroscopy is a straightforward and cost-effective technique for quantifying thiophene derivatives that contain a chromophore. The absorption spectrum is dependent on the electronic structure of the molecule.[14][15][16][17][18]
Nuclear Magnetic Resonance (NMR) Spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, including thiophene derivatives. 1H and 13C NMR provide detailed information about the chemical environment of individual atoms.[19][20][21][22][23]
Table 2: Comparison of UV-Vis and NMR for Thiophene Derivative Characterization
| Parameter | UV-Vis Spectroscopy | NMR Spectroscopy |
| Principle | Measures the absorption of ultraviolet and visible light by a molecule, corresponding to electronic transitions. | Measures the absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing information on molecular structure. |
| Primary Application | Quantification of known compounds, monitoring reactions. | Structural elucidation, determination of molecular connectivity and stereochemistry. |
| Linearity (R²) | 0.9995[8] | Primarily a qualitative and structural tool, though quantitative NMR (qNMR) is possible. |
| Limit of Detection (LOD) | 1.26 µg/ml[8] | Generally less sensitive than chromatographic methods. |
| Limit of Quantitation (LOQ) | 3.82 µg/ml[8] | Generally less sensitive than chromatographic methods. |
| Specificity | Can be limited by overlapping spectra from other components. | Highly specific, providing a unique fingerprint for each compound. |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of analytical methods.
HPLC Method for a Synthetic Thiophene Chalcone
-
Column: Thermo Scientific C18 (250 x 4.6 mm, 5 µm)[6]
-
Mobile Phase: Sodium acetate buffer (pH 3.0): acetonitrile (40:60, v/v)[6]
-
Flow Rate: 1 ml/min[6]
-
Detection: UV at 280 nm[6]
-
Sample Preparation: Stock solution of 100 µg/ml prepared in a suitable solvent.[6]
GC-MS Method for Thiophenes in Solvent Extracts
-
Injection Technique: Pulsed splitless injection with temperature programming for optimal signal response and repeatability.[10][13]
-
Detection: Selected Ion Monitoring (SIM) for quantitative analysis.[10][13]
-
Internal Standard: An internal standard calibration method is employed for accurate quantification.[10][13]
-
Sample Preparation: Liquid-liquid extraction with an organic solvent like cyclohexane. Thiophenes are photosensitive, so protection from light is necessary.[10]
UV-Vis Spectrophotometric Method
-
Solvent: A suitable solvent in which the analyte is soluble and does not absorb in the same region, such as 0.01N NaOH.[8]
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning the spectrum of the thiophene derivative. For example, 290 nm for Moxifloxacin.[8]
-
Calibration: A calibration curve is generated by measuring the absorbance of a series of standard solutions of known concentrations.[8]
NMR Spectroscopy for Structural Characterization
-
Solvent: A deuterated solvent such as CDCl3 is used to dissolve the sample.[19]
-
Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used to acquire 1H and 13C spectra.[19]
-
Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to determine the structure of the thiophene derivative.[20][23]
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate the cross-validation workflow and the interplay between different analytical techniques.
Caption: Workflow for Analytical Method Cross-Validation.
Caption: Relationships between Analytical Techniques.
References
- 1. fda.gov [fda.gov]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. Regulatory Requirements for Analytical Method Validation (ICH Q2, USP ) – Pharma Validation [pharmavalidation.in]
- 5. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae) [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L | CoLab [colab.ws]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. spectrabase.com [spectrabase.com]
- 19. Thiophene(110-02-1) 13C NMR [m.chemicalbook.com]
- 20. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis, Characterization of thiophene derivatives and its biological applications [zenodo.org]
- 23. journalwjarr.com [journalwjarr.com]
Comparative Analysis of Thiophene Derivatives in Oncology: An In Vitro and In Vivo Correlation of Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
In Vitro Anticancer Activity
The in vitro anticancer activity of several fused thiophene derivatives was evaluated against human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined to quantify the cytotoxic effects of these compounds.
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 3b | HepG2 (Liver Carcinoma) | 3.105 ± 0.14 | Doxorubicin | Not Specified |
| PC-3 (Prostate Cancer) | 2.15 ± 0.12 | Doxorubicin | Not Specified | |
| 4c | HepG2 (Liver Carcinoma) | 3.023 ± 0.17 | Doxorubicin | Not Specified |
| PC-3 (Prostate Cancer) | 3.12 ± 0.15 | Doxorubicin | Not Specified | |
| 3g | HepG2 (Liver Carcinoma) | 3.77 ± 0.17 | Doxorubicin | Not Specified |
| PC-3 (Prostate Cancer) | Moderate Inhibition | Doxorubicin | Not Specified | |
| 3f | HepG2 (Liver Carcinoma) | 4.296 ± 0.2 | Doxorubicin | Not Specified |
| PC-3 (Prostate Cancer) | 7.472 ± 0.42 | Doxorubicin | Not Specified |
In Vivo Anticancer Efficacy
In vivo studies are crucial for validating the therapeutic potential of drug candidates in a living organism. Xenograft models in immunocompromised mice are commonly used to assess the ability of a compound to inhibit tumor growth. While specific in vivo data for the compounds listed above requires further investigation, a typical experimental setup and data presentation are outlined below.
| Compound ID | Animal Model | Tumor Type | Dosing Regimen | Tumor Volume Inhibition (%) | Tumor Weight Inhibition (%) |
| Placeholder | Nude Mice | HepG2 Xenograft | e.g., 10 mg/kg, i.p., daily | Data | Data |
| Placeholder | SCID Mice | PC-3 Xenograft | e.g., 20 mg/kg, p.o., daily | Data | Data |
Experimental Protocols
In Vitro: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Cancer cells (e.g., HepG2, PC-3) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the thiophene derivatives and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.
In Vivo: Xenograft Mouse Model
Xenograft models are instrumental in evaluating the efficacy of anticancer compounds in a living system.[4][5][6]
Procedure:
-
Cell Implantation: Human cancer cells (e.g., HepG2, PC-3) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: The mice are then randomized into treatment and control groups. The thiophene derivatives are administered via a specific route (e.g., intraperitoneal, oral) at a predetermined dose and schedule.
-
Tumor Measurement: Tumor size is measured regularly (e.g., every 2-3 days) using calipers, and tumor volume is calculated using the formula: (length × width²) / 2.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor volume and weight in the treatment groups to the control group.
Signaling Pathway and Experimental Workflow
Many thiophene derivatives exert their anticancer effects by targeting specific signaling pathways involved in tumor growth and proliferation. One such pathway is the VEGFR-2/AKT signaling cascade, which is crucial for angiogenesis and cell survival.
Caption: VEGFR-2/AKT signaling pathway inhibition by thiophene derivatives.
Caption: Experimental workflow for anticancer activity assessment.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. atcc.org [atcc.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Comparative study of different synthetic routes to 2-arylthiophenes
For researchers, scientists, and drug development professionals, the 2-arylthiophene scaffold is a privileged structural motif found in a plethora of pharmaceuticals and functional materials. The efficient and selective synthesis of these compounds is therefore of paramount importance. This guide provides an objective comparison of prominent synthetic routes to 2-arylthiophenes, with a focus on palladium-catalyzed cross-coupling reactions and classical ring-formation strategies. The performance of each method is evaluated based on experimental data, and detailed protocols for key reactions are provided.
Comparative Analysis of Synthetic Methodologies
The selection of a synthetic route to a target 2-arylthiophene is contingent on factors such as the availability of starting materials, functional group tolerance, desired substitution pattern, and overall efficiency. The following sections detail the most common and effective methods, presenting quantitative data to facilitate an informed decision.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of carbon-carbon bonds, and they have been extensively applied to the synthesis of 2-arylthiophenes. These methods typically involve the coupling of a thiophene derivative with an aryl partner.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for the synthesis of 2-arylthiophenes, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[1][2] The reaction typically involves the coupling of a 2-halothiophene with an arylboronic acid in the presence of a palladium catalyst and a base.
Stille Coupling
The Stille coupling utilizes organotin reagents (stannanes) as the coupling partners for organohalides.[3][4] While effective, the toxicity of organotin compounds is a significant drawback.[5] However, the reaction conditions are generally mild and tolerant of a wide range of functional groups.
Heck Coupling
The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed reaction of an unsaturated halide with an alkene.[6][7] For the synthesis of 2-arylthiophenes, this typically involves the reaction of a 2-halothiophene with an aryl-substituted alkene or vice-versa, although this is a less direct method compared to Suzuki or Stille couplings for this specific target.
Direct C-H Arylation
Direct C-H arylation has emerged as a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the thiophene ring.[8][9][10] This method involves the direct coupling of a C-H bond on the thiophene ring with an aryl halide.[11]
| Reaction | Thiophene Substrate | Aryl Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Suzuki-Miyaura Coupling | 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 76 | |
| 2-Bromo-5-(bromomethyl)thiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 76 | [2] | |
| Stille Coupling | 2-Bromothiophene | Phenyltrimethylstannane | Pd(PPh₃)₄ (2) | - | Toluene | 110 | 16 | ~90 | [12] |
| Direct C-H Arylation | Thiophene | 4-Bromobenzonitrile | Pd(OAc)₂ (0.2) | KOAc | DMAc | 130 | 20 | 80 | [11] |
| 3-Methylthiophene | 2-Bromo-1,3-dichlorobenzene | Pd(OAc)₂ (0.5) | KOAc | DMA | 150 | 20 | 65 (C5-arylation) |
Ring-Formation Reactions (Heterocyclization)
Classical ring-formation reactions provide an alternative approach to constructing the 2-arylthiophene core from acyclic precursors.
Gewald Aminothiophene Synthesis
The Gewald reaction is a multicomponent reaction that yields highly substituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[13][14][15] While this method does not directly produce 2-arylthiophenes, the resulting 2-aminothiophenes can be readily converted to the target compounds through subsequent reactions such as the Sandmeyer reaction.
Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis allows for the preparation of 3-hydroxy-2-thiophenecarboxylates from α,β-acetylenic esters and thioglycolic acid derivatives.[16] Aryl-substituted acetylenic esters can be employed to generate 2-aryl-3-hydroxythiophene derivatives.[17]
| Reaction | Starting Materials | Reagents | Base | Solvent | Temp. (°C) | Yield (%) | Reference(s) |
| Gewald Synthesis | Arylacetaldehyde, Malononitrile, Sulfur | Morpholine | Ethanol | Reflux | ~70-90 | [13] | |
| Fiesselmann Synthesis | Methyl 3-aryl-3-chloropropenoate, Methyl thioglycolate | K-tert-butoxide | THF | RT | 41-78 | [17] |
Experimental Protocols
Suzuki-Miyaura Coupling of 2-Bromothiophene with Phenylboronic Acid [2]
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon) is added 2-bromothiophene (1.0 mmol), phenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.025 mmol), and potassium phosphate (2.0 mmol). The flask is evacuated and backfilled with the inert gas three times. A degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) is then added via syringe. The reaction mixture is heated to 90 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 2-phenylthiophene.
Direct C-H Arylation of Thiophene with 4-Bromobenzonitrile [11]
In a Schlenk tube under an argon atmosphere, thiophene (8.0 mmol), 4-bromobenzonitrile (1.0 mmol), palladium(II) acetate (0.002 mmol), and potassium acetate (2.0 mmol) are combined. Anhydrous N,N-dimethylacetamide (DMAc, 5 mL) is added, and the tube is sealed. The reaction mixture is stirred and heated in an oil bath at 130 °C for 20 hours. After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield 4-(thiophen-2-yl)benzonitrile.
Visualizations
Synthetic Pathways Overview
Caption: Overview of major synthetic strategies to 2-arylthiophenes.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Direct C-H Arylation
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stille Coupling [organic-chemistry.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. differencebetween.com [differencebetween.com]
- 8. Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Direct C-H Arylation of 3-(Methylsulfinyl)thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Gewald Reaction [organic-chemistry.org]
- 14. arkat-usa.org [arkat-usa.org]
- 15. Gewald reaction - Wikipedia [en.wikipedia.org]
- 16. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 17. Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of Fluorinated Versus Non-Fluorinated Peptides
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into peptide structures has emerged as a powerful strategy in modern medicinal chemistry to enhance the therapeutic potential of peptide-based drugs. A primary challenge in the development of peptide therapeutics is their inherent susceptibility to rapid degradation by proteases in the body, leading to a short plasma half-life and diminished efficacy. Fluorination, the strategic replacement of hydrogen atoms with fluorine, can significantly improve metabolic stability by shielding the peptide backbone from enzymatic cleavage. This guide provides an objective comparison of the metabolic stability of fluorinated and non-fluorinated peptides, supported by experimental data and detailed methodologies.
Enhanced Metabolic Stability Through Fluorination: The Evidence
The substitution of hydrogen with fluorine, the most electronegative element, can sterically and electronically hinder the approach of proteolytic enzymes to the peptide bond. This modification has been shown to dramatically increase the resistance of peptides to degradation in various biological matrices.
Quantitative Comparison of Proteolytic Stability
The following table summarizes quantitative data from several studies, highlighting the significant improvements in metabolic stability achieved through fluorination of various peptides.
| Peptide/Analog | Modification | Assay Condition | Half-Life (t½) vs. Non-Fluorinated Control | Fold Increase in Stability | Reference |
| GLP-1 Analogues | |||||
| GLP-1 | Native | Human Plasma | < 2 minutes | - | [1] |
| GLP-1 Analog F8 | Hexafluoroleucine substitution at position 8 | DPP-IV enzyme assay | Resistant for 24 hours | Not specified | [2][3] |
| GLP-1 Analog F9 | Hexafluoroleucine substitution at position 9 | DPP-IV enzyme assay | - | 1.5-fold | [2][3] |
| GLP-1 Analog F10 | Hexafluoroleucine substitution at position 10 | DPP-IV enzyme assay | - | 2.9-fold | [2][3] |
| Indole Analogs | |||||
| UT-155 | Non-fluorinated indole | Mouse Liver Microsomes | 12.35 minutes | - | [4] |
| 32a | 4-Fluoro-indazole analog of UT-155 | Mouse Liver Microsomes | 13.29 minutes | ~1.1-fold | [4] |
| 32c | CF3-substituted indazole analog of UT-155 | Mouse Liver Microsomes | 53.71 minutes | ~4.4-fold | [4] |
| 5-Fluoroindole | Fluorinated indole | Rat Liver Microsomes | 144.2 minutes | - | [4] |
| Other Peptides | |||||
| Buforin Analog | Fluorinated amino acids | Not specified | Modestly increased | Not specified | [3] |
| Magainin Analog | Fluorinated amino acids | Not specified | Modestly increased | Not specified | [3] |
Experimental Protocols for Assessing Metabolic Stability
Accurate evaluation of metabolic stability is crucial for the development of peptide therapeutics. The two most common in vitro assays are the plasma stability assay and the microsomal stability assay.
Plasma Stability Assay
This assay evaluates the stability of a peptide in the presence of the complex mixture of proteases found in plasma.
Objective: To determine the rate of degradation of a peptide in plasma.
Methodology:
-
Preparation: A stock solution of the test peptide is prepared in a suitable solvent (e.g., DMSO, water).
-
Incubation: The peptide stock solution is added to pre-warmed (37°C) human or animal plasma to a final concentration typically in the low micromolar range (e.g., 1-10 µM).
-
Time-Course Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Reaction Quenching: The enzymatic degradation in each aliquot is stopped by adding a quenching solution, such as a strong acid (e.g., trichloroacetic acid) or an organic solvent (e.g., acetonitrile), which precipitates the plasma proteins.[5]
-
Sample Processing: The quenched samples are centrifuged at high speed to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the remaining intact peptide, is analyzed by a suitable analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (LC-MS/MS).[6][7]
-
Data Analysis: The concentration of the intact peptide at each time point is determined and plotted against time. The half-life (t½) of the peptide is then calculated from the degradation curve.
Quality Control:
-
A control incubation without the peptide is included to monitor for interfering substances.
-
A control incubation at time zero is used as the reference for 100% intact peptide.
-
The stability of the analytical internal standard should be confirmed.[8]
Microsomal Stability Assay
This assay assesses the susceptibility of a peptide to metabolism by enzymes present in liver microsomes, primarily cytochrome P450 (CYP) enzymes.
Objective: To determine the rate of metabolic degradation of a peptide by liver microsomal enzymes.
Methodology:
-
Preparation: Liver microsomes (from human or other species) are thawed and diluted in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4). A stock solution of the test peptide is prepared.
-
Incubation Mixture: The test peptide is added to the microsomal suspension. The final peptide concentration is typically around 1 µM.
-
Reaction Initiation: The metabolic reaction is initiated by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system. A control incubation without the NADPH regenerating system is also performed to assess non-CYP mediated degradation.
-
Time-Course Sampling and Quenching: Aliquots are taken at various time points and the reaction is quenched with a cold organic solvent (e.g., acetonitrile or methanol).
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins and microsomes.
-
Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent peptide.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.[4]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental processes and biological pathways.
Caption: Workflow for a typical in vitro plasma stability assay.
Caption: Workflow for an in vitro microsomal stability assay.
Signaling Pathways of Peptide Drugs
Understanding the signaling pathways targeted by peptide drugs is essential for rational drug design. Fluorination can potentially alter receptor binding and subsequent downstream signaling. Below are simplified diagrams of key signaling pathways for common peptide drug targets.
Caption: Simplified GLP-1 receptor signaling pathway.
Caption: Simplified Somatostatin receptor signaling pathway.
Conclusion
The strategic incorporation of fluorine into peptides is a proven and effective strategy for enhancing their metabolic stability. The presented data consistently demonstrates that fluorination can significantly increase the half-life of peptides by protecting them from proteolytic degradation. This enhanced stability is a critical factor in improving the pharmacokinetic profile and overall therapeutic efficacy of peptide-based drugs. The provided experimental protocols offer a framework for researchers to evaluate the metabolic stability of novel fluorinated peptides, while the signaling pathway diagrams provide a contextual basis for understanding their mechanism of action. As the field of peptide therapeutics continues to advance, the rational design of fluorinated peptides will undoubtedly play a pivotal role in the development of next-generation medicines.
References
- 1. Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lcms.cz [lcms.cz]
- 8. Quality control: the central pillar supporting peptide manufacturing [manufacturingchemist.com]
Benchmarking the performance of 2-(4-Fluorobenzyl)thiophene-based organic electronics
In the rapidly advancing field of organic electronics, the molecular design of semiconductor materials is paramount to achieving high-performance devices. Thiophene-based compounds have emerged as a cornerstone for these technologies due to their excellent charge transport properties and environmental stability. This guide provides a comparative benchmark of the potential performance of 2-(4-Fluorobenzyl)thiophene in organic field-effect transistors (OFETs) and organic solar cells (OSCs), contextualized with data from structurally similar and alternative thiophene derivatives.
Comparative Performance Data
While specific experimental data for this compound is not extensively available in the public domain, its performance can be projected and compared with other well-characterized thiophene-based materials. The following tables summarize key performance metrics for various thiophene derivatives in OFETs and OSCs, offering a benchmark for expected device performance.
Organic Field-Effect Transistor (OFET) Performance
The primary metric for OFET performance is the charge carrier mobility (μ), which quantifies the speed at which charge carriers move through the semiconductor. For p-type materials like most thiophene derivatives, this is the hole mobility.
| Material Class | Specific Compound | Hole Mobility (μ) (cm²/Vs) | On/Off Ratio | Deposition Method |
| Oligothiophenes | Quaterthiophene (4T) | ~0.01 - 0.1 | > 10^5 | Vacuum Evaporation |
| Sexithiophene (6T) | ~0.1 - 1.0 | > 10^6 | Vacuum Evaporation | |
| Octithiophene (8T) | 0.018 - 0.072[1] | > 10^6 | Vacuum Evaporation | |
| Substituted Thiophenes | Poly(3-hexylthiophene) (P3HT) | ~10⁻³ - 10⁻²[2][3] | 10³ - 10⁵ | Solution Processing |
| Fused Thiophenes | 2,7-bis(2(2-methoxy ethoxy)ethoxy) benzo[b]benzo[2][4] thieno[2,3-d] thiophene (OEG-BTBT) | Significantly lower than alkyl-substituted BTBTs | Low | Physical Vapor Deposition[5] |
| Alkyl-substituted BTBT derivatives | up to 10 | High | Thermal Evaporation[5] |
Table 1: Comparative hole mobilities and on/off ratios for various thiophene-based organic semiconductors in OFETs. The performance of this compound is expected to be influenced by its molecular packing and the electron-withdrawing nature of the fluorine atom.
Organic Solar Cell (OSC) Performance
For OSCs, the key performance metric is the power conversion efficiency (PCE), which is a product of the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
| Donor Material Class | Specific Donor:Acceptor Blend | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| Polythiophenes | P5TCN-F25-based ternary blend | 17.2[6] | - | - | - |
| P5TCN-2F:Y6 | 16.1[7] | - | - | - | |
| Thienothiophene Copolymers | PTBTz-2:PC71BM | 9.72[8] | - | 16.84 | - |
| PTBTz-5:PC71BM | 6.91[8] | - | - | - | |
| Simple Thiophene Derivatives | PBT-0F (Thiophene π-bridge) | 4.5[8] | - | - | - |
Table 2: Comparative performance of various thiophene-based donor materials in organic solar cells. The electron-donating or -withdrawing nature of substituents on the thiophene ring significantly impacts the energy levels and, consequently, the device performance.
Experimental Protocols
Standardized fabrication and characterization protocols are crucial for reproducible and comparable results in organic electronics research.
Organic Field-Effect Transistor (OFET) Fabrication and Characterization
A common device architecture is the bottom-gate, top-contact configuration.
Fabrication Workflow:
Caption: Workflow for the fabrication and characterization of a bottom-gate, top-contact OFET.
Detailed Steps:
-
Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is commonly used as the gate electrode and gate dielectric, respectively. The substrate is cleaned using a sequence of solvents (e.g., acetone, isopropanol) in an ultrasonic bath. A surface treatment with adhesion promoters like hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS) is often applied to improve the film quality of the organic semiconductor.
-
Active Layer Deposition:
-
Solution Processing: The thiophene-based semiconductor is dissolved in an appropriate organic solvent and deposited by spin-coating.
-
Vacuum Deposition: The material is thermally evaporated under high vacuum onto the substrate.
-
-
Contact Deposition: Source and drain electrodes (typically gold) are deposited on top of the semiconductor layer through a shadow mask by thermal evaporation.
-
Characterization: The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer connected to a probe station. The transfer and output curves are recorded to extract the field-effect mobility, on/off current ratio, and threshold voltage.
Organic Solar Cell (OSC) Fabrication and Characterization
A conventional bulk heterojunction (BHJ) device architecture is commonly employed.
Fabrication Workflow:
Caption: Workflow for the fabrication and characterization of a conventional bulk heterojunction OSC.
Detailed Steps:
-
Substrate and Electron Transport Layer (ETL) Preparation: An indium tin oxide (ITO) coated glass substrate is cleaned. An ETL, such as zinc oxide (ZnO), is deposited onto the ITO.
-
Active Layer Deposition: A blend of the thiophene-based donor material and a fullerene or non-fullerene acceptor (e.g., PCBM) is dissolved in a common solvent and spin-coated to form the bulk heterojunction active layer.
-
Hole Transport Layer (HTL) and Anode Deposition: An HTL, such as molybdenum oxide (MoO₃), and a top metal electrode (e.g., silver) are sequentially deposited via thermal evaporation.
-
Characterization: The current density-voltage (J-V) characteristics are measured under simulated solar illumination (e.g., AM 1.5G at 100 mW/cm²) to determine the PCE, Voc, Jsc, and FF.[9] The external quantum efficiency (EQE) is also measured to determine the photon-to-electron conversion efficiency at different wavelengths.[9]
Device Architectures
The performance of organic electronic devices is critically dependent on their architecture.
Caption: Schematic of common device architectures for an OFET and an OSC.
This guide provides a framework for benchmarking the performance of this compound and other novel thiophene-based materials in organic electronic devices. The provided data and protocols serve as a reference for researchers and scientists in the field, facilitating the objective evaluation of new materials and the advancement of organic electronics.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. ossila.com [ossila.com]
- 3. mdpi.com [mdpi.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Impact of hydrophilic side chains on the thin film transistor performance of a benzothieno–benzothiophene derivative - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00594E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. research.tue.nl [research.tue.nl]
- 8. Thienothiophene-based copolymers for high-performance solar cells, employing different orientations of the thiazole group as a π bridge - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 9. research-hub.nrel.gov [research-hub.nrel.gov]
Unlocking Potential: A Comparative Guide to Molecular Docking of Thiophene Derivatives
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in silico performance of various thiophene derivatives against a range of validated protein targets. By presenting supporting experimental data and detailed methodologies, we aim to provide a comprehensive resource for advancing drug discovery efforts centered on the versatile thiophene scaffold.
The thiophene nucleus is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] Molecular docking has become an indispensable computational tool for predicting the binding affinities and modes of these derivatives with their protein targets, thereby accelerating the identification of promising drug candidates.[3] This guide synthesizes data from multiple studies to facilitate a comparative analysis of their potential.
Comparative Docking Performance of Thiophene Derivatives
The following table summarizes the quantitative data from various molecular docking studies, comparing the binding energies and, where available, the corresponding experimental inhibitory activities (e.g., IC50) of different thiophene derivatives against key protein targets implicated in cancer, inflammation, and infectious diseases.[1][3] A strong correlation between the predicted binding energy and the measured inhibitory activity enhances confidence in the predictive power of the computational model for screening and lead optimization.[3]
| Compound Series/ID | Target Protein(s) | Predicted Binding Energy (kcal/mol) | Experimental Activity (IC50/Inhibition) |
| Thieno[2,3-d]pyrimidine Derivatives | FLT3 | -7.529 to -9.01 | Kinase Inhibition ≥77% |
| Thiophene-based EGFR/HER2 Inhibitors | EGFR, HER2 | -7.7 (for T790M mutant) | 0.47 nM (EGFR), 0.14 nM (HER2) |
| Thiazole-Thiophene Scaffolds | Breast Cancer Protein (2W3L) | -5.228 to -6.3 | Promising in vitro growth inhibitory activity |
| Thieno[2,3-d]pyrimidin-4(3H)-ones | Lactate Dehydrogenase (LDH) | MolDock Scores: -127 to -171 | Potent inhibitors compared to Galloflavin |
| Thiophene Derivatives (vs. Mtb) | DprE1 | -8.516 | MIC = 78.125 µg/mL |
| Thiophenyl Hydrazone Derivatives | Tubulin | - | IC50 = 2.61 µM (HT29 cell line) |
| Thiophene-based Inhibitors | COX-2, TNF-α | Not specified in provided context | - |
Note: The data presented is a compilation from multiple studies to illustrate the comparative potential of thiophene derivatives. Direct comparison of binding energies across different studies should be done with caution due to variations in docking software and protocols.
Experimental Protocols
Accurate and reproducible results in molecular docking and experimental validation hinge on well-defined methodologies.[3] The following sections outline a generalized workflow for these crucial steps.
Molecular Docking Protocol
A typical molecular docking workflow involves several key stages, from target and ligand preparation to the analysis of the resulting interactions.[1]
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Pre-processing steps include the removal of water molecules and co-crystallized ligands, the addition of hydrogen atoms, and the assignment of charges using a force field like CHARMm or AMBER. The protein structure is then minimized to resolve any steric clashes.[1]
-
Ligand Preparation: The 2D structures of the thiophene derivatives are drawn and converted into 3D structures. These structures are then energetically minimized using a suitable force field, such as MMFF94. Gasteiger charges and hydrogen atoms are added to the ligand structures.[1]
-
Grid Generation and Docking: A grid box is defined around the active site of the target protein to encompass the binding pocket. Molecular docking is then performed using software such as AutoDock, Glide, or Discovery Studio.[1][4] These programs explore various conformations and orientations of the ligand within the active site and score them based on a scoring function that estimates the binding affinity.[1]
-
Analysis of Docking Results: The docked poses of the ligands are visually inspected to analyze their binding modes and key interactions with amino acid residues in the active site. Important interactions, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are identified. The docking scores and binding energies are used to rank the compounds and predict their relative inhibitory potential.[1]
In Vitro Experimental Validation
To validate the in silico predictions, in vitro assays are essential.[3] Below are representative protocols for common assays used to evaluate the inhibitory activity of thiophene derivatives.
Kinase Inhibition Assay:
-
Reagents and Materials: Recombinant human kinase, ATP, a suitable substrate peptide, and the thiophene-based test compounds.[1]
-
Assay Procedure: The kinase, substrate, and test compound are incubated together in a buffer solution. The enzymatic reaction is initiated by the addition of ATP. After a defined incubation period, the reaction is terminated. The amount of phosphorylated substrate is then quantified, often using methods like ELISA, fluorescence, or radioactivity, to determine the inhibitory effect of the compound.[1]
TNF-α Quantification (ELISA):
-
Cell Culture and Treatment: Macrophages or monocytic cell lines (e.g., THP-1) are stimulated with lipopolysaccharide (LPS) to induce TNF-α production. The cells are pre-treated with various concentrations of the thiophene inhibitor for a specified time (e.g., 1 hour).[3]
-
TNF-α Quantification: The cell culture supernatant is collected. A standard sandwich ELISA protocol is employed, using a capture antibody specific for TNF-α coated onto a 96-well plate. The collected supernatants and a standard curve of known TNF-α concentrations are added to the wells. A detection antibody, often biotinylated, is then added, followed by a streptavidin-enzyme conjugate (e.g., HRP) for signal generation and quantification.[3]
Visualizing the Workflow and Biological Context
To further elucidate the processes and concepts discussed, the following diagrams provide a visual representation of a typical experimental workflow for comparative docking studies and a relevant biological signaling pathway.
Caption: Experimental workflow for comparative docking studies.
Caption: EGFR signaling pathway and inhibition by thiophene derivatives.[1]
References
Safety Operating Guide
Safe Disposal of 2-(4-Fluorobenzyl)thiophene: A Procedural Guide for Laboratory Professionals
This document provides essential operational and disposal procedures for 2-(4-Fluorobenzyl)thiophene, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.
Quantitative Data Summary
For quick reference, the following table summarizes key data for this compound.
| Property | Value |
| CAS Number | 63877-96-3[1][2][3] |
| Molecular Formula | C₁₁H₉FS[3][4] |
| Molecular Weight | 192.26 g/mol [1][3][4] |
| Purity | 96%[1] |
| Storage Temperature | Refrigerated[1] |
Operational Plan: Safe Handling and Emergency Procedures
Proper handling of this compound is crucial to prevent exposure and ensure a safe laboratory environment. The following procedures are based on best practices for handling potentially hazardous research chemicals.
Personal Protective Equipment (PPE)
Before handling this compound, all personnel must wear the following PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use.
-
Body Protection: A laboratory coat and closed-toe shoes are mandatory.
Engineering Controls
-
All handling of this compound, including weighing and transferring, should be performed in a certified chemical fume hood to minimize the risk of inhalation.
-
Ensure that a safety shower and eyewash station are readily accessible in the work area.
Spill and Emergency Procedures
In the event of a spill or exposure:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, cover the material with an inert absorbent (e.g., vermiculite, sand).
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontamination: Thoroughly clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water and remove any contaminated clothing.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Disposal Plan: Step-by-Step Procedures
The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
Waste Collection and Labeling
-
Dedicated Waste Container: Collect all waste containing this compound (including unused product, contaminated consumables, and spill cleanup materials) in a dedicated, properly sealed, and chemically compatible container.
-
Clear Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the CAS number (63877-96-3), and an indication of the associated hazards (e.g., "Harmful," "Irritant").
Storage of Hazardous Waste
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area (SAA) away from any incompatible materials.
Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.
-
Provide a complete and accurate description of the waste to the disposal company.
Disposal of Empty Containers
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.
-
The rinsate from the cleaning process must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, or as directed by your institution's EHS guidelines. Deface the original label before disposal.
Disposal Workflow Diagram
Caption: Figure 1. Step-by-step workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 2-(4-Fluorobenzyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-(4-Fluorobenzyl)thiophene. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the GHS hazard classifications of the closely related analogue, 2-(4-fluorophenyl)thiophene, and general safety data for thiophene derivatives. A cautious and proactive approach to safety is paramount.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound should be handled as a hazardous substance. Based on available data for structurally similar compounds, it is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Thiophene derivatives are also often flammable.[2][3][4] Therefore, stringent adherence to PPE protocols is mandatory.
Personal Protective Equipment Summary
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness) and a flame-retardant lab coat. | Prevents skin contact, which can be harmful and cause irritation.[1][5] Thiophene derivatives can be flammable, necessitating flame-retardant outerwear.[2] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Minimizes the risk of inhaling vapors, which may cause respiratory irritation.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.
Experimental Workflow
Caption: A step-by-step workflow for the safe handling and disposal of this compound.
Step-by-Step Handling and Disposal Procedures
1. Preparation and Engineering Controls:
-
Fume Hood: Before beginning any work, ensure the chemical fume hood is certified and functioning correctly. All handling of this compound must be conducted within the fume hood to minimize inhalation exposure.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[3]
-
PPE: Don all required PPE as outlined in the table above before handling the chemical.
2. Handling:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[6] Do not breathe vapors or dust.
-
Static Discharge: For flammable liquids, ground all containers and transfer equipment to prevent static discharge, which could be a source of ignition.[2][4]
-
Weighing and Transferring: Conduct weighing and transferring of the material carefully to prevent the generation of dust or aerosols.
3. Storage:
-
Location: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
-
Ignition Sources: The storage area should be free of heat, sparks, and open flames.[6]
-
Container: Keep the container tightly sealed to prevent the release of vapors.
4. Spill Management:
-
Evacuation: In the event of a spill, evacuate the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Cleanup: Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Do not allow the spilled material to enter drains.
5. Disposal Plan:
-
Waste Segregation: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[7] Do not mix with other waste streams unless compatibility is known.[7]
-
Container Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name.[7]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[7] Do not pour this chemical down the drain or dispose of it in the regular trash.[7]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7] After rinsing, the container can be disposed of as non-hazardous waste after defacing the label.[7]
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Signaling Pathway for Emergency Response
Caption: A logical flow diagram illustrating the steps to take in an emergency involving this compound.
References
- 1. 2-(4-Fluorophenyl)thiophene | C10H7FS | CID 21894783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. benchchem.com [benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
